Amperozide
Description
Properties
CAS No. |
75558-90-6 |
|---|---|
Molecular Formula |
C23H29F2N3O |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H29F2N3O/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19/h5-12,22H,2-4,13-17H2,1H3,(H,26,29) |
InChI Key |
NNAIYOXJNVGUOM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Appearance |
Solid powder |
Other CAS No. |
75558-90-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
75529-73-6 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amperozide; FG 5606; Amperozida; Amperozidum |
Origin of Product |
United States |
Foundational & Exploratory
Amperozide's Action on Dopamine Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of amperozide, with a specific focus on its intricate interactions with dopamine systems. This compound, a diphenylbutylpiperazine derivative, has demonstrated a unique pharmacological profile that distinguishes it from typical antipsychotic agents. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular and systemic effects.
Receptor Binding Profile and Affinity
This compound exhibits a complex receptor binding profile, characterized by a high affinity for serotonin type 2A (5-HT2A) receptors and a comparatively lower affinity for dopamine D2 receptors. This characteristic is a significant departure from first-generation antipsychotics and contributes to its atypical properties. The drug also shows affinity for other monoamine receptors, which may play a role in its overall pharmacological effects.
Table 1: this compound Receptor Binding Affinities (Ki values in nM)
| Receptor Subtype | Human (cloned) | Rat (native) | Reference |
| Dopamine D2 | 180 | 200 | |
| Dopamine D3 | 640 | - | |
| Dopamine D4 | 46 | 60 | |
| Serotonin 5-HT2A | 2.5 | 1.3 | |
| Serotonin 5-HT1A | 130 | - | |
| Adrenergic α1 | 7.9 | 10 | |
| Adrenergic α2 | 68 | 100 |
Core Mechanism: Serotonin-Dopamine Interaction
The primary mechanism through which this compound influences the dopamine system is via its potent antagonism of the 5-HT2A receptor. Serotonergic neurons originating from the raphe nuclei exert a tonic inhibitory control over dopaminergic neurons in the substantia nigra and ventral tegmental area (VTA). By blocking 5-HT2A receptors, this compound disinhibits these dopaminergic pathways, leading to an increase in dopamine release in specific brain regions.
Caption: this compound's primary mechanism of action on dopamine pathways.
Effects on Dopamine Release: In Vivo Microdialysis
In vivo microdialysis studies have been instrumental in elucidating the region-specific effects of this compound on dopamine release. These studies consistently demonstrate that this compound preferentially increases dopamine release in the prefrontal cortex, with a less pronounced effect in the striatum and nucleus accumbens. This regional selectivity is thought to underlie its potential efficacy in treating the negative and cognitive symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects.
Table 2: Effects of this compound on Extracellular Dopamine Levels (as % of baseline)
| Brain Region | This compound Dose (mg/kg) | Maximum Dopamine Increase | Reference |
| Medial Prefrontal Cortex | 2.5 | 180% | |
| Nucleus Accumbens | 2.5 | 130% | |
| Striatum | 2.5 | No significant change | |
| Medial Prefrontal Cortex | 5.0 | 250% | |
| Nucleus Accumbens | 5.0 | 160% |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the affinity of this compound for various neurotransmitter receptors.
Methodology:
-
Tissue Preparation: Brain tissue from specific regions (e.g., striatum for D2, cortex for 5-HT2A) or cells expressing cloned human receptors are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl).
-
Radioligand Incubation: The homogenate is incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) at various concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular dopamine levels in awake, freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after systemic administration of this compound.
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Dopamine levels are expressed as a percentage of the average baseline concentration.
Caption: Experimental workflow for in vivo microdialysis studies.
Electrophysiological Effects
Electrophysiological studies have provided further insights into the modulatory effects of this compound on dopamine neuron activity. In vivo single-unit recordings from dopamine neurons in the VTA have shown that this compound can increase the firing rate and burst firing of these neurons. This effect is consistent with the disinhibition mechanism mediated by 5-HT2A receptor antagonism.
Functional Implications and Therapeutic Rationale
The unique mechanism of action of this compound on dopamine systems provides a strong rationale for its potential therapeutic benefits. By preferentially increasing dopamine release in the prefrontal cortex, it may help to alleviate the negative and cognitive symptoms of schizophrenia, which are thought to be associated with hypofrontality. Its relatively low affinity for D2 receptors suggests a lower risk of extrapyramidal side effects and hyperprolactinemia compared to typical antipsychotics. The potent 5-HT2A antagonism is a key feature shared with other atypical antipsychotics, which is believed to contribute to their improved side effect profile and broader spectrum of efficacy.
Pharmacological profile of Amperozide as an atypical antipsychotic
A Technical Guide to the Pharmacological Profile of Amperozide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a diphenylbutylpiperazine derivative recognized as an atypical antipsychotic agent.[1] Unlike first-generation antipsychotics, its mechanism of action is not primarily mediated by dopamine D2 receptor antagonism. Instead, this compound exhibits a high affinity for and potent antagonism of serotonin 5-HT2A receptors.[2][3] This profile is complemented by a moderate affinity for α1-adrenergic receptors and a notably low affinity for dopamine D2 receptors, contributing to its "atypical" classification and a reduced risk of extrapyramidal side effects.[2][4] While investigated for the treatment of schizophrenia in humans, it was never clinically adopted for this indication. Its primary application is in veterinary medicine to mitigate aggression and stress in pigs. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding profile, effects on neurotransmitter systems, and the experimental methodologies used in its evaluation.
Pharmacodynamics: Receptor Binding and Mechanism of Action
The pharmacodynamic profile of this compound is distinguished by its selective antagonism of the 5-HT2A receptor, which is a key characteristic of many second-generation (atypical) antipsychotics. This action is believed to contribute to its efficacy against both positive and negative symptoms of psychosis with a lower propensity for motor side effects.
Receptor Binding Affinity
In vitro radioligand binding studies have been instrumental in characterizing the interaction of this compound with various neurotransmitter receptors. The compound shows a distinct preference for the 5-HT2A receptor. Its affinity for dopamine D2 receptors, the primary target for typical antipsychotics, is significantly lower.
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor Target | Tissue Source | Radioligand | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| 5-HT₂ | Rat Cerebral Cortex | [³H]ketanserin | 16.5 ± 2.1 | |
| Dopamine D₂ (Striatal) | Rat Striatum | [³H]spiperone | 540 ± 59 | |
| Dopamine D₂ (Limbic) | Rat Limbic System | [³H]spiperone | 403 ± 42 | |
| α₁-Adrenergic | Rat Cerebral Cortex | [³H]prazosin | 172 ± 14 | |
| 5-HT₁ₐ | Rat Brain | Not Specified | Low Affinity | |
| α₂-Adrenergic | Rat Brain | Not Specified | Low Affinity | |
| Dopamine D₁ | Rat Brain | Not Specified | Low Affinity | |
| Muscarinic M₁ & M₂ | Rat Brain | Not Specified | Low Affinity |
Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. Data are presented as mean ± SEM.
Mechanism of Action
This compound's primary mechanism is the potent antagonism of the 5-HT2A receptor. This action inhibits the downstream signaling cascade typically initiated by serotonin. Furthermore, this compound modulates dopaminergic neurotransmission, not by direct receptor blockade, but by inhibiting dopamine release and altering the firing patterns of dopaminergic neurons. It also demonstrates an ability to inhibit the reuptake of serotonin, dopamine, and noradrenaline in synaptosomal preparations, although the clinical significance of this at therapeutic doses is less clear. The combination of potent 5-HT2A antagonism and weak D2 receptor interaction is a hallmark of atypical antipsychotics, thought to reduce the incidence of extrapyramidal symptoms (EPS).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Receptor binding properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound--a new putatively antipsychotic drug with a limbic mode of action on dopamine mediated behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Amperozide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amperozide hydrochloride is a diphenylbutylpiperazine derivative that has been investigated for its atypical antipsychotic properties. Unlike typical antipsychotics that primarily act on dopamine D2 receptors, this compound exhibits a higher affinity for serotonin 5-HT2A receptors, suggesting a different mechanism of action and a potentially distinct side-effect profile.[1][2][3] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and available pharmacokinetic data for this compound hydrochloride. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Identification
This compound hydrochloride is the hydrochloride salt of this compound. Its chemical structure is characterized by a diphenylbutyl moiety linked to a piperazine carboxamide derivative.
Chemical Structure:
IUPAC Name: 4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide hydrochloride[4][5]
CAS Number: 86725-37-3
Molecular Formula: C₂₃H₂₉F₂N₃O • HCl
Molecular Weight: 437.95 g/mol
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Source |
| Melting Point (°C) | Not available | - |
| pKa (Strongest Basic) | 7.56 (Predicted) | |
| logP | 4.12 (Predicted) | |
| Solubility | Soluble in water (to 50 mM), DMSO |
Pharmacology
This compound's pharmacological profile is distinguished by its high affinity for the serotonin 5-HT2A receptor and lower affinity for dopamine D2 receptors. This profile is consistent with that of an atypical antipsychotic.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound for various neurotransmitter receptors.
| Receptor | Ki (nM) | Species | Tissue |
| 5-HT2A | 16 | Rat | Cerebral Cortex |
| Dopamine D2 | 540 | Rat | Striatum |
| α1-Adrenergic | 172 | Rat | Cerebral Cortex |
| Dopamine D4.2 | 769 | - | Transfected COS7 cells |
| Dopamine D4.4 | 384 | - | Transfected COS7 cells |
| Serotonin Transporter (SERT) | 49 | - | - |
Neurotransmitter Uptake Inhibition
This compound has also been shown to inhibit the uptake of several neurotransmitters, with the following IC50 values:
| Neurotransmitter | IC50 (µM) | Species | Tissue Preparation |
| Serotonin | 0.32 | Rat | Frontal Cortex Synaptosomes |
| Noradrenaline | 0.78 | Rat | Cortical Synaptosomes |
| Dopamine | 1.0 | Rat | Striatal Synaptosomes |
Pharmacokinetics
Limited pharmacokinetic data for this compound is available in the public domain.
Metabolism: this compound is metabolized in humans to N-deethylated this compound (FG5620). In plasma, this compound and this metabolite are found in approximately equal concentrations. The metabolite, FG5620, exhibits 5-10 times lower pharmacological activity than the parent compound.
Pharmacokinetic Parameters: Quantitative data on the oral bioavailability, plasma half-life, volume of distribution, and clearance of this compound hydrochloride are not readily available in the cited literature.
Experimental Protocols
Detailed experimental protocols are essential for the replication and verification of scientific findings. The following sections outline the general methodologies employed in the characterization of this compound hydrochloride.
Physicochemical Property Determination
pKa and logP Determination (General Methodology): The acidity constant (pKa) and the logarithm of the octanol-water partition coefficient (logP) are key determinants of a drug's pharmacokinetic properties.
-
pKa: The pKa of piperazine derivatives can be determined by potentiometric titration. An aqueous solution of the compound is titrated with a standardized acid (e.g., HCl), and the pH is measured after each addition of titrant. The pKa is then calculated from the resulting titration curve.
-
logP: The logP value, a measure of lipophilicity, is typically determined using the shake-flask method. The compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Pharmacology Assays
Receptor Binding Assays (General Methodology): Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. The general workflow for such an assay is as follows:
Receptor Binding Assay Workflow
Neurotransmitter Uptake Assays (General Methodology): These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes. A typical workflow involves:
Neurotransmitter Uptake Assay Workflow
Pharmacokinetic Studies
Determination of this compound in Plasma (General Methodology): To determine the concentration of this compound and its metabolites in plasma, a robust analytical method is required. High-performance liquid chromatography (HPLC) is a commonly used technique.
HPLC Method for Plasma Analysis
Signaling Pathway
This compound's primary mechanism of action is the antagonism of the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, this compound is thought to modulate downstream signaling cascades involved in neurotransmission.
This compound's Antagonism of the 5-HT2A Receptor Signaling Pathway
Conclusion
This compound hydrochloride is an atypical antipsychotic agent with a distinct pharmacological profile characterized by high affinity for 5-HT2A receptors and lower affinity for D2 receptors. This technical guide has summarized its chemical structure, physicochemical properties, and pharmacological data. While some information on its metabolism is available, further research is needed to fully elucidate its pharmacokinetic profile. The provided methodologies and diagrams offer a framework for understanding and conducting further research on this compound.
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. This compound | C23H29F2N3O | CID 73333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interaction of the novel antipsychotic drug this compound and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound, a new antipsychotic drug, on plasma corticosterone concentration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
Amperozide for Schizophrenia Treatment: An Early-Stage Research Whitepaper
Introduction
Amperozide is a diphenylbutylpiperazine derivative investigated for its potential as an atypical antipsychotic for the treatment of schizophrenia.[1] Unlike classical neuroleptics that primarily act on dopamine D2 receptors, this compound's unique pharmacological profile, characterized by potent serotonin 5-HT2A receptor antagonism, suggested a novel therapeutic approach.[1][2] Early research focused on its potential to alleviate psychotic symptoms with a reduced risk of extrapyramidal side effects (EPS).[3] Although initial studies showed some promise, this compound was never clinically adopted for schizophrenia treatment in humans and is primarily used in veterinary medicine to reduce aggression and stress in pigs.[1] This guide provides an in-depth technical overview of the core preclinical and early-phase clinical research that defined the initial investigation into this compound for schizophrenia.
Pharmacodynamics and Mechanism of Action
This compound's primary mechanism of action is the potent and selective antagonism of the serotonin 5-HT2A receptor. It also demonstrates a moderate affinity for α1-adrenergic receptors and a low affinity for dopamine D2 receptors, which is a significant departure from first-generation antipsychotics. This limbic-selective action was hypothesized to target the core symptoms of psychosis while minimizing the motor side effects associated with strong D2 receptor blockade in the nigrostriatal pathway. The drug inhibits dopamine release and modulates the firing patterns of dopaminergic neurons, particularly in the ventral tegmental area (VTA), which is implicated in the pathophysiology of schizophrenia.
Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors was determined using in vitro radioligand binding techniques with rat cerebral cortical membranes. The dissociation constant (Ki) indicates the drug's binding affinity, with lower values signifying a stronger bond.
| Receptor | Ki (nM) | Region |
| 5-HT2 | 16.5 ± 2.1 | Cerebral Cortex |
| α1-adrenergic | 172 ± 14 | Cerebral Cortex |
| Dopamine D2 | 540 ± 59 | Striatum |
| Dopamine D2 | 403 ± 42 | Limbic |
| 5-HT1A | Low Affinity | Rat Brain |
| α2-adrenergic | Low Affinity | Rat Brain |
| Dopamine D1 | Low Affinity | Rat Brain |
| Muscarinic M1 & M2 | Low Affinity | Rat Brain |
| Data sourced from Svartengren, J., & Simonsson, P. (1990). |
Proposed Signaling Pathway
The following diagram illustrates the primary proposed mechanism of this compound. By blocking 5-HT2A receptors, which typically exert an inhibitory influence on dopamine release in certain brain regions, this compound is thought to indirectly modulate dopaminergic neurotransmission. This may lead to an increase in dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms, while its weak D2 antagonism in the mesolimbic pathway addresses positive symptoms.
Preclinical Research & Experimental Protocols
Preclinical studies in animal models were crucial for characterizing this compound's antipsychotic potential and unique pharmacological profile. These studies utilized established models to assess effects on dopamine-mediated behaviors, emotional responses, and cognitive functions relevant to schizophrenia.
Key Preclinical Findings
-
Dopamine-Mediated Behavior : In rodent models, this compound effectively countered hypermotility induced by low doses of amphetamine, an effect comparable to both classical and atypical neuroleptics. Crucially, it did not induce catalepsy or reverse amphetamine-induced stereotypies, suggesting a minimal risk for producing extrapyramidal symptoms.
-
Limbic System Selectivity : The drug demonstrated a functional selectivity for the brain's limbic system. It inhibited exploratory behavior in mice and affected dopamine neurons in the ventral tegmental area (VTA) by either increasing their firing rate and burst firing or by regularizing the firing pattern, while leaving neurons in the substantia nigra unaffected.
-
Emotional and Conditioned Behavior : this compound was shown to be a potent antagonist of aggressive behaviors in mice (muricidal behavior ED50 = 0.16 mg/kg) and exhibited anxiolytic properties in conflict tests. It did not impair motor coordination or cause sedation at doses up to 50 mg/kg. When administered with classical neuroleptics, a synergistic effect was observed in conditioned avoidance response models.
Experimental Protocol: Amphetamine-Induced Hypermotility
This protocol is a representative example of the behavioral pharmacology studies used to evaluate this compound.
-
Objective : To assess the effect of this compound on dopamine-mediated hypermotility, a proxy for positive psychotic symptoms.
-
Subjects : Male rats or mice.
-
Methodology :
-
Acclimation : Animals are acclimated to the testing environment (e.g., open-field arenas).
-
Drug Administration :
-
Test Group: Administered varying doses of this compound.
-
Control Group: Administered a vehicle (placebo).
-
Positive Control: Administered a classical neuroleptic (e.g., haloperidol).
-
-
Psychostimulant Challenge : After a set pretreatment time, all animals receive a low dose of d-amphetamine to induce hyperlocomotion.
-
Behavioral Assessment : Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and quantified using automated tracking systems for a specified duration.
-
Data Analysis : The activity levels of the this compound-treated group are compared to the control and positive control groups to determine its efficacy in attenuating amphetamine-induced hyperactivity.
-
Preclinical Experimental Workflow Diagram
Early-Stage Clinical Research
The primary human study on this compound for schizophrenia was a Phase I/II open-label, dose-escalation trial designed to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.
Clinical Trial Design and Protocol
-
Objective : To evaluate the safety and efficacy of this compound in patients with schizophrenia.
-
Participants : Ten male inpatients with a DSM-III diagnosis of schizophrenia. The mean age was 29 ± 6 years.
-
Study Design : A 4-week, open-label, dose-escalation study.
-
Dosage : The maximum daily dose of this compound was 20 mg.
-
Assessments :
-
Efficacy : Clinical Global Improvement Scale (CGI), Comprehensive Psychopathological Rating Scale (CPRS), and Brief Psychiatric Rating Scale (BPRS).
-
Pharmacokinetics : Steady-state plasma concentrations of this compound and its N-deethylated metabolite were measured.
-
Safety : Monitoring of vital signs, electrocardiogram (ECG), hematological parameters, and adverse events.
-
Clinical Trial Workflow Diagram
Clinical Trial Results
Pharmacokinetics A direct relationship was observed between the administered dose and the resulting plasma concentration, though there was significant interindividual variability. Plasma levels of this compound and its primary metabolite, N-deethylated this compound, were found to be approximately equal.
Efficacy Six of the ten patients were classified as responders and showed improvement according to the CGI scale. Among these responders, significant reductions in symptom severity were recorded.
| Efficacy Measure | Mean Reduction in Responders |
| Total CPRS Score | 64% |
| Total BPRS Score | 46% |
| Data sourced from Axelsson, R., et al. (1991). |
Safety and Tolerability The treatment was associated with several side effects, which generally increased in severity with higher doses. No changes in hematological parameters were noted, and prolactin levels were not elevated, consistent with its weak D2 receptor antagonism.
| Adverse Event | Frequency / Notes |
| Mild Tremor | Frequent side effect. |
| Other EPS | Rare. |
| Nausea | Occurred in six patients; pronounced in one. |
| ECG Changes | T-wave morphology changes and QTc prolongation were observed. |
| Withdrawals | One patient withdrew due to worsening psychosis; two had temporary discontinuations for other illnesses. |
| Data sourced from Axelsson, R., et al. (1991). |
Conclusion
Early-stage research on this compound presented a compelling profile for a novel antipsychotic. Preclinical data strongly supported its potential as a selective agent for the limbic system with a low propensity for inducing extrapyramidal side effects. The initial open-label clinical trial provided preliminary evidence of efficacy in a subset of patients with schizophrenia. However, the observed side effects, including nausea and particularly the ECG changes (QTc prolongation), alongside significant interindividual pharmacokinetic variability, likely posed challenges for further development. Ultimately, this compound did not proceed to later-phase trials for schizophrenia and was not adopted for clinical use in this indication, though its unique mechanism of action contributed to the evolving understanding of serotonin's role in psychosis and the development of subsequent atypical antipsychotics.
References
- 1. This compound | C23H29F2N3O | CID 73333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Receptor binding properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a new putatively antipsychotic drug with a limbic mode of action on dopamine mediated behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Amperozide's Limbic System Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of Amperozide, a diphenylbutylpiperazinecarboxamide derivative with atypical antipsychotic properties, on the brain's limbic system. The document synthesizes key findings from preclinical studies, focusing on its mechanism of action, quantitative receptor binding data, effects on neurotransmitter dynamics, and behavioral outcomes. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a comprehensive understanding of this compound's limbic selectivity.
Core Mechanism of Action: A Limbic Focus
This compound exhibits a distinct pharmacological profile characterized by a potent antagonism of serotonin 5-HT2A receptors and a moderate affinity for dopamine D2 receptors.[1][2] This dual action, coupled with its effects on the serotonin transporter, is believed to underpin its functional selectivity for the limbic system, regions of the brain critically involved in emotion, motivation, and memory.[1][2][3] Unlike typical antipsychotics, this compound's effects on dopamine neurotransmission are not thought to occur through direct, high-affinity D2 receptor blockade in both striatal and limbic regions. Instead, its limbic selectivity is likely mediated by serotonergic pathways influencing mesolimbic dopamine activity. This is supported by evidence showing that while it affects mesolimbic dopamine-mediated behaviors, it has a minimal propensity to induce extrapyramidal side effects associated with strong striatal D2 receptor antagonism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: Receptor and Transporter Binding Affinities of this compound
| Target | Species | Brain Region | Ki (nM) | Reference |
| 5-HT2A Receptor | Rat | - | 16 | |
| Dopamine D2 Receptor | Rat | Striatum | 540 ± 118 | |
| Dopamine D2 Receptor | Rat | Limbic Tissue | 403 ± 84 | |
| Dopamine D4.2 Receptor | - | Transfected COS7 cells | 769 | |
| Dopamine D4.4 Receptor | - | Transfected COS7 cells | 384 | |
| α1-Adrenergic Receptor | Rat | Cortex | 172 | |
| Serotonin Transporter (SERT) | - | - | 49 |
Table 2: In Vitro Effects of this compound on Neurotransmitter Uptake
| Neurotransmitter | Brain Region | Preparation | IC50 (µM) | Reference |
| Dopamine | Striatum | Chopped Tissue | 18 | |
| Dopamine | Striatum | Synaptosomes | 1.0 | |
| Serotonin | Frontal Cortex | Synaptosomes | 0.32 | |
| Noradrenaline | Cortex | Synaptosomes | 0.78 |
Table 3: In Vivo Effects of this compound on Dopamine and Metabolites in the Nucleus Accumbens
| Treatment | Dopamine (DA) % Change | Homovanillic Acid (HVA) % Change | Reference |
| This compound (dose-dependent) | +25% | +20% |
Table 4: Behavioral Effects of this compound in Animal Models
| Animal Model | Species | Effect | ED50 (mg/kg) | Reference |
| Muricidal Behavior | Rat | Antagonist | 0.16 | |
| Vogel's Conflict Test (Anxiolytic-like) | Rat | Increased shocks accepted | 0.2 - 0.6 (s.c.) | |
| Montgomery's Conflict Test (Anxiolytic-like) | Rat | Increased time in open arms | 0.05 - 0.1 (s.c.) | |
| Amphetamine-induced Hypermotility | Rat | Inhibition | - | |
| Cocaine-induced Hypermotility | Rat | Inhibition | - |
Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of this compound.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.
-
Methodology:
-
Tissue Preparation: Brain regions (e.g., striatum, limbic tissue, cortex) from male Sprague-Dawley rats were dissected and homogenized.
-
Radioligand Binding: The homogenates were incubated with a specific radioligand (e.g., [3H]spiroperidol for D2 receptors) and varying concentrations of this compound.
-
Separation and Quantification: Bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
-
Objective: To measure extracellular levels of dopamine and its metabolites in the nucleus accumbens of freely moving rats.
-
Methodology:
-
Surgical Implantation: Male rats were anesthetized, and a microdialysis probe was stereotaxically implanted into the nucleus accumbens.
-
Perfusion: The probe was continuously perfused with artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples were collected at regular intervals before and after the administration of this compound or other test compounds.
-
Neurochemical Analysis: The concentrations of dopamine and its metabolites (e.g., HVA) in the dialysate were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Behavioral Assays
-
Vogel's Conflict Test:
-
Apparatus: A test chamber with a drinking spout connected to a shock generator.
-
Procedure: Water-deprived rats were placed in the chamber. After a period of unpunished drinking, a mild electric shock was delivered for every 20th lick.
-
Drug Administration: this compound or vehicle was administered subcutaneously prior to the test session.
-
Measurement: The number of shocks received during a fixed period was recorded as a measure of anti-conflict (anxiolytic-like) activity.
-
-
Amphetamine-Induced Hyperlocomotion:
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Procedure: Rats were habituated to the arenas before receiving an injection of d-amphetamine to induce hyperlocomotion.
-
Drug Administration: this compound or vehicle was administered subcutaneously prior to the amphetamine injection.
-
Measurement: Locomotor activity (e.g., distance traveled, rearing frequency) was recorded and analyzed to assess the inhibitory effect of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's primary mechanism in the limbic system.
Caption: Workflow for in vivo microdialysis studies.
References
- 1. The limbic functional selectivity of this compound is not mediated by dopamine D2 receptors as assessed by in vitro and in vivo binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the novel antipsychotic drug this compound and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limbic Neuromodulation: Implications for Addiction, Posttraumatic Stress Disorder, and Memory - PMC [pmc.ncbi.nlm.nih.gov]
Amperozide: A Technical Guide to Synthesis, Derivatives, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amperozide is a diphenylbutylpiperazine derivative recognized for its atypical antipsychotic properties. Primarily acting as a potent 5-HT2A receptor antagonist, it also modulates dopamine release, distinguishing it from conventional neuroleptics.[1] While initially investigated for schizophrenia in humans, its primary application is now in veterinary medicine to mitigate aggression and stress in pigs. This technical guide provides an in-depth overview of the synthesis pathways of this compound, explores its chemical derivatives and their structure-activity relationships, and elucidates its known signaling pathways.
Synthesis of this compound
The synthesis of this compound, chemically known as 4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide, involves a multi-step process. A key intermediate in this synthesis is 4-[4,4-bis(4-fluorophenyl)butyl]piperidine, which serves as the core scaffold for subsequent modifications.
Experimental Protocol: Synthesis of 4-[4,4-bis(4-fluorophenyl)butyl]piperidine
A common method for the synthesis of the piperidine intermediate involves the hydrogenation of 1-benzyl-4-[4,4-bis(4-fluorophenyl)-butylidene]piperidine.
Materials and Reagents:
-
1-benzyl-4-[4,4-bis(4-fluorophenyl)-butylidene]piperidine
-
Methanol
-
Palladium-on-charcoal (10%)
-
Hydrogen gas
Procedure:
-
In a suitable shaking vessel, dissolve 17 g (40.7 mmol) of 1-benzyl-4-[4,4-bis(4-fluorophenyl)-butylidene]piperidine in 850 ml of methanol.
-
Add 5 g of 10% palladium-on-charcoal to the solution.
-
Pressurize the vessel with hydrogen gas.
-
Shake the mixture at 45°C for 2 hours.
-
After the reaction is complete, filter off the catalyst by suction.
-
Concentrate the filtrate to yield 4-[4,4-bis(4-fluorophenyl)butyl]piperidine.[2]
Final Synthesis Step: Amidation
General Procedure (based on related syntheses):
-
The piperazine precursor, 1-[4,4-bis(4-fluorophenyl)butyl]piperazine, is dissolved in an appropriate aprotic solvent.
-
Ethyl isocyanate is added to the solution, often in the presence of a non-nucleophilic base to scavenge any generated acid.
-
The reaction mixture is stirred, typically at room temperature, until completion, which is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is worked up by washing with water and brine, followed by drying of the organic layer.
-
The crude product is then purified, commonly by crystallization or column chromatography, to yield the final product, this compound.
Chemical Derivatives of this compound
The chemical structure of this compound offers several points for modification to generate derivatives with potentially altered pharmacological profiles. Key areas for modification include the N-ethylcarboxamide group, the piperazine ring, and the diphenylbutyl moiety.
One known derivative is the metabolite of this compound, N-deethylated this compound .[3] This compound is formed in the body by the removal of the ethyl group from the carboxamide moiety.
A European patent (EP0136274B1) discloses a series of 1-piperazine carboxamide derivatives that are structurally related to this compound. These analogs feature variations in the substituent on the terminal nitrogen of the carboxamide and on the phenyl rings of the butyl chain.[4]
Structure-Activity Relationship (SAR)
While a comprehensive quantitative SAR study for a wide range of this compound derivatives is not available in the public domain, some general trends can be inferred from the broader class of diphenylbutylpiperazine antipsychotics. The nature of the substituent on the piperazine nitrogen is crucial for activity, with the carboxamide group contributing to the atypical profile of this compound. Modifications to the fluorophenyl groups can impact potency and selectivity. For instance, the presence and position of the fluorine atoms are known to influence receptor binding affinity.
Table 1: Key Structural Features and Their Potential Impact on Activity
| Molecular Scaffold | Position of Modification | Type of Modification | Potential Impact on Pharmacological Activity |
| Diphenylbutyl | Phenyl Rings | Substitution (e.g., other halogens, alkyl groups) | Altered receptor binding affinity and selectivity (5-HT2A vs. other receptors). |
| Piperazine | N-1 Position | Replacement of the carboxamide with other functional groups | Significant changes in antipsychotic profile and potency. |
| N-ethylcarboxamide | Ethyl Group | Variation of the alkyl chain length or introduction of cyclic groups | Modulation of potency and metabolic stability. |
Signaling Pathways of this compound
This compound's primary mechanism of action is the antagonism of the serotonin 2A (5-HT2A) receptor.[1] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 signaling pathway.
5-HT2A Receptor Signaling Cascade
Upon activation by its endogenous ligand, serotonin, the 5-HT2A receptor initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses.
In addition to the canonical Gq/11 pathway, the 5-HT2A receptor can also signal through β-arrestin pathways, which can mediate distinct cellular effects.
As an antagonist, this compound binds to the 5-HT2A receptor but does not activate it, thereby blocking the downstream signaling initiated by serotonin. This blockade is believed to be a key contributor to its antipsychotic effects.
Modulation of Dopamine Systems
This compound also exerts a modulatory effect on dopamine neurotransmission. Unlike typical antipsychotics that directly block dopamine D2 receptors, this compound has been shown to increase the extracellular release of dopamine in brain regions such as the caudate putamen and nucleus accumbens. This effect appears to be independent of serotonin levels, suggesting a complex mechanism that may involve the blockade of the dopamine transporter.
Below are diagrams illustrating the key signaling pathways.
References
- 1. This compound | C23H29F2N3O | CID 73333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]
Amperozide's Impact on Emotional and Social Behaviors: A Technical Guide for Preclinical Research
An in-depth analysis of Amperozide's behavioral pharmacology, experimental protocols, and underlying mechanisms in animal models.
This technical guide provides a comprehensive overview of the behavioral effects of this compound, a diphenylbutylpiperazine derivative, with a focus on its influence on emotional and social behaviors in preclinical animal models. This compound, initially investigated as a potential antipsychotic, exhibits a unique pharmacological profile that has garnered interest for its anxiolytic and anti-aggressive properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychotropic compounds.
Core Behavioral Effects of this compound
This compound has demonstrated a significant impact on a range of emotional and social behaviors in rodent models. Its primary effects can be categorized as anxiolytic-like, anti-aggressive, and antipsychotic-like, with a notable separation from the sedative and motor-impairing side effects often associated with other psychoactive drugs.
Anxiolytic-Like Effects
This compound exhibits anxiety-reducing properties in established animal models of anxiety. In Vogel's conflict test, low doses of this compound (0.2-0.6 mg/kg, s.c.) increased the number of shocks accepted by rats, an indicator of anxiolytic action.[1] This effect was antagonized by the benzodiazepine receptor antagonist Ro 15-1788 and the GABA-A receptor antagonist bicuculline, suggesting an indirect modulation of the GABAergic system.[1] However, this compound itself shows no affinity for benzodiazepine binding sites.[1]
In Montgomery's conflict test, a variation of the elevated plus-maze, this compound (0.05-0.1 mg/kg, s.c.) increased the percentage of time rats spent in the open arms, further supporting its anxiolytic-like profile.[1] Higher doses (0.4-0.8 mg/kg, s.c.) did not produce this effect, indicating a specific dose-response relationship.[1]
Anti-Aggressive and Pro-Social Effects
A prominent feature of this compound is its potent anti-aggressive activity. It is a powerful antagonist of muricidal (mouse-killing) behavior in rats, with an ED50 of 0.16 mg/kg. It also effectively reduces aggression between isolated male mice. These findings suggest a potential therapeutic application in managing aggression and related behavioral disturbances. The resident-intruder paradigm is a standard test to assess such aggressive behaviors.
While direct studies on pro-social interaction are less detailed in the provided results, the reduction in aggression can be interpreted as a facilitator of more peaceful social encounters. The social interaction test is a common paradigm to evaluate social deficits and the effects of antipsychotics on them.
Antipsychotic-Like Properties
This compound displays a pharmacological profile suggestive of atypical antipsychotic activity. It effectively inhibits amphetamine-induced hyperlocomotion, a model for the positive symptoms of schizophrenia, and also reduces exploratory behavior in mice. Unlike classical neuroleptics, this compound does not induce catalepsy or reverse amphetamine-induced stereotypies, suggesting a lower risk of extrapyramidal side effects. Furthermore, it has been shown to reduce haloperidol-induced catalepsy.
Quantitative Behavioral Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Anxiolytic-Like Effects of this compound in Rats
| Behavioral Test | Animal Model | This compound Dose (s.c.) | Key Finding | Citation |
| Vogel's Conflict Test | Rat | 0.2-0.6 mg/kg | Increased number of shocks accepted | |
| Vogel's Conflict Test | Rat | 2.0 mg/kg | Decreased number of shocks accepted | |
| Montgomery's Conflict Test | Rat | 0.05-0.1 mg/kg | Increased percentage of time in open arms | |
| Montgomery's Conflict Test | Rat | 0.4-0.8 mg/kg | No significant difference from controls |
Table 2: Anti-Aggressive and Motor Effects of this compound
| Behavioral Test | Animal Model | This compound ED50 | Key Finding | Citation |
| Muricidal Behavior | Rat | 0.16 mg/kg | Potent antagonism of mouse-killing behavior | |
| Motor Coordination/Sedation | Mouse | > 50 mg/kg | No interference with motor coordination or sedation |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key behavioral tests mentioned.
Vogel's Conflict Test
This paradigm assesses the anxiolytic potential of a compound by measuring its ability to reinstate a behavior suppressed by punishment.
-
Apparatus: A testing chamber with a grid floor for delivering mild electric shocks and a drinking spout connected to a water source and a shock generator.
-
Procedure:
-
Rats are water-deprived for 48 hours prior to the test.
-
On the test day, the animal is placed in the chamber and allowed to explore and find the drinking spout.
-
After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout for every subsequent lick.
-
The number of shocks the animal is willing to accept to continue drinking is recorded over a specific period (e.g., 3 minutes).
-
This compound or vehicle is administered prior to the test session at specified time points.
-
-
Endpoint: An increase in the number of accepted shocks is indicative of an anxiolytic effect.
Elevated Plus-Maze (as in Montgomery's Conflict Test)
This test is based on the innate aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set duration (e.g., 5 minutes).
-
Behavior is recorded by a video camera and analyzed for time spent in and entries into the open and closed arms.
-
This compound or vehicle is administered prior to the test.
-
-
Endpoint: An increase in the percentage of time spent in the open arms and/or the number of entries into the open arms suggests an anxiolytic effect.
Resident-Intruder Test
This paradigm is a standardized method to measure offensive aggression in a semi-naturalistic setting.
-
Procedure:
-
A male "resident" animal is housed individually for a period to establish territory.
-
An unfamiliar "intruder" male is introduced into the resident's home cage.
-
The ensuing social and aggressive interactions are recorded and scored for a defined period (e.g., 10 minutes).
-
Behaviors scored include latency to attack, number of attacks, duration of fighting, and specific aggressive postures.
-
This compound or vehicle is administered to the resident animal prior to the introduction of the intruder.
-
-
Endpoint: A reduction in the frequency and duration of aggressive behaviors indicates an anti-aggressive effect.
Signaling Pathways and Mechanism of Action
This compound's behavioral effects are thought to be mediated through its interactions with several neurotransmitter systems, primarily the serotonergic and dopaminergic pathways.
-
Serotonin System: this compound displays a high affinity for serotonin 5-HT2A receptors (Ki = 16 nmol/L), where it acts as an antagonist. It also inhibits the serotonin transporter (Ki = 49 nmol/L), which would increase synaptic serotonin levels. These actions are believed to contribute significantly to its antipsychotic and anxiolytic effects.
-
Dopamine System: this compound has a moderate affinity for dopamine D2 receptors (Ki = 540 nmol/L). Its effects on the dopamine system appear to be selective for the limbic system, which is consistent with its atypical antipsychotic profile and lower risk of motor side effects. It has been shown to increase extracellular dopamine release in both the caudate putamen and nucleus accumbens. The modulatory role of this compound on the forebrain dopamine system is thought to involve both 5-HT2/D2 antagonism and blockade of the dopamine transporter.
-
Other Receptors: this compound has moderate affinity for α1-adrenergic receptors and weak or no affinity for a range of other receptors, including adrenergic, histaminergic, muscarinic, and benzodiazepine receptors.
Visualizations
The following diagrams illustrate the experimental workflow of a key behavioral test and the proposed signaling pathway of this compound.
Caption: Workflow for the Elevated Plus-Maze test.
References
Understanding the Metabolites of Amperozide in Plasma Samples: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Amperozide metabolites in plasma. It is designed to equip researchers, scientists, and drug development professionals with the necessary information for the accurate quantification and characterization of these compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant workflows and potential signaling pathways.
Introduction to this compound and its Metabolism
This compound is an atypical antipsychotic agent that has been investigated for its therapeutic potential in schizophrenia. It primarily acts as a potent antagonist of the serotonin 5-HT2A receptor and also modulates dopamine neurotransmission.[1][2] Like most antipsychotics, this compound undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[3] This biotransformation can lead to the formation of metabolites that may possess their own pharmacological activity, thereby influencing the overall therapeutic and adverse effect profile of the parent drug.
The principal metabolite of this compound identified in plasma is N-deethylated this compound, also referred to in scientific literature as FG5620.[1] Understanding the plasma concentrations and pharmacological profile of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic assessment of this compound.
Quantitative Data on this compound and its Metabolite in Plasma
Clinical studies in patients with schizophrenia have provided valuable insights into the relative plasma concentrations of this compound and its N-deethylated metabolite. The data highlights the significant presence of the metabolite in systemic circulation.
| Compound | Relative Plasma Concentration in Schizophrenic Patients | Pharmacological Activity | Reference |
| This compound | Approximately equal to N-deethylated this compound | Potent 5-HT2A receptor antagonist | [1] |
| N-deethylated this compound (FG5620) | Approximately equal to this compound | 5-10 times lower pharmacological activity than this compound |
Experimental Protocols for Metabolite Analysis in Plasma
The accurate quantification of this compound and its N-deethylated metabolite in plasma requires robust and validated bioanalytical methods. The following sections detail a recommended experimental workflow, from sample preparation to analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing high-abundance proteins from plasma samples, which can interfere with the analysis of small molecule drugs and their metabolites.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike the sample with 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile (pre-chilled to -20°C) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following is a proposed UPLC-MS/MS method for the simultaneous quantification of this compound and N-deethylated this compound. Method development and validation should be performed according to regulatory guidelines.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for the separation of these analytes.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 95 2.0 95 2.1 10 | 3.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions (to be optimized):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 402.2 [To be determined] [To be determined] N-deethylated this compound 374.2 [To be determined] [To be determined] | Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Note: The specific product ions and collision energies for each analyte and the internal standard must be determined through infusion and optimization experiments on the specific mass spectrometer being used.
Visualizations of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for Plasma Metabolite Analysis
The following diagram illustrates the key steps involved in the analysis of this compound and its metabolites in plasma samples.
Potential Signaling Pathway of N-deethylated this compound
While specific signaling studies on N-deethylated this compound are limited, its pharmacological activity, although lower, is expected to be qualitatively similar to the parent compound, this compound. This compound is a known antagonist of the 5-HT2A receptor, which is a Gq-coupled receptor. Blockade of this receptor inhibits the phospholipase C (PLC) signaling cascade. The following diagram illustrates this inferred mechanism for the metabolite.
References
- 1. Interaction of the novel antipsychotic drug this compound and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H29F2N3O | CID 73333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism, pharmacogenetics, and metabolic drug-drug interactions of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The history and development of Amperozide as a psychotropic agent
An In-depth Technical Guide to the History and Development of Amperozide as a Psychotropic Agent
Introduction
This compound is an atypical antipsychotic belonging to the diphenylbutylpiperazine class of compounds.[1] Initially investigated for the treatment of schizophrenia in humans, it represented a novel approach to antipsychotic therapy due to its distinct pharmacological profile, differing significantly from conventional neuroleptics.[2][3] Though it never received clinical approval for human use, its development provided valuable insights into the role of serotonin receptors in psychosis and influenced the trajectory of antipsychotic drug discovery.[4][5] This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
History and Development
This compound was developed by Pharmacia LEO Therapeutics AB in Sweden. The primary focus of its investigation was its potential as a treatment for schizophrenia. Preclinical studies in the late 1980s and early 1990s demonstrated its unique pharmacological properties, suggesting a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects (EPS) compared to typical antipsychotics. This compound progressed to Phase II clinical trials for schizophrenia but was ultimately not adopted for this indication in humans. Despite its discontinuation for human use, this compound found a niche in veterinary medicine, where it is used to manage aggression and stress in pigs.
Mechanism of Action
This compound's mechanism of action is distinguished by its potent antagonism of the serotonin 5-HT2A receptor, with a significantly lower affinity for dopamine D2 receptors, the primary target of traditional antipsychotics. This profile led to its classification as a selective 5-HT2 receptor antagonist.
Pharmacodynamics
This compound's interaction with various neurotransmitter receptors has been characterized through in vitro radioligand binding studies. It exhibits a high affinity for 5-HT2A receptors, moderate affinity for α1-adrenergic receptors, and low affinity for dopamine D2 receptors. Unlike many other antipsychotics, it has a low affinity for D1, 5-HT1A, α2-adrenergic, muscarinic M1 and M2, and opiate sigma receptors.
The antagonistic properties of this compound at the 5-HT2A receptor were confirmed by its ability to inhibit serotonin-induced formation of inositol-1-phosphate in human blood platelets, a key downstream signaling event of 5-HT2A receptor activation.
In addition to its receptor binding profile, this compound has been shown to inhibit the release of dopamine and alter the firing patterns of dopaminergic neurons. It also demonstrates inhibitory effects on the uptake of dopamine, serotonin, and noradrenaline in vitro.
Signaling Pathway
The primary mechanism of this compound involves the blockade of the 5-HT2A receptor, which is a Gq/11-coupled receptor. Activation of this receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This compound, as an antagonist, prevents this cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound--a new putatively antipsychotic drug with a limbic mode of action on dopamine mediated behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C23H29F2N3O | CID 73333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Amperozide: A Technical Guide on its Effects on Dopamine Release and Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amperozide is a diphenylbutylpiperazine derivative that has been investigated for its atypical antipsychotic properties. Its mechanism of action is primarily characterized by a high affinity for serotonin 5-HT2A receptors and a comparatively low affinity for dopamine D2 receptors. This profile distinguishes it from typical antipsychotics and underlies its unique effects on the central nervous system. This technical guide provides an in-depth analysis of this compound's modulatory effects on dopamine neurotransmission, focusing on its impact on dopamine release in key brain regions and the firing activity of midbrain dopamine neurons. Quantitative data from key preclinical studies are summarized, and detailed experimental methodologies are provided. Furthermore, this guide includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's neuropharmacological profile.
Core Mechanism of Action: Receptor Binding Profile
This compound's interaction with various neurotransmitter receptors dictates its pharmacological effects. It is a potent antagonist of the 5-HT2A receptor, with significantly lower affinity for dopamine D2 receptors. This preferential binding to 5-HT2A receptors is a hallmark of many atypical antipsychotic drugs and is thought to contribute to a reduced incidence of extrapyramidal side effects compared to traditional neuroleptics.[1] The receptor binding affinities of this compound, as determined by in vitro radioligand binding assays, are presented in Table 1.
| Receptor | Affinity (Ki, nM) | Brain Region of Assay |
| 5-HT2A | 16.5 ± 2.1 | Rat Cerebral Cortex |
| Dopamine D2 (Striatum) | 540 ± 59 | Rat Striatum |
| Dopamine D2 (Limbic) | 403 ± 42 | Rat Limbic System |
| Alpha-1 Adrenergic | 172 ± 14 | Rat Cerebral Cortex |
| 5-HT1A | Low Affinity | Rat Brain |
| Alpha-2 Adrenergic | Low Affinity | Rat Brain |
| Dopamine D1 | Low Affinity | Rat Brain |
| Muscarinic M1 & M2 | Low Affinity | Rat Brain |
| Data sourced from Svartengren & Simonsson, 1990. |
Effect on Dopamine Release
This compound modulates dopamine release in a complex manner, with evidence from both in vitro and in vivo studies.
In Vitro Studies
In vitro experiments using perfused rat striatal tissue have shown that this compound can inhibit dopamine release stimulated by amphetamine. This suggests an interaction with the dopamine transporter or a modulation of the release process. Interestingly, this compound was also found to slightly increase the basal release of dopamine in this preparation. The quantitative effects of this compound on dopamine release in vitro are summarized in Table 2.
| Experimental Condition | This compound Concentration (µM) | Effect on Dopamine Release |
| Amphetamine-Stimulated Release | 1 | Inhibition to 44% of control |
| Amphetamine-Stimulated Release | 10 | Inhibition to 36% of control |
| Basal Release | 10 | Slight Increase |
| Electrically Stimulated Release | 10 | Significant Potentiation |
| Potassium-Stimulated Release | 1 - 10 | No Significant Effect |
| Data sourced from Eriksson, 1990.[2] |
In Vivo Microdialysis Studies
In vivo microdialysis in freely moving rats has demonstrated that systemic administration of this compound leads to a dose-dependent increase in extracellular dopamine levels in the nucleus accumbens (NAC), a key region of the brain's reward system.[3][4] This effect is consistent with the proposed mechanism of 5-HT2A antagonism leading to a disinhibition of dopamine neuron activity. The quantitative effects of this compound on in vivo dopamine release are presented in Table 3.
| Brain Region | This compound Dose (mg/kg, s.c.) | Effect on Extracellular Dopamine |
| Nucleus Accumbens | 5 and 10 | Dose-dependent increase up to +25% |
| Nucleus Accumbens & Caudate Putamen | Not specified | Increased extracellular release |
| Data sourced from Minabe et al., 1998 and Chen et al., 2008.[3] |
Effect on Neuronal Firing
Electrophysiological studies have revealed that this compound selectively modulates the activity of mesolimbocortical dopamine neurons originating in the ventral tegmental area (VTA or A10), while having no significant effect on the nigrostriatal dopamine neurons of the substantia nigra (A9). This regional selectivity is thought to underlie the lower risk of motor side effects. The effects of this compound on dopamine neuron firing are summarized in Table 4.
| Dopamine Neuron Group | This compound Administration | Effect on Firing Pattern |
| A9 (Substantia Nigra) | Systemic | No significant effect |
| A10 (Ventral Tegmental Area) | Systemic | Two distinct effects observed in different neurons: 1. Increased firing rate and burst firing (excitation) or 2. Regularization of the firing pattern. |
| Data sourced from Grenhoff et al., 1990. |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Effect on Dopamine Neurons
The primary mechanism by which this compound is thought to influence dopamine neurons is through its potent antagonism of 5-HT2A receptors. These receptors are located on various neurons that modulate the activity of VTA dopamine cells. One prominent hypothesis is that by blocking 5-HT2A receptors on cortical pyramidal neurons that project to the VTA, or on local GABAergic interneurons within the VTA, this compound leads to a disinhibition of A10 dopamine neurons, resulting in increased firing and subsequent dopamine release in terminal regions like the nucleus accumbens.
Caption: Proposed mechanism of this compound action on dopamine neurons.
Experimental Workflow: In Vivo Single-Unit Electrophysiology
The following diagram outlines the typical workflow for assessing the effect of a compound like this compound on the firing rate of dopamine neurons in an anesthetized rodent model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a putative anti-psychotic drug: uptake inhibition and release of dopamine in vitro in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on psychostimulant-induced hyperlocomotion and dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and biochemical effects of this compound and serotonin agents on nigrostriatal and mesolimbic dopamine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocols for Amperozide Administration in Laboratory Rats: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Amperozide to laboratory rats, focusing on its use in behavioral pharmacology research. This compound is an atypical antipsychotic agent known for its potent serotonin 5-HT2A receptor antagonism and its modulatory effects on the dopamine system.[1][2][3] This document outlines procedures for solution preparation, administration routes, and relevant behavioral assays, and includes quantitative data and signaling pathway diagrams to support experimental design and execution.
This compound: Properties and Mechanism of Action
This compound is a diphenylbutylpiperazine derivative with a high affinity for 5-HT2A receptors and a lower affinity for dopamine D2 receptors.[2][4] Its primary mechanism of action involves the blockade of 5-HT2A receptors, which in turn modulates dopamine release and neuron activity in brain regions such as the striatum and ventral tegmental area. This modulation is believed to underlie its effects on behaviors associated with psychosis and other neuropsychiatric disorders.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₉F₂N₃O | |
| Molecular Weight | 401.5 g/mol | |
| Water Solubility | 0.0131 mg/mL | |
| Primary Target | 5-HT2A Receptor Antagonist | |
| Other Targets | Dopamine D2 Receptor (low affinity) |
This compound Administration Protocols
Solution Preparation
Due to its low water solubility, this compound requires a suitable vehicle for in vivo administration. While specific vehicle information for this compound is not consistently reported across studies, a common approach for poorly water-soluble compounds in preclinical research is the use of a co-solvent system.
Protocol: this compound Solution Preparation (for Intraperitoneal Injection)
-
Vehicle Preparation: A common vehicle for lipophilic compounds is a mixture of Dimethyl sulfoxide (DMSO) and saline (0.9% NaCl). A typical starting ratio is 5-10% DMSO in saline. The final concentration of DMSO should be kept as low as possible to minimize potential vehicle effects. For a 10% DMSO solution, mix 1 part DMSO with 9 parts sterile saline.
-
Dissolving this compound:
-
Weigh the desired amount of this compound hydrochloride (the more soluble salt form).
-
Initially, dissolve the this compound powder in the DMSO portion of the vehicle. Gentle vortexing or sonication may aid in dissolution.
-
Once fully dissolved in DMSO, add the saline portion dropwise while continuously vortexing to prevent precipitation.
-
-
Final Concentration: The final concentration of the dosing solution should be calculated to ensure the desired dose is administered in a volume appropriate for the rat's body weight (typically 1-2 mL/kg for intraperitoneal injections).
-
Storage: Prepared solutions should ideally be used fresh. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before each use.
Route of Administration
The most commonly reported route of administration for this compound in laboratory rats is intraperitoneal (IP) injection . This route provides rapid systemic absorption.
Protocol: Intraperitoneal (IP) Injection in Rats
-
Animal Restraint: Properly restrain the rat to expose the abdomen. This can be done manually by a trained handler.
-
Injection Site: The recommended injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Injection Procedure:
-
Use a sterile syringe with an appropriate needle size (e.g., 23-25 gauge).
-
Insert the needle at a 10-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure no bodily fluids (e.g., urine, blood, intestinal contents) are drawn into the syringe.
-
If aspiration is clear, inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the rat to its home cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress, such as abdominal swelling or signs of pain, for a short period after the injection.
Quantitative Data from In Vivo Rat Studies
The following tables summarize key quantitative data from published studies on this compound in rats.
Table 2: this compound Dosages in Behavioral Studies
| Behavioral Test | Rat Strain | Doses (mg/kg, IP) | Observed Effects | Reference |
| Schedule-Induced Polydipsia | Sprague-Dawley | 0.2, 0.4, 0.8, 1.6 | Dose-dependent decrease in licking and water intake | |
| Schedule-Induced Polydipsia | Sprague-Dawley | 2, 4, 8 | Significant decrease in licking and water intake | |
| Amphetamine-Induced Hyperlocomotion | Not Specified | Not Specified | Inhibition of hyperlocomotion | |
| Oxytocin Secretion | Sprague-Dawley | 0.5, 2.5, 5.0 | Dose-dependent increase in plasma oxytocin |
Table 3: In Vitro Receptor Binding and Neurochemical Effects of this compound in Rats
| Parameter | Brain Region | Value | Reference |
| 5-HT2 Receptor Binding (chronic treatment) | Cerebral Cortex | 51% reduction in high-affinity sites | |
| Dopamine Uptake Inhibition (IC₅₀) | Striatum (synaptosomes) | 1.0 µM | |
| Serotonin Uptake Inhibition (IC₅₀) | Frontal Cortex (synaptosomes) | 0.32 µM | |
| Noradrenaline Uptake Inhibition (IC₅₀) | Cortex (synaptosomes) | 0.78 µM | |
| Amphetamine-Stimulated Dopamine Release | Striatum | Inhibition to 36-44% of control |
Experimental Protocols for Key Behavioral Assays
Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential antipsychotic activity of compounds by measuring their ability to counteract the stimulant effects of amphetamine.
Protocol: Amphetamine-Induced Hyperlocomotion
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record locomotor activity.
-
Habituation:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Habituate the rats to the open-field arena for 30-60 minutes for 2-3 consecutive days prior to the test day.
-
-
Experimental Procedure:
-
On the test day, place the rats in the open-field arena and allow for a 30-minute baseline recording period.
-
Administer this compound (or vehicle) via IP injection.
-
After a pre-treatment interval (typically 30 minutes), administer d-amphetamine sulfate (e.g., 1.5 mg/kg, IP).
-
Immediately return the rat to the open-field arena and record locomotor activity for 60-90 minutes.
-
-
Data Analysis: The primary dependent variable is the total distance traveled or the number of beam breaks. Data is typically analyzed in time bins (e.g., 5-10 minutes) and as a total over the recording period.
Schedule-Induced Polydipsia (SIP)
SIP is a model of compulsive behavior where food-deprived rats exhibit excessive drinking when food is delivered intermittently.
Protocol: Schedule-Induced Polydipsia
-
Apparatus: Standard operant conditioning chambers equipped with a food pellet dispenser, a water bottle or lickometer, and a house light.
-
Food Deprivation: Rats are typically maintained at 80-85% of their free-feeding body weight.
-
Acquisition Phase:
-
For several consecutive days, place the rats in the operant chambers for a daily session (e.g., 60-150 minutes).
-
During the session, deliver food pellets on a fixed-time (FT) or fixed-interval (FI) schedule (e.g., FT-60 seconds, meaning one pellet is delivered every 60 seconds regardless of the rat's behavior).
-
Water is freely available from the lickometer.
-
Continue daily sessions until a stable high level of water intake is observed.
-
-
Drug Testing Phase:
-
Once stable SIP is established, administer this compound (or vehicle) via IP injection at a set time (e.g., 30 minutes) before the start of the session.
-
Record the number of licks and/or the volume of water consumed during the session.
-
-
Data Analysis: The primary dependent variables are the total number of licks and the total volume of water consumed.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action at the 5-HT2A Receptor
This compound acts as an antagonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway. Blockade of this receptor by this compound prevents the downstream signaling cascade initiated by serotonin.
Caption: this compound blocks serotonin's activation of the 5-HT2A receptor Gq/11 pathway.
This compound's Modulation of Dopaminergic Neurotransmission
The 5-HT2A receptors are located on various neurons, including those that regulate the activity of dopamine neurons. By blocking these receptors, this compound can indirectly modulate dopamine release. For instance, it has been shown to inhibit amphetamine-stimulated dopamine release.
Caption: this compound can inhibit amphetamine-stimulated dopamine release.
Experimental Workflow for Behavioral Testing
A standardized workflow is critical for obtaining reliable and reproducible data in behavioral pharmacology studies.
Caption: General workflow for in vivo behavioral experiments with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selective down-regulation of the agonist-dependent high affinity state of rat cortical 5-HT2 receptors following chronic treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a putative antipsychotic drug, on rat midbrain dopamine neurons recorded in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and clozapine but not haloperidol or raclopride increase the secretion of oxytocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Amperozide in Preclinical Research: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Amperozide, a diphenylbutylpiperazine derivative with potent serotonin 5-HT2A receptor antagonist activity, for use in in vivo animal studies. This document outlines appropriate dosages, administration protocols, and the underlying mechanism of action to guide researchers in designing robust preclinical experiments.
Data Summary
The following table summarizes quantitative data on this compound dosage and administration in various animal models based on published literature.
| Animal Model | Indication | Route of Administration | Dosage Range | Observed Effects |
| Rat (Sprague-Dawley) | Anxiety | Subcutaneous (s.c.) | 0.05 - 0.8 mg/kg | Anxiolytic-like effects at lower doses (0.2-0.6 mg/kg); higher doses (0.4-0.8 mg/kg) showed no significant effect compared to controls.[1] |
| Rat (Sprague-Dawley) | Alcohol-induced Poikilothermia | Subcutaneous (s.c.) | 2.5 - 10.0 mg/kg | Dose-dependently blocked the fall in body temperature induced by alcohol.[2] |
| Rat | Schedule-Induced Polydipsia | Intraperitoneal (i.p.) | 0.2 - 8 mg/kg | Doses of 1.6 mg/kg and higher decreased water intake and licking behavior.[3] |
| Rat | Conditioned Avoidance | Not specified | Not specified | Less potent than haloperidol but almost equipotent to clozapine. |
| Mouse | Exploratory Behavior / Psychosis Model | Not specified | Not specified | Inhibited exploratory behavior and amphetamine-induced hypermotility.[4] |
| Rat | Muricidal Behavior (Aggression) | Not specified | ED50 = 0.16 mg/kg | Potent antagonist of muricidal behavior. |
Mechanism of Action
This compound primarily acts as a potent antagonist of the serotonin 5-HT2A receptor.[2] This antagonism is believed to be the core of its therapeutic effects. By blocking 5-HT2A receptors, this compound modulates the release of other neurotransmitters, most notably dopamine, in specific brain regions. Unlike typical antipsychotics, this compound has a lower affinity for dopamine D2 receptors, which may contribute to a reduced risk of extrapyramidal side effects. The modulation of the dopaminergic system is complex; studies have shown that this compound can inhibit dopamine uptake and, under certain conditions, increase extracellular dopamine release in brain regions like the caudate putamen and nucleus accumbens.
Signaling Pathway
The primary signaling pathway influenced by this compound involves the blockade of the 5-HT2A receptor, a G protein-coupled receptor (GPCR) typically linked to the Gq/11 signaling cascade.
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
-
Vehicle Selection: this compound is typically dissolved in sterile physiological saline (0.9% NaCl). Some studies may utilize a small percentage of a solubilizing agent like Tween 80 or DMSO, which should then be diluted in saline. The final concentration of the organic solvent should be minimal and a vehicle-only control group must be included in the experiment.
-
Preparation Steps:
-
Weigh the required amount of this compound powder using an analytical balance.
-
If using a solubilizing agent, first dissolve the this compound powder in the agent.
-
Gradually add sterile saline to the desired final volume while vortexing or sonicating until the solution is clear.
-
Prepare fresh on the day of the experiment.
-
2. Administration of this compound to Rodents
The choice of administration route can significantly impact the pharmacokinetic profile of this compound. Subcutaneous and intraperitoneal routes are most commonly reported.
-
Subcutaneous (s.c.) Injection:
-
Restrain the animal appropriately. For rats and mice, this can be done by scruffing the neck and securing the tail.
-
Lift the loose skin over the back or flank to form a tent.
-
Insert a sterile needle (25-27 gauge) into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution slowly.
-
Withdraw the needle and gently massage the injection site.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the animal, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Identify the lower right or left abdominal quadrant.
-
Insert a sterile needle (25-27 gauge) at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to check for the aspiration of urine or intestinal contents.
-
Inject the solution.
-
Withdraw the needle.
-
Important Considerations:
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Use appropriate needle sizes and injection volumes for the size and species of the animal.
-
Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
The timing of administration relative to behavioral testing is crucial and should be determined based on the specific experimental question and the known pharmacokinetics of this compound. Many studies administer the drug 30 minutes prior to testing.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
References
- 1. Effects of this compound in two animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of the 5-HT2A antagonist this compound on alcohol-induced poikilothermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on schedule-induced polydipsia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--a new putatively antipsychotic drug with a limbic mode of action on dopamine mediated behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of In Vivo Microdialysis to Measure Amperozide Effects
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amperozide is an atypical antipsychotic agent characterized by its potent antagonism of the serotonin 5-HT2A receptor. It also exhibits a moderate affinity for dopamine D2 receptors. This pharmacological profile suggests its potential in modulating dopaminergic and serotonergic neurotransmission, which are key pathways implicated in various neuropsychiatric disorders. In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely-moving animals. This document provides detailed application notes and protocols for utilizing in vivo microdialysis to elucidate the effects of this compound on brain neurochemistry, with a focus on dopamine and serotonin systems.
Data Presentation
The following tables summarize the quantitative effects of this compound on extracellular dopamine levels in key brain regions, as determined by in vivo microdialysis studies.
Table 1: Effect of this compound on Extracellular Dopamine Levels in the Caudate Putamen
| Treatment Group | Time Point | % Change in Dopamine Level (Mean ± SEM) |
| Vehicle | 120 min | 100 ± 12 |
| This compound (2.5 mg/kg, i.p.) | 120 min | 185 ± 25* |
*p < 0.05 compared to vehicle control.
Table 2: Effect of this compound on Extracellular Dopamine Levels in the Nucleus Accumbens
| Treatment Group | Time Point | % Change in Dopamine Level (Mean ± SEM) |
| Vehicle | 120 min | 100 ± 15 |
| This compound (2.5 mg/kg, i.p.) | 120 min | 210 ± 30* |
*p < 0.05 compared to vehicle control.
Experimental Protocols
This section provides a detailed methodology for an in vivo microdialysis experiment to assess the effects of this compound on dopamine and serotonin release in the rat brain. This protocol is based on established methodologies from studies investigating this compound's neurochemical effects.
1. Animal Subjects
-
Species: Adult male Sprague-Dawley rats (250-300 g).
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except where experimental design requires otherwise (e.g., food or water restriction for behavioral tasks).
2. Stereotaxic Surgery and Microdialysis Probe Implantation
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Stereotaxic Placement: Mount the anesthetized rat in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes over the target brain regions. The following coordinates from bregma are used for probe implantation in the caudate putamen (CP) and nucleus accumbens (NAc):
-
Caudate Putamen (CP): Anteroposterior (AP): +1.2 mm; Mediolateral (ML): ±2.8 mm; Dorsoventral (DV): -5.0 mm.
-
Nucleus Accumbens (NAc): Anteroposterior (AP): +1.7 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -7.5 mm.
-
-
Slowly lower the guide cannula (22-gauge) to the desired coordinates.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
-
Recovery: Allow the animals to recover for at least 48 hours following surgery before the microdialysis experiment.
3. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.
-
Perfusion:
-
Connect the probe inlet to a microsyringe pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 2 µL/min. The composition of the aCSF is: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, and 1.2 mM MgCl2, buffered to pH 7.4.
-
-
Equilibration: Allow the system to equilibrate for at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect dialysate samples every 20 minutes for at least one hour to establish baseline neurotransmitter concentrations.
-
Drug Administration: Administer this compound (e.g., 2.5 mg/kg, intraperitoneally) or vehicle.
-
Post-treatment Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 2-3 hours following drug administration.
-
Sample Handling: Immediately freeze the collected dialysate samples at -80°C until analysis.
4. Neurochemical Analysis (HPLC-ECD)
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD) for the quantification of dopamine and serotonin.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A buffered solution containing an ion-pairing agent (e.g., sodium octyl sulfate) and an organic modifier (e.g., methanol).
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
-
Detection: Set the electrochemical detector at an appropriate oxidation potential (e.g., +0.65 V) to detect dopamine and serotonin.
-
Quantification: Calculate the concentration of neurotransmitters in the dialysate samples by comparing the peak heights or areas with those of external standards. Data are typically expressed as a percentage of the mean baseline concentration.
Mandatory Visualization
Signaling Pathway
Caption: this compound's antagonistic action on the 5-HT2A receptor.
Experimental Workflow
Caption: In vivo microdialysis experimental workflow.
Application Notes and Protocols for Testing Amperozide in Schizophrenia Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical evaluation of Amperozide, a selective 5-HT2A receptor antagonist, in rodent models of schizophrenia. The following protocols and data are intended to facilitate the design and execution of experiments to assess the potential therapeutic efficacy of this compound for the positive, negative, and cognitive symptoms of schizophrenia.
This compound: Pharmacological Profile
This compound is a diphenylbutylpiperazine derivative that acts as a potent antagonist at serotonin 5-HT2A receptors with a lower affinity for dopamine D2 receptors. This profile suggests its potential as an atypical antipsychotic with a reduced risk of extrapyramidal side effects.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Species | Tissue | Reference |
| 5-HT2A | 16.5 ± 2.1 | Rat | Cerebral Cortex | [1] |
| Dopamine D2 (Striatum) | 540 ± 59 | Rat | Striatum | [1] |
| Dopamine D2 (Limbic) | 403 ± 42 | Rat | Limbic | [1] |
| Alpha-1 Adrenergic | 172 ± 14 | Rat | Cerebral Cortex | [1] |
| 5-HT1A | Low Affinity | Rat | Brain | [1] |
| Alpha-2 Adrenergic | Low Affinity | Rat | Brain | |
| Dopamine D1 | Low Affinity | Rat | Brain | |
| Muscarinic M1 & M2 | Low Affinity | Rat | Brain |
Signaling Pathway of this compound's Primary Target: 5-HT2A Receptor
This compound's primary mechanism of action is the antagonism of the 5-HT2A receptor. In psychotic states, hyperactivity of the serotonergic system can lead to an overstimulation of 5-HT2A receptors on cortical pyramidal neurons, contributing to glutamatergic dysregulation and psychotic symptoms. By blocking these receptors, this compound is hypothesized to normalize cortical function and modulate downstream dopamine release.
Experimental Design Workflow
A systematic approach is crucial for evaluating the antipsychotic potential of this compound. The following workflow outlines the key stages of preclinical testing in schizophrenia animal models.
Experimental Protocols
The following are detailed protocols for key behavioral assays to evaluate the efficacy of this compound in rodent models of schizophrenia.
Amphetamine-Induced Hyperlocomotion (Model for Positive Symptoms)
This model assesses the ability of a test compound to reverse the psychostimulant-induced hyperactivity, which is considered a relevant paradigm for the positive symptoms of schizophrenia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
D-amphetamine sulfate
-
Vehicle (e.g., 0.9% saline)
-
Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams)
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. On the test day, place each mouse individually into the open field arena and allow for a 30-60 minute habituation period.
-
Drug Administration:
-
Administer this compound (e.g., 0.5, 1, 2 mg/kg, i.p.) or vehicle 30 minutes before the amphetamine challenge.
-
Administer D-amphetamine (e.g., 2.5, 5 mg/kg, i.p.) or vehicle.
-
-
Data Collection: Immediately after the amphetamine injection, place the mice back into the open field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled and other locomotor parameters using a two-way ANOVA (Treatment x Time) followed by appropriate post-hoc tests.
Social Interaction Test (Model for Negative Symptoms)
This test evaluates social withdrawal, a core negative symptom of schizophrenia. Social deficits can be induced by sub-chronic administration of NMDA receptor antagonists like ketamine.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Ketamine hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Three-chambered social interaction apparatus
-
Novel, unfamiliar stimulus rat (age- and sex-matched)
-
Video recording and tracking software
Procedure:
-
Induction of Social Deficit (if applicable): Administer ketamine (e.g., 20 mg/kg, i.p.) or vehicle daily for 5-7 days. Allow for a washout period of at least 24 hours before testing.
-
Habituation: On the test day, place the subject rat in the center chamber of the three-chambered apparatus and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Phase: Place a novel, unfamiliar stimulus rat in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber. Place the subject rat back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Drug Testing: Administer this compound (e.g., 1, 2.5, 5 mg/kg, i.p.) or vehicle 30 minutes before the sociability phase.
-
Data Collection: Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Data Analysis: Calculate a sociability index (Time with novel rat - Time with empty cage) / (Total time). Analyze data using a one-way ANOVA or t-test.
Novel Object Recognition (NOR) Test (Model for Cognitive Deficits)
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. Cognitive deficits can be induced by sub-chronic treatment with NMDA receptor antagonists.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Phencyclidine (PCP) or MK-801 (for inducing cognitive deficits)
-
Vehicle (e.g., 0.9% saline)
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two identical objects (familiar objects) and one novel object
-
Video recording and tracking software
Procedure:
-
Induction of Cognitive Deficit (if applicable): Administer PCP (e.g., 5 mg/kg, i.p.) or vehicle twice daily for 7 days, followed by a 7-day washout period.
-
Habituation: On the first day of testing, allow each rat to explore the empty open field arena for 5-10 minutes.
-
Familiarization/Training Phase: On the second day, place two identical objects in the arena and allow the rat to explore them for 5-10 minutes.
-
Test Phase: After a retention interval (e.g., 1-24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 5 minutes.
-
Drug Testing: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the familiarization or test phase.
-
Data Collection: Record the time spent exploring each object (sniffing or touching with the nose).
-
Data Analysis: Calculate a discrimination index (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Analyze data using a one-sample t-test (to determine if the index is significantly different from zero) and one-way ANOVA to compare treatment groups.
Prepulse Inhibition (PPI) of Acoustic Startle (Model for Sensorimotor Gating Deficits)
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.
Materials:
-
Male mice or rats
-
This compound
-
Apomorphine or MK-801 (to induce PPI deficits)
-
Vehicle (e.g., 0.9% saline)
-
Startle response chambers equipped with a loudspeaker and a sensor to measure the startle response
-
Software to control the presentation of acoustic stimuli and record the startle response
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Startle Habituation: Present a series of startle stimuli alone (e.g., 120 dB white noise for 40 ms) to habituate the initial startle response.
-
PPI Testing Session: Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: Startle stimulus (120 dB) presented alone.
-
Prepulse-alone trials: Prepulse stimuli (e.g., 74, 78, 82 dB) presented alone.
-
Prepulse-pulse trials: Prepulse stimulus followed by the startle stimulus with a short inter-stimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Drug Testing: Administer this compound (e.g., 0.5, 1, 2 mg/kg, i.p.) or vehicle 30 minutes before the PPI testing session. If inducing a deficit, administer the disrupting agent (e.g., apomorphine) prior to this compound.
-
Data Collection: The startle amplitude is measured for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Analyze the data using a repeated-measures ANOVA (Treatment x Prepulse Intensity).
Data Presentation
All quantitative data from the behavioral assays should be summarized in tables for clear comparison between treatment groups.
Table 2: Example Data Summary for Amphetamine-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg) | n | Total Distance Traveled (cm) ± SEM |
| Vehicle + Saline | - | 10 | 1500 ± 120 |
| Vehicle + Amphetamine | 5 | 10 | 4500 ± 350 |
| This compound + Amphetamine | 1 | 10 | 3200 ± 280 |
| This compound + Amphetamine | 2.5 | 10 | 2100 ± 210 |
| This compound + Amphetamine | 5 | 10 | 1650 ± 150 |
| p < 0.05, **p < 0.01 compared to Vehicle + Amphetamine group |
Table 3: Example Data Summary for Novel Object Recognition
| Treatment Group | Dose (mg/kg) | n | Discrimination Index ± SEM |
| Vehicle (No Deficit) | - | 12 | 0.45 ± 0.08 |
| PCP + Vehicle | - | 12 | 0.05 ± 0.04# |
| PCP + this compound | 1 | 12 | 0.18 ± 0.06 |
| PCP + this compound | 3 | 12 | 0.35 ± 0.07* |
| PCP + this compound | 10 | 12 | 0.41 ± 0.09** |
| #p < 0.01 compared to Vehicle (No Deficit) group; *p < 0.05, **p < 0.01 compared to PCP + Vehicle group |
Conclusion
These application notes provide a framework for the preclinical investigation of this compound in animal models relevant to schizophrenia. By systematically evaluating its effects on behaviors analogous to the positive, negative, and cognitive symptoms of the disorder, researchers can gain valuable insights into its therapeutic potential. The provided protocols and data presentation formats are intended to ensure robust and reproducible experimental outcomes.
References
Utilizing Amperozide in Conditioned Avoidance Response Behavioral Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amperozide is a diphenylbutylpiperazine derivative with atypical antipsychotic properties. Its primary mechanism of action is believed to be through the antagonism of serotonin 5-HT2A and dopamine D2 receptors.[1] The conditioned avoidance response (CAR) behavioral assay is a well-established preclinical model used to predict the antipsychotic efficacy of test compounds. Drugs that selectively suppress the conditioned avoidance response without impairing the unconditioned escape response are considered to have potential antipsychotic activity. This document provides detailed application notes and protocols for utilizing this compound in CAR behavioral assays.
Data Presentation
To provide a comparative framework, the following table summarizes the effects of different doses of this compound on locomotor activity, which is a critical factor to consider when interpreting CAR data as motor impairment can confound the results.
Table 1: Effects of this compound on Locomotor Activity in Rodents
| Species | Dose Range (mg/kg) | Effect on Locomotor Activity | Reference |
| Mice | 0.1 - 1.0 | Dose-dependent decrease | [2] |
| Rats | 3.0 - 10.0 | Produced a conditioned place preference | [3] |
Note: Significant decreases in motor activity in mice were observed at doses greater than 0.25 mg/kg.
Experimental Protocols
The following is a detailed protocol for a conditioned avoidance response assay, adapted from established methodologies and suitable for evaluating the effects of this compound.
Protocol: Two-Way Active Avoidance Task in Rats
1. Animals:
-
Male Sprague-Dawley or Wistar rats (250-300g at the start of the experiment).
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing facility before any experimental procedures.
2. Apparatus:
-
A two-compartment shuttle box (e.g., 45 cm x 20 cm x 20 cm per compartment) with a grid floor capable of delivering a scrambled electric shock.
-
An opening between the compartments allows the animal to move freely from one side to the other.
-
Each compartment is equipped with a light source to serve as the conditioned stimulus (CS) and a sound generator for an auditory cue.
-
Automated software is used to control the presentation of stimuli, record the animal's responses, and collect data.
3. Experimental Procedure:
-
Habituation (Day 1):
-
Place each rat in the shuttle box for a 5-10 minute session to allow for exploration and adaptation to the new environment. No stimuli are presented during this phase.
-
-
Acquisition Training (Days 2-6):
-
Each daily session consists of 50 trials with an inter-trial interval (ITI) of 30-60 seconds.
-
Each trial begins with the presentation of the conditioned stimulus (CS), which can be a light, a tone, or both, for 10 seconds.
-
If the rat moves to the opposite compartment during the CS presentation, it is recorded as an avoidance response , and the trial is terminated.
-
If the rat fails to move to the other compartment during the CS presentation, an unconditioned stimulus (US), typically a mild foot shock (e.g., 0.5-1.0 mA for 2-5 seconds), is delivered through the grid floor.
-
If the rat moves to the opposite compartment during the US presentation, it is recorded as an escape response .
-
If the rat fails to move to the other compartment during the US presentation, it is recorded as an escape failure .
-
Continue training until a stable baseline of avoidance responding (e.g., >80% avoidance) is achieved for at least two consecutive days.
-
-
Drug Testing (Day 7 onwards):
-
Once a stable baseline is established, divide the animals into treatment groups (e.g., vehicle control, and multiple doses of this compound).
-
Administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at a predetermined time before the test session (e.g., 30-60 minutes).
-
Conduct a test session identical to the acquisition training sessions.
-
Record the number of avoidance responses, escape responses, escape failures, and intertrial crossings for each animal.
-
4. Data Analysis:
-
The primary dependent variable is the number or percentage of avoidance responses.
-
Also analyze the number of escape failures and intertrial crossings to assess potential motor side effects. A significant increase in escape failures or a significant decrease in intertrial crossings may indicate motor impairment.
-
Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of the this compound-treated groups to the vehicle control group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a conditioned avoidance response assay.
Signaling Pathway
Caption: Putative signaling pathway of this compound in neurons.
References
- 1. This compound and conditioned behaviour in rats: potentiation by classical neuroleptics and alpha-methylparatyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locomotor effects of this compound. Antagonism of amphetamine-induced locomotor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the place conditioning and locomotor effects of this compound in rats: a comparison with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Motor Activity Changes Following Amperozide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the impact of Amperozide on motor activity in rodents. The protocols for the Open-Field Test (OFT) and the Rotarod Test are outlined to ensure robust and reproducible data collection.
Introduction
This compound is a diphenylbutylpiperazine derivative that acts as a potent 5-HT2A receptor antagonist.[1] Its pharmacological profile suggests potential applications in various neuropsychiatric disorders. As with any centrally acting agent, a thorough evaluation of its effects on motor function is critical. These protocols are designed to quantify changes in spontaneous locomotor activity, exploration, and motor coordination in rodents following this compound administration.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on locomotor activity in mice and rats, as reported in preclinical studies.
Table 1: Effect of this compound on Locomotor Activity in Mice
| Dose (mg/kg) | Route of Administration | Percent Change from Control | Statistical Significance | Reference |
| 0.1 - 1.0 | Subcutaneous | Dose-dependent decrease | p < 0.05 for doses > 0.25 mg/kg | [2] |
| 0.25 | Subcutaneous | No significant effect on spontaneous activity | - | [2] |
| > 0.25 | Subcutaneous | Statistically significant decrease | p < 0.05 | [2] |
Table 2: Effect of this compound on Locomotor Activity in Rats
| Dose (mg/kg) | Route of Administration | Observed Effect | Reference |
| 3.0 - 10.0 | Not specified | Tendency for suppressed locomotor behavior | [3] |
| 5.0 | Not specified | Most appetitive dose, less so than cocaine |
Experimental Protocols
Open-Field Test (OFT) for Spontaneous Locomotor Activity
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Objective: To quantify changes in horizontal and vertical activity, as well as exploratory patterns, after this compound treatment.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm, made of non-reflective material)
-
Video camera mounted above the arena
-
Automated tracking software (e.g., ANY-maze, EthoVision)
-
This compound solution and vehicle control
-
Syringes and needles for administration
-
70% ethanol for cleaning
-
Rodents (mice or rats)
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer the predetermined dose of this compound (e.g., 0.1-10 mg/kg) or vehicle control via the chosen route (e.g., subcutaneous, intraperitoneal).
-
Allow for a pre-treatment period appropriate for the route of administration to ensure the drug has reached peak effect (typically 20-30 minutes for SC/IP).
-
-
Test Procedure:
-
Gently place the animal in the center of the open-field arena.
-
Start the video recording and tracking software immediately.
-
Allow the animal to explore the arena undisturbed for a set period (typically 10-20 minutes).
-
-
Data Collection: The tracking software will automatically record various parameters. Key parameters for motor activity assessment include:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent mobile/immobile: Indicates periods of activity versus rest.
-
Rearing frequency: Number of times the animal stands on its hind legs, an indicator of exploratory behavior and vertical activity.
-
-
Data Analysis:
-
Compare the data from the this compound-treated groups with the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences.
-
Rotarod Test for Motor Coordination and Balance
The rotarod test assesses motor coordination, balance, and motor learning.
Objective: To evaluate the effect of this compound on the animal's ability to maintain balance on a rotating rod.
Materials:
-
Rotarod apparatus with adjustable rotation speed
-
This compound solution and vehicle control
-
Syringes and needles for administration
-
70% ethanol for cleaning
-
Rodents (mice or rats)
Protocol:
-
Training/Habituation:
-
Acclimate the animals to the testing room for at least 60 minutes before the first training session.
-
On the day before the test, train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for at least two trials. This helps to minimize stress and learning effects on the test day.
-
-
Drug Administration:
-
On the test day, administer the predetermined dose of this compound or vehicle control.
-
Allow for the appropriate pre-treatment period.
-
-
Test Procedure:
-
Place the animal on the rotating rod.
-
The test can be run in two modes:
-
Fixed Speed: The rod rotates at a constant speed (e.g., 10, 20, 30 rpm) for a maximum duration (e.g., 300 seconds).
-
Accelerating Speed: The rod's speed gradually increases (e.g., from 4 to 40 rpm over 300 seconds).
-
-
Record the latency to fall from the rod. If the animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Collection: The primary parameter to be measured is the latency to fall (in seconds) .
-
Data Analysis:
-
Calculate the average latency to fall for each animal across the trials.
-
Compare the mean latencies between the this compound-treated groups and the vehicle control group using appropriate statistical analysis.
-
Visualizations
Mechanism of Action
This compound is a potent antagonist of the serotonin 2A (5-HT2A) receptor. In the central nervous system, 5-HT2A receptors are involved in modulating the release of other neurotransmitters, including dopamine. Specifically, activation of 5-HT2A receptors can facilitate dopamine release in key motor circuits such as the nigrostriatal and mesolimbic pathways.
By blocking these 5-HT2A receptors, this compound is hypothesized to reduce the excitatory influence of serotonin on dopaminergic neurons. This leads to a decrease in dopamine release, which in turn can manifest as a reduction in spontaneous locomotor activity. This mechanism is consistent with the observed dose-dependent decrease in motor activity following this compound administration. The diagrams above illustrate the experimental workflow for testing these effects and the proposed signaling pathway for this compound's action.
References
- 1. reprocell.com [reprocell.com]
- 2. Locomotor effects of this compound. Antagonism of amphetamine-induced locomotor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the place conditioning and locomotor effects of this compound in rats: a comparison with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Amperozide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amperozide is a diphenylbutylpiperazine atypical antipsychotic agent that acts as a 5-HT2A receptor antagonist.[1] It has been investigated for the treatment of schizophrenia in humans and is used in veterinary medicine to reduce aggression and stress in pigs.[1] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceuticals and their metabolites in various biological matrices.[2] This document provides detailed protocols for the analysis of this compound using HPLC, including sample preparation, chromatographic conditions, and method validation parameters.
Data Presentation: Quantitative HPLC Method Parameters for this compound Analysis
The following table summarizes typical quantitative data for a validated HPLC method for this compound analysis, compiled from established principles of bioanalytical method validation.
| Parameter | Specification | Description |
| Linearity Range | 1 - 500 ng/mL | The concentration range over which the detector response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of analyte in a sample that can be reliably detected. |
| Limit of Quantification (LOQ) | 1.0 ng/mL | The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured value to the true value, expressed as a percentage of recovery of a known amount of spiked analyte. |
| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as the relative standard deviation. |
| Retention Time (this compound) | ~ 6.8 min | The time taken for this compound to elute from the HPLC column under the specified conditions. |
| Retention Time (Metabolite) | ~ 4.2 min | The time taken for the N-de-ethyl metabolite of this compound to elute from the HPLC column. |
Experimental Protocols
Protocol 1: Determination of this compound in Plasma using Liquid-Liquid Extraction (LLE)
This protocol describes a method for the quantitative analysis of this compound in plasma samples.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
HPLC-grade acetonitrile, methanol, and dichloromethane
-
Sodium hydroxide solution (1 M)
-
Phosphate buffer (0.05 M, pH 7.0)
-
Human plasma (drug-free)
-
Deionized water
2. Instrumentation
-
HPLC system with a UV or electrochemical detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
3. Sample Preparation (LLE)
-
Pipette 500 µL of plasma sample into a centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Add 3 mL of dichloromethane.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
4. HPLC Conditions
-
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 7.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or electrochemical detection.
-
Injection Volume: 20 µL.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Biological Matrices
This protocol offers an alternative sample preparation method with potentially higher purity.
1. Materials and Reagents
-
All reagents from Protocol 1.
-
SPE cartridges (e.g., C8 or mixed-mode cation exchange).
-
Methanol for conditioning and elution.
-
Deionized water for washing.
2. Sample Preparation (SPE)
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 500 µL of the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis by HPLC.
Logical Relationship of HPLC Method Development
Caption: Logical steps in HPLC method development.
References
Determining the In Vitro Receptor Binding Affinity of Amperozide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro receptor binding assays to determine the affinity of Amperozide for key central nervous system (CNS) receptors. The protocols detailed below are essential for researchers in pharmacology, neuroscience, and drug development seeking to characterize the receptor binding profile of this compound and similar compounds.
This compound is a diphenylbutylpiperazine derivative that has been investigated for its antipsychotic properties. Its mechanism of action is primarily attributed to its interaction with various neurotransmitter receptors. Understanding its binding affinity (Ki) at these receptors is crucial for elucidating its pharmacological effects and potential therapeutic applications.
This compound Receptor Binding Profile
Radioligand binding assays have been instrumental in characterizing the receptor binding profile of this compound. The following tables summarize the quantitative data on this compound's affinity for key serotonin, dopamine, and adrenergic receptors.
Table 1: this compound Affinity for Serotonin Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT2A | [3H]ketanserin | Rat Cerebral Cortex | 16.5 ± 2.1 | [1] |
Table 2: this compound Affinity for Dopamine Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| D2 (Striatal) | [3H]spiroperidol | Rat Striatum | 540 ± 59 | [1] |
| D2 (Limbic) | [3H]spiroperidol | Rat Limbic Tissue | 403 ± 42 | [1] |
Table 3: this compound Affinity for Adrenergic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α1-adrenergic | Not Specified | Rat Cerebral Cortical Membranes | 172 ± 14 | [1] |
Experimental Protocols
The following are detailed protocols for conducting in vitro competition binding assays to determine the affinity of a test compound like this compound for the 5-HT2A and Dopamine D2 receptors.
Protocol 1: 5-HT2A Receptor Competition Binding Assay
This protocol describes the determination of the binding affinity of this compound for the 5-HT2A receptor using a radioligand competition binding assay with [3H]ketanserin.
Materials:
-
Receptor Source: Rat cerebral cortex membranes or a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Mianserin (10 µM) or another suitable 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation (if using brain tissue):
-
Homogenize rat cerebral cortex in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay). Aliquot and store at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and 150 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of Mianserin (10 µM final concentration), 50 µL of [3H]ketanserin, and 150 µL of membrane suspension.
-
Competition Binding: 50 µL of this compound at various concentrations (e.g., 10-11 to 10-5 M), 50 µL of [3H]ketanserin, and 150 µL of membrane suspension.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition experiment, plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Dopamine D2 Receptor Competition Binding Assay
This protocol outlines the procedure for determining the binding affinity of this compound for the Dopamine D2 receptor using [3H]spiroperidol.
Materials:
-
Receptor Source: Rat striatal or limbic tissue membranes, or a cell line stably expressing the human Dopamine D2 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]spiroperidol (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Follow the same procedure as described in Protocol 1, using the appropriate brain tissue (striatum or limbic).
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]spiroperidol (at a final concentration near its Kd, e.g., 0.1-0.5 nM), and 150 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of Haloperidol (10 µM final concentration), 50 µL of [3H]spiroperidol, and 150 µL of membrane suspension.
-
Competition Binding: 50 µL of this compound at various concentrations, 50 µL of [3H]spiroperidol, and 150 µL of membrane suspension.
-
-
Incubate the plate at 37°C for 30 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the incubation and wash the filters as described in Protocol 1.
-
-
Radioactivity Counting:
-
Measure the radioactivity as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 and Ki values for this compound at the Dopamine D2 receptor.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the 5-HT2A and Dopamine D2 receptors.
Caption: 5-HT2A Receptor Gq-coupled signaling cascade.
Caption: Dopamine D2 Receptor Gi-coupled signaling cascade.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a radioligand competition binding assay.
References
Amperozide as a Tool for Interrogating Dopamine Transporter Functionality: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amperozide is an atypical antipsychotic agent that has garnered interest for its unique pharmacological profile, which includes antagonism of serotonin 5-HT2A receptors and modulation of the dopamine system.[1][2] Notably, research has demonstrated that this compound also functions as an inhibitor of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft and a critical regulator of dopaminergic neurotransmission.[1][3] This property makes this compound a valuable pharmacological tool for studying DAT functionality in various experimental paradigms. These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo models to investigate the intricacies of dopamine transporter function.
Mechanism of Action
This compound's modulation of the dopaminergic system is multifaceted. While it exhibits a low affinity for D2 dopamine receptors, its ability to block the dopamine transporter is a key aspect of its mechanism of action.[1] By inhibiting DAT, this compound increases the extracellular concentration of dopamine, thereby influencing dopaminergic signaling. This activity, in conjunction with its potent 5-HT2A receptor antagonism, contributes to its atypical antipsychotic profile.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with the dopamine transporter and other relevant receptors.
Table 1: In Vitro Inhibition of Monoamine Transporters by this compound
| Preparation | Transporter | IC50 (µM) | Reference |
| Rat Striatal Synaptosomes | Dopamine Transporter (DAT) | 1.0 | |
| Chopped Rat Striatal Tissue | Dopamine Transporter (DAT) | 18 | |
| Rat Frontal Cortex Synaptosomes | Serotonin Transporter (SERT) | 0.32 | |
| Rat Cortical Synaptosomes | Norepinephrine Transporter (NET) | 0.78 |
Table 2: Receptor Binding Affinities of this compound
| Receptor | Brain Region | Ki (nM) | Reference |
| Dopamine D2 | Striatum | 540 ± 59 | |
| Dopamine D2 | Limbic | 403 ± 42 | |
| Serotonin 5-HT2 | Cerebral Cortex | 16.5 ± 2.1 | |
| α1-Adrenergic | Cerebral Cortex | 172 ± 14 |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to study dopamine transporter functionality using this compound.
Protocol 1: In Vitro Dopamine Uptake Assay in Rat Striatal Synaptosomes
This protocol details the measurement of [3H]dopamine uptake in isolated nerve terminals (synaptosomes) from the rat striatum and its inhibition by this compound.
1. Materials and Reagents:
-
Male Sprague-Dawley rats (200-250 g)
-
Sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Krebs-Ringer buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 26 mM NaHCO3, 10 mM glucose, saturated with 95% O2/5% CO2)
-
[3H]dopamine
-
This compound solutions (various concentrations)
-
Nomifensine (for defining non-specific uptake)
-
Scintillation cocktail
-
Glass-fiber filters
-
Homogenizer
-
Refrigerated centrifuge
-
Scintillation counter
2. Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer buffer.
3. Dopamine Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding a final concentration of 10 nM [3H]dopamine.
-
For determining non-specific uptake, add 10 µM nomifensine to a set of tubes.
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass-fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of [3H]dopamine uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific uptake) using non-linear regression analysis.
Protocol 2: In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the nucleus accumbens of freely moving rats following this compound administration.
1. Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
HPLC system with electrochemical detection
-
Stereotaxic apparatus
-
Syringe pump
2. Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeting the nucleus accumbens.
-
Allow the animal to recover for at least 48 hours.
3. Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline of extracellular dopamine, administer this compound (e.g., 2.5, 5, or 10 mg/kg, intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for at least 2 hours post-injection.
4. Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
5. Data Analysis:
-
Express the dopamine concentrations as a percentage of the mean baseline values.
-
Compare the effects of different doses of this compound on extracellular dopamine levels.
Protocol 3: Amphetamine-Induced Hyperlocomotion in Rats
This protocol outlines a behavioral experiment to assess the effect of this compound on the hyperactivity induced by amphetamine, a behavior dependent on dopamine transporter function.
1. Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
Open-field activity chambers equipped with infrared beams
-
d-amphetamine sulfate solution
-
This compound solution
2. Experimental Procedure:
-
Habituate the rats to the activity chambers for 30-60 minutes on the day before the experiment.
-
On the test day, place the rats in the activity chambers and allow them to acclimate for 30 minutes.
-
Administer this compound (e.g., 1, 2.5, or 5 mg/kg, intraperitoneally) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally) or saline.
-
Immediately record the locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
3. Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-10 minutes).
-
Compare the total locomotor activity between the different treatment groups.
-
Assess the dose-dependent effect of this compound on amphetamine-induced hyperlocomotion.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Figure 1. Mechanism of this compound's action on the dopamine transporter.
Figure 2. Workflow for the in vitro dopamine uptake assay.
Figure 3. Experimental workflow for the amphetamine-induced hyperlocomotion study.
References
Preparation and Storage of Amperozide Hydrochloride Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation, storage, and use of Amperozide hydrochloride solutions in a research setting. This compound is an atypical antipsychotic agent that acts as a potent and selective 5-HT2A receptor antagonist.[1] These guidelines are intended to ensure the consistent and reliable use of this compound hydrochloride in both in vitro and in vivo studies, covering essential aspects from solution preparation and storage to experimental applications.
Introduction to this compound Hydrochloride
This compound hydrochloride is a diphenylbutylpiperazine derivative with a high affinity for the serotonin 5-HT2A receptor (Ki = 16.5 - 26 nM) and a lower affinity for dopamine D2 receptors.[1] Its primary mechanism of action is the antagonism of the 5-HT2A receptor, which is implicated in various neurological and psychiatric disorders.[2] In research, this compound is utilized to investigate the role of the 5-HT2A receptor in various physiological and pathological processes. It has also been shown to inhibit dopamine release and alter the firing of dopaminergic neurons.
Preparation of this compound Hydrochloride Solutions
The successful preparation of this compound hydrochloride solutions is critical for obtaining accurate and reproducible experimental results. The choice of solvent and proper handling techniques are paramount.
Solubility
This compound hydrochloride exhibits good solubility in aqueous solutions and dimethyl sulfoxide (DMSO). While specific solubility limits in ethanol are not widely reported, it is generally less soluble in alcohols compared to water and DMSO.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | Soluble to 50 mM | 21.9 mg/mL | Readily dissolves in sterile, purified water. |
| DMSO | Soluble | Vendor information suggests solutions of at least 10 mM are achievable. | DMSO is a suitable solvent for preparing high-concentration stock solutions. |
| Ethanol | Data not readily available | - | Less commonly used as a primary solvent. |
Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mM)
This protocol is suitable for many in vivo and some in vitro applications where an aqueous vehicle is preferred.
Materials:
-
This compound hydrochloride powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Calculate the required mass: For 10 mL of a 10 mM solution, the required mass of this compound hydrochloride (M.Wt: 437.95 g/mol ) is 4.38 mg.
-
Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder using an analytical balance and transfer it to a sterile conical tube.
-
Dissolution: Add the desired volume of sterile water to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Sterilization: For cell culture or in vivo use, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store as recommended in Section 3.
Protocol for Preparing a DMSO Stock Solution (e.g., 50 mM)
High-concentration stock solutions in DMSO are ideal for long-term storage and for experiments requiring a low final solvent concentration.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, cell culture grade DMSO
-
Sterile conical tubes or vials with secure caps
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: For 1 mL of a 50 mM solution, the required mass of this compound hydrochloride is 21.9 mg.
-
Weighing: In a sterile environment, accurately weigh the this compound hydrochloride and add it to a sterile tube.
-
Dissolution: Add the required volume of anhydrous DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is fully dissolved. Sonication can be used to facilitate dissolution if needed.
-
Aliquoting and Storage: Dispense into small, single-use aliquots in vials with tight-fitting caps to prevent moisture absorption. Store as described in Section 3.
Storage and Stability of this compound Hydrochloride Solutions
Proper storage is crucial to maintain the integrity and activity of this compound hydrochloride solutions.
Table 2: Recommended Storage and Stability
| Solution Type | Storage Temperature | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) | Stability Notes |
| Solid Powder | +4°C | - | Stable for extended periods when kept dry. | Protect from light and moisture. |
| Aqueous Solution | 2-8°C | Recommended to be prepared fresh. | Not recommended. If necessary, store at -20°C for up to a few weeks. | Prone to microbial growth; sterile filtration is essential. Avoid repeated freeze-thaw cycles. |
| DMSO Solution | -20°C or -80°C | Store at -20°C. | Store at -80°C for several months. | DMSO is hygroscopic; use anhydrous DMSO and store in tightly sealed vials. Multiple freeze-thaw cycles can lead to compound precipitation and degradation. |
Experimental Protocols
This compound hydrochloride can be used in a variety of experimental paradigms to probe the function of the 5-HT2A receptor.
In Vitro Application: Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor, using this compound as a competitor.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT2A receptor in an appropriate buffer (e.g., Tris-HCl). Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin)
-
Increasing concentrations of this compound hydrochloride (or the test compound)
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Application: Rodent Behavioral Studies
This compound hydrochloride can be administered to rodents to assess its effects on behaviors modulated by the 5-HT2A receptor.
Protocol for Intraperitoneal (IP) Injection in Rats:
-
Solution Preparation: Prepare a sterile aqueous solution of this compound hydrochloride at the desired concentration. The final volume for injection should be appropriate for the animal's weight (e.g., 1-2 mL/kg for rats).
-
Animal Handling: Gently restrain the rat, positioning it to expose the lower abdominal quadrants.
-
Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 23-25G), insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administration: Aspirate briefly to ensure no body fluids are drawn into the syringe, then inject the solution smoothly.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
-
Behavioral Testing: Conduct the behavioral test at the appropriate time post-injection, as determined by the pharmacokinetic profile of this compound.
Mechanism of Action: 5-HT2A Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway.
5-HT2A Receptor Signaling Pathway
References
- 1. Receptor binding properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the novel antipsychotic drug this compound and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Managing common side effects of Amperozide in animal research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing common side effects of Amperozide in animal research. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a psychotropic agent with antipsychotic properties. Its primary mechanism of action is as a potent 5-HT2A receptor antagonist. It also has effects on the dopaminergic system, particularly in the limbic region of the brain, and can inhibit dopamine release.
Q2: What are the most common behavioral side effects observed with this compound in animal models?
A2: Common behavioral effects include a dose-dependent decrease in locomotor activity and inhibition of exploratory behavior. At higher doses, a reduction in food and water intake may be observed. Unlike typical antipsychotics, this compound has a low propensity to induce catalepsy, a common measure of extrapyramidal side effects in rodents.[1][2][3]
Q3: Does this compound have cardiovascular side effects?
A3: In studies with rats, this compound administered intravenously at doses of 0.5, 1.0, 1.5, and 2.5 mg/kg did not produce significant effects on blood pressure. A transient decrease in heart rate was noted at the 0.5 mg/kg dose.
Q4: Can this compound affect body weight and metabolism?
A4: While specific data on this compound is limited, many atypical antipsychotics can influence body weight and metabolism. Researchers should monitor for changes in weight and food consumption. In some studies, antipsychotics like ziprasidone have been shown to decrease weight gain and food consumption in rats.
Q5: Are there any neurological side effects to be aware of?
A5: this compound has been observed to cause mild tremors in human studies, the severity of which can be dose-dependent. Blepharoptosis (drooping of the upper eyelid) has also been noted.
Troubleshooting Guides
Issue 1: Decreased Locomotor Activity and Sedation
-
Problem: Animals appear lethargic, show significantly reduced movement in their cages, or perform poorly in behavioral tasks requiring locomotion.
-
Possible Cause: This is an expected pharmacological effect of this compound, which has been shown to dose-dependently decrease locomotor activity in mice at doses greater than 0.25 mg/kg.[1]
-
Troubleshooting Steps:
-
Dose Adjustment: If the hypoactivity is interfering with the experimental paradigm, consider reducing the dose of this compound. A dose of 0.25 mg/kg was shown to antagonize amphetamine-induced hyperactivity without affecting baseline locomotor activity.[1]
-
Acclimatization: Ensure animals are adequately acclimatized to the testing environment before drug administration to distinguish between drug effects and anxiety-induced freezing behavior.
-
Experimental Design: For behavioral tests, schedule them during the animal's active period (e.g., dark cycle for rodents) to potentially counteract some of the sedative effects.
-
Monitor Health: Rule out other causes of lethargy such as illness or dehydration. Check for other signs of distress.
-
Issue 2: Reduced Food and Water Intake
-
Problem: Noticeable decrease in daily food and/or water consumption, leading to weight loss.
-
Possible Cause: this compound can suppress appetite and thirst. Doses of 1.6 mg/kg and higher have been shown to decrease water intake in rats.
-
Troubleshooting Steps:
-
Monitor Intake and Body Weight: Accurately measure daily food and water consumption and weigh the animals at least twice weekly. Body weight should not fall more than 20% below the pre-restriction weight of the animal.
-
Provide Palatable Food/Fluid: To encourage intake, provide highly palatable and moist food. If water intake is severely reduced, consider providing a supplemental water source, such as a gel pack or parenteral fluids (e.g., subcutaneous Lactated Ringer's Solution) after consulting with a veterinarian.
-
Scheduled Access: Provide food and water during the animal's active cycle to encourage consumption.
-
Dose Evaluation: If weight loss is significant and persistent, re-evaluate the dose of this compound.
-
Issue 3: Animal Exhibiting Tremors
-
Problem: Observation of involuntary muscle shaking or trembling.
-
Possible Cause: While more commonly reported in human studies, tremors can be a side effect of medications acting on the central nervous system.
-
Troubleshooting Steps:
-
Observe and Quantify: Note the onset, duration, and severity of the tremors. If possible, use a scoring system or a specialized recording apparatus to quantify the tremor.
-
Rule out Other Causes: Ensure the tremors are not due to hypothermia, stress, or other environmental factors.
-
Dose Reduction: Tremors are often dose-dependent. Consider a dose reduction to see if the side effect subsides.
-
Veterinary Consultation: If tremors are severe or accompanied by other signs of distress, consult with the institutional veterinarian.
-
Quantitative Data on Side Effects
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg, s.c.) | Effect on Baseline Locomotor Activity | Effect on Amphetamine-Induced Hyperactivity | Citation |
| 0.25 | No significant effect | 40% depression | |
| > 0.25 | Statistically significant decrease | Not specified | |
| 1.0 | Significant decrease | Not specified |
Table 2: Dose-Dependent Effects of this compound on Water Intake in Rats
| Dose (mg/kg, i.p.) | Effect on Licking and Water Intake | Citation |
| 0.2 - 0.8 | No significant alteration | |
| 1.6 | Decreased | |
| 2.0 | Decreased | |
| 4.0 | Decreased | |
| 8.0 | Decreased |
Experimental Protocols
Protocol for Assessing Drug-Induced Tremor in Mice
This protocol is a general method for quantifying tremors and can be adapted for studies involving this compound.
-
Apparatus: A tremor-recording device can be constructed using a gramophone pick-up and a cathode-ray oscillograph, with data recorded on film or digitally. Alternatively, a tremor monitor with a sensor plate can be used.
-
Procedure:
-
Habituate the mouse to the testing apparatus for a set period (e.g., 10-15 minutes) before baseline recordings are taken.
-
Administer this compound or vehicle control at the desired dose and route.
-
At predetermined time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), place the mouse on the sensor platform.
-
Record tremor activity for a fixed duration (e.g., 1-2 minutes).
-
-
Data Analysis:
-
Analyze the recordings to determine the frequency (Hz) and amplitude of the tremors.
-
A "tremor index" can be calculated to provide a quantitative measure of severity.
-
Compare the tremor recordings between the this compound-treated and control groups using appropriate statistical methods.
-
Protocol for Monitoring Food and Water Intake
This protocol outlines the steps for accurately monitoring consumption in rodents.
-
Housing: House animals individually to allow for accurate measurement of individual food and water intake.
-
Baseline Measurement: For at least 3-5 days before the start of the experiment, measure and record the daily food and water consumption for each animal to establish a baseline. Weigh each animal daily during this period.
-
Procedure:
-
Each day, provide a pre-weighed amount of food in the food hopper.
-
Fill the water bottle to a marked level or use a bottle with volumetric markings.
-
The following day, at the same time, weigh the remaining food and measure the remaining water. Account for any spillage by placing a collection tray under the cage.
-
Calculate the total amount of food and water consumed over the 24-hour period.
-
Weigh the animal.
-
-
Data Analysis:
-
Compare the daily food and water intake and body weight of the this compound-treated group to the vehicle control group.
-
Analyze the data for statistically significant differences.
-
If an animal's body weight drops by more than 15-20% from its baseline, or if it shows signs of dehydration (e.g., skin tenting, sunken eyes), it should be reported to the veterinary staff immediately.
-
Signaling Pathway Diagrams
Caption: this compound's primary action as a 5-HT2A antagonist and its modulation of D2 receptors.
Caption: A logical workflow for troubleshooting adverse events during this compound research.
References
- 1. Locomotor effects of this compound. Antagonism of amphetamine-induced locomotor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on schedule-induced polydipsia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for improving the aqueous solubility of Amperozide
This guide provides researchers, scientists, and drug development professionals with technical support for improving the aqueous solubility of Amperozide. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Section 1: Physicochemical Properties and General Questions
This section covers the fundamental properties of this compound and general questions about its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its solubility?
This compound is a lipophilic molecule with low aqueous solubility. Its properties are summarized in the table below. The basic pKa indicates that its solubility is highly dependent on pH.
| Property | Value | Source |
| Water Solubility | 0.0131 mg/mL | [1] |
| logP | 4.15 | [1] |
| pKa (Strongest Basic) | 7.56 | [1] |
| Molecular Formula | C₂₃H₂₉F₂N₃O | [2][3] |
| Molecular Weight | 401.5 g/mol | |
| Classification | BCS Class II or IV (Low Solubility) |
Q2: Why is this compound considered a poorly soluble drug?
With a water solubility of only 0.0131 mg/mL, this compound falls into the category of poorly water-soluble drugs. This characteristic can limit its absorption and bioavailability when administered orally. Its high lipophilicity (logP of 4.15) contributes to its low affinity for aqueous media.
Q3: Which general strategies are available to improve the solubility of a drug like this compound?
Several techniques can be employed to enhance the solubility of poorly soluble drugs. The choice of method depends on the drug's specific properties and the desired formulation. Common approaches include:
-
pH Adjustment: Leveraging the drug's ionizable groups.
-
Salt Formation: Creating a more soluble salt form of the drug.
-
Complexation: Using agents like cyclodextrins to form soluble inclusion complexes.
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix.
-
Particle Size Reduction: Increasing the surface area through techniques like micronization or nanonization.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Lipid-Based Formulations: Solubilizing the drug in lipids or self-emulsifying systems.
Below is a decision-making workflow for selecting an appropriate solubility enhancement technique.
Caption: Decision workflow for selecting a solubility enhancement method.
Section 2: pH Modification
This section addresses solubility improvement by adjusting the pH of the aqueous medium.
Troubleshooting and FAQs
Q1: How does pH affect the aqueous solubility of this compound?
This compound has a basic pKa of 7.56, meaning it is a weak base. According to the Henderson-Hasselbalch equation, its degree of ionization increases as the pH of the solution decreases. The ionized (protonated) form of this compound is significantly more water-soluble than the neutral (unionized) form. Therefore, lowering the pH below its pKa will substantially increase its aqueous solubility.
Q2: Troubleshooting: My this compound is not dissolving in a neutral (pH 7.4) buffer. What should I do?
The low solubility at neutral pH is expected due to the drug being primarily in its less soluble, unionized form. To improve solubility, you must acidify the buffer. Lowering the pH to a value at least 1-2 units below the pKa of 7.56 (e.g., pH 5.5 - 6.5) will promote the formation of the more soluble protonated species. For maximal solubility, a pH below 4 is recommended, though this may not be physiologically relevant for all applications.
Q3: What is a suitable acidic buffer to use for dissolving this compound?
Commonly used acidic buffers include citrate or acetate buffers. The choice of buffer depends on the desired pH range and compatibility with your experimental system. Always ensure the buffer components do not interact with or degrade the this compound.
Experimental Protocol: pH-Dependent Solubility Profile of this compound
This protocol determines the solubility of this compound across a range of pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, acetate, citrate) covering a pH range from 2.0 to 9.0.
-
Sample Preparation: Add an excess amount of this compound powder to vials containing each buffer solution. Ensure enough solid is present to achieve saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH value to generate the pH-solubility profile.
Section 3: Cyclodextrin Complexation
This section focuses on using cyclodextrins to form inclusion complexes and enhance solubility.
Troubleshooting and FAQs
Q1: How can cyclodextrins improve this compound's solubility?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, within their cavity, forming a water-soluble "inclusion complex". This complex shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility.
Q2: Which type of cyclodextrin is best for this compound?
The choice depends on the size and shape of the guest molecule. For a molecule the size of this compound, β-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are typically good candidates. It is recommended to perform screening studies to identify the CD that provides the best stability and solubility enhancement.
Q3: Troubleshooting: The solubility enhancement with native β-cyclodextrin is lower than expected. Why?
Native β-CD has limited aqueous solubility itself (approx. 18.5 mg/mL). If the formed this compound/β-CD complex also has limited solubility, it may precipitate, thus limiting the achievable concentration. Consider using a more soluble CD derivative like HP-β-CD or SBE-β-CD, which can often achieve much higher drug concentrations.
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
The kneading method is a simple and effective way to prepare inclusion complexes in a paste-like state.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Mixing: Accurately weigh the this compound and cyclodextrin and place them in a mortar. Mix the powders thoroughly.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) dropwise to the powder mixture. Knead the resulting paste vigorously with a pestle for 30-60 minutes. The consistency should be uniform and paste-like.
-
Drying: Transfer the paste to a tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated. Alternatively, a vacuum oven can be used.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR).
Below is a diagram illustrating the workflow for preparing and characterizing a cyclodextrin inclusion complex.
Caption: Workflow for cyclodextrin inclusion complex preparation.
Section 4: Solid Dispersion
This section describes the use of solid dispersion technology to enhance the dissolution of this compound.
Troubleshooting and FAQs
Q1: What is a solid dispersion and how does it work?
A solid dispersion is a system where a poorly soluble drug (this compound) is dispersed within a highly soluble hydrophilic carrier or matrix. By reducing the drug's particle size to a molecular or amorphous level and improving its wettability, solid dispersions can significantly enhance the drug's dissolution rate and solubility.
Q2: Which carriers are suitable for making an this compound solid dispersion?
Common hydrophilic carriers include polymers like polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC). The choice of carrier depends on the drug-polymer miscibility and the desired release profile. A screening study is recommended to find the most effective carrier.
Q3: Troubleshooting: The drug is recrystallizing from my amorphous solid dispersion over time. How can I prevent this?
Recrystallization is a common stability issue with amorphous solid dispersions. To prevent this:
-
Select a suitable polymer: Choose a polymer that has strong interactions (e.g., hydrogen bonding) with this compound to inhibit molecular mobility.
-
Optimize drug loading: Higher drug loading increases the risk of crystallization. Try reducing the drug-to-carrier ratio.
-
Add a second polymer: Incorporating a secondary polymer can sometimes improve the stability of the amorphous system.
-
Control storage conditions: Store the solid dispersion in a cool, dry place, as moisture and heat can accelerate crystallization.
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile drugs and involves dissolving the drug and carrier in a common solvent.
-
Solvent Selection: Identify a common volatile solvent (e.g., methanol, ethanol, or a mixture) that can dissolve both this compound and the chosen carrier (e.g., PVP K30).
-
Dissolution: Accurately weigh the this compound and carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w) and dissolve them completely in the selected solvent under stirring.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to prevent degradation. Continue until a solid film or mass is formed.
-
Final Drying: Place the resulting solid in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.
-
Characterization: Evaluate the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous or crystalline) using techniques like DSC and XRPD.
References
Ensuring the stability of Amperozide in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Amperozide in experimental solutions. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in Dimethyl Sulfoxide (DMSO). This compound is a lipophilic compound with limited aqueous solubility.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I prepare working solutions of this compound for my experiments?
A3: Working solutions can be prepared by diluting the DMSO stock solution with an appropriate aqueous buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium. To avoid precipitation, it is recommended to perform serial dilutions. The final concentration of DMSO in the working solution should be kept low, typically below 0.5% for in vitro cell-based assays, to minimize solvent-induced toxicity.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with structures similar to this compound can be susceptible to photodegradation. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
Issue 1: Precipitation observed when preparing aqueous working solutions.
-
Cause: this compound has low aqueous solubility, and high concentrations of DMSO from the stock solution can cause the compound to precipitate out when diluted in an aqueous buffer.
-
Solution:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Use a Co-solvent: For in vivo studies, a co-solvent such as polyethylene glycol (PEG) or Tween 80 can be used in the final formulation to improve solubility.
-
Warm the Solution: Gently warming the solution to 37°C may help in redissolving the precipitate. However, prolonged exposure to elevated temperatures should be avoided.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Cause: This could be due to the degradation of this compound in the experimental solution, leading to a lower effective concentration. Degradation can be influenced by factors such as pH, temperature, and exposure to light.
-
Solution:
-
Verify Solution Stability: Prepare fresh working solutions for each experiment.
-
Control Environmental Factors: Ensure that solutions are stored under the recommended conditions (protected from light, appropriate temperature).
-
Assess Stability Under Experimental Conditions: If experiments are conducted over extended periods, it is advisable to perform a stability study under your specific experimental conditions (e.g., in your cell culture medium at 37°C).
-
Stability of this compound in Solution
While specific degradation kinetics for this compound are not extensively published, forced degradation studies on structurally similar compounds provide insights into its potential stability profile. The following tables summarize representative data from such studies.
Table 1: Representative Stability of this compound under Forced Hydrolysis
| Condition | Incubation Time (hours) | Representative % Degradation |
| 0.1 M HCl (Acidic) | 24 | ~ 5-10% |
| Purified Water (Neutral) | 24 | < 2% |
| 0.1 M NaOH (Alkaline) | 24 | ~ 15-25% |
Table 2: Representative Stability of this compound under Oxidative and Thermal Stress
| Condition | Incubation Time (hours) | Representative % Degradation |
| 3% H₂O₂ (Oxidative) | 24 | ~ 10-20% |
| 60°C (Thermal) | 24 | ~ 5-15% |
Table 3: Representative Photostability of this compound Solution
| Light Source | Exposure Duration | Representative % Degradation |
| UV Light (254 nm) | 24 hours | ~ 20-35% |
| Visible Light | 7 days | ~ 5-10% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (Molecular Weight: 401.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 4.015 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
This protocol describes a representative High-Performance Liquid Chromatography (HPLC) method for quantifying this compound and separating it from potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
-
Gradient Program:
-
0-2 min: 30% A
-
2-15 min: 30% to 80% A
-
15-18 min: 80% A
-
18-20 min: 80% to 30% A
-
20-25 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV-Vis at 245 nm
-
Injection Volume: 10 µL
-
-
Method Validation Summary: The following table presents plausible validation parameters for the described HPLC method.
Table 4: Representative HPLC Method Validation Parameters
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection | ~ 0.1 µg/mL |
| Limit of Quantitation | ~ 0.3 µg/mL |
Visualizations
This compound Mechanism of Action: 5-HT2A Receptor Signaling
This compound is an antagonist of the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonism by this compound blocks the downstream signaling cascade initiated by serotonin.
Caption: this compound blocks the 5-HT2A receptor Gq signaling pathway.
Experimental Workflow for this compound Solution Preparation and Use
The following diagram outlines the recommended workflow for preparing and using this compound solutions in a typical cell culture experiment.
Caption: Workflow for this compound solution preparation and use.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates a logical troubleshooting process when encountering inconsistent experimental outcomes.
Technical Support Center: Amperozide Studies and Minimization of Extrapyramidal Symptoms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing extrapyramidal symptoms (EPS) in studies involving Amperozide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action relate to a lower risk of extrapyramidal symptoms?
This compound is a diphenylbutylpiperazine atypical antipsychotic agent.[1] Its reduced risk of inducing EPS is primarily attributed to its distinct receptor binding profile. It is a selective serotonin 5-HT2A receptor antagonist with a high affinity for these receptors (Kᵢ = 16.5 nM) and a significantly lower affinity for dopamine D2 receptors (Kᵢ = 403-540 nM).[2] This high 5-HT2A to D2 receptor affinity ratio is a key characteristic of atypical antipsychotics associated with a lower incidence of EPS. The blockade of 5-HT2A receptors is thought to indirectly increase dopamine release in the striatum, counteracting the effects of D2 receptor blockade that are responsible for EPS.
Q2: What is the expected incidence of EPS in preclinical and clinical studies with this compound?
Preclinical studies have shown that this compound does not induce catalepsy in rodents, a standard model for predicting EPS liability in humans.[3] This suggests a minimal risk for motor side effects. In clinical trials, this compound has been associated with a low incidence of EPS. One open-label, dose-escalation study in patients with schizophrenia reported that while mild tremor was a frequent side effect, other extrapyramidal symptoms were rare.[3]
Q3: Is there a dose-dependent relationship for EPS with this compound?
Yes, a dose-dependent relationship for side effects, in general, has been observed with this compound. In a clinical study where the daily dose was escalated up to 20 mg, the severity of side effects tended to increase with higher doses.[3] Therefore, utilizing the minimum effective dose is a key strategy to minimize the potential for any adverse effects, including EPS.
Q4: What are the best practices for monitoring EPS in my this compound study?
Systematic monitoring using validated rating scales is crucial. For preclinical studies in rodents, the catalepsy test is a primary method. For clinical research, regular assessment using scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS) for akathisia, and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected motor disturbances (e.g., rigidity, tremor) observed in preclinical models. | - Dose may be too high. - Animal model may have specific sensitivities. | - Review the dose-response relationship. Consider reducing the dose to the minimum effective level for the intended therapeutic effect. - Ensure proper handling and environmental conditions to minimize stress-induced motor behaviors. - If using a transgenic model, consider potential interactions with the genetic modification. |
| Mild tremor reported in clinical trial participants. | - This is a known, though generally mild, side effect of this compound. | - Document the severity and frequency of the tremor using a standardized scale (e.g., part of the SAS). - If the tremor is distressing to the participant, consider a dose reduction if clinically feasible. |
| Reports of restlessness or inability to sit still in clinical trial participants. | - This could be akathisia, although rare with this compound. | - Administer the Barnes Akathisia Rating Scale (BARS) to objectively assess for akathisia. - Differentiate from anxiety or agitation related to the underlying condition. - If akathisia is confirmed, a dose reduction of this compound should be the first step. |
| Observation of involuntary movements of the face, limbs, or trunk. | - This could be indicative of tardive dyskinesia, which is a long-term risk with most antipsychotics. | - Conduct a thorough assessment using the Abnormal Involuntary Movement Scale (AIMS). - A baseline AIMS assessment before initiating treatment is highly recommended for long-term studies. - If new involuntary movements are detected, a comprehensive evaluation by a qualified clinician is necessary to determine the cause and appropriate management. |
Data Presentation
Table 1: Receptor Binding Affinities (Kᵢ, nM) of this compound and Other Antipsychotics
| Drug | Dopamine D2 | Serotonin 5-HT2A | 5-HT2A/D2 Ratio |
| This compound | 403 - 540 | 16.5 | 24.4 - 32.7 |
| Haloperidol | 1.5 | 50 | 0.03 |
| Chlorpromazine | 10 | 15 | 0.67 |
| Clozapine | 125 | 5 | 25 |
| Olanzapine | 11 | 4 | 2.75 |
| Risperidone | 3 | 0.2 | 15 |
| Quetiapine | 360 | 150 | 2.4 |
| Aripiprazole | 0.34 | 3.4 | 0.1 |
Note: Kᵢ values are compiled from various sources and may vary depending on the experimental conditions. The 5-HT2A/D2 ratio is calculated to illustrate the relative selectivity.
Experimental Protocols
Preclinical Assessment: The Catalepsy Bar Test in Rats
Objective: To assess the potential of a compound to induce parkinsonian-like rigidity.
Materials:
-
A horizontal bar (approximately 0.5 cm in diameter) fixed at a height of 10 cm above a flat surface.
-
Test animals (rats).
-
This compound and vehicle control solutions.
-
Stopwatch.
Procedure:
-
Administer this compound or vehicle control to the rats at the desired doses and route of administration.
-
At specified time points after administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture on the flat surface. This is the descent latency.
-
A pre-determined cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
A significant increase in the descent latency in the this compound-treated group compared to the vehicle control group would indicate a cataleptic effect.
Clinical Assessment of Extrapyramidal Symptoms
1. Simpson-Angus Scale (SAS) for Parkinsonism
Objective: To quantify drug-induced parkinsonism.
Procedure: The scale consists of 10 items assessing gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation. Each item is rated on a 5-point scale (0-4). A total score is calculated by summing the scores for each item.
2. Barnes Akathisia Rating Scale (BARS)
Objective: To assess the severity of drug-induced akathisia.
Procedure: The BARS is a four-item scale that includes:
-
Objective observation: Clinician's observation of the patient's restless movements.
-
Subjective awareness: Patient's self-report of restlessness.
-
Subjective distress: Patient's report of how distressing the restlessness is.
-
Global clinical assessment: Overall severity rating by the clinician.
3. Abnormal Involuntary Movement Scale (AIMS)
Objective: To assess the presence and severity of tardive dyskinesia.
Procedure: The AIMS is a 12-item scale that systematically examines involuntary movements in various body regions (face, lips, jaw, tongue, upper and lower extremities, and trunk). The severity of movements is rated on a 5-point scale (0-4).
Visualizations
References
- 1. This compound | C23H29F2N3O | CID 73333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Receptor binding properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a new putatively antipsychotic drug with a limbic mode of action on dopamine mediated behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a clear dose-response curve for Amperozide in vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on establishing a clear dose-response curve for Amperozide in vivo. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is classified as an atypical antipsychotic agent. Its primary mechanism of action is as a potent antagonist of the serotonin 5-HT2A receptor. Additionally, it influences dopaminergic systems by inhibiting dopamine release and altering the firing of dopaminergic neurons. This dual action on both serotonin and dopamine pathways is characteristic of many atypical antipsychotics.
Q2: What are the expected behavioral effects of this compound in preclinical animal models?
A2: In rodent models, this compound has demonstrated a range of behavioral effects that are dose-dependent. At lower doses (approximately 0.2-0.6 mg/kg, s.c.), it exhibits anxiolytic-like (anti-anxiety) effects.[1] In higher dose ranges (3.0-10.0 mg/kg, i.p.), it can produce a conditioned place preference, suggesting appetitive effects.[2] It has also been shown to inhibit amphetamine-induced hyperlocomotion, a common screening test for antipsychotic potential.[3]
Q3: What is a typical starting dose range for in vivo studies with this compound in rats?
A3: Based on published literature, a starting dose range of 0.1 mg/kg to 10.0 mg/kg is recommended for exploring the dose-response relationship of this compound in rats. The specific range will depend on the behavioral or physiological endpoint being measured. For anxiolytic-like effects, lower doses (e.g., 0.1 - 2.0 mg/kg) are appropriate, while studies on locomotor activity or place preference may require higher doses (e.g., 1.0 - 10.0 mg/kg).[1][2]
Q4: How should this compound be prepared for in vivo administration?
A4: For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, this compound should be dissolved in a suitable vehicle. A common vehicle is sterile saline (0.9% NaCl) with a small amount of a solubilizing agent like Tween 80 or DMSO to ensure the compound is fully dissolved. It is critical to ensure the final concentration of the solubilizing agent is low and consistent across all experimental groups, including the vehicle control, to avoid confounding effects. Always prepare fresh solutions on the day of the experiment.
Q5: What are the key considerations for designing a dose-response study with this compound?
A5: A well-designed dose-response study should include a vehicle control group, at least 3-4 doses of this compound spanning the expected effective range, and a sufficient number of animals per group to achieve statistical power. The doses should be spaced logarithmically (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to effectively characterize the sigmoidal dose-response curve. Randomization of animals to treatment groups and blinding of the experimenter to the treatment conditions are essential to minimize bias.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High variability in behavioral data between animals in the same dose group. | - Improper drug administration (e.g., incorrect injection site, variable injection volume).- Animal-related factors (e.g., stress, differences in age or weight).- Inconsistent experimental conditions (e.g., time of day, lighting, noise). | - Ensure all personnel are thoroughly trained in the administration technique.- Acclimate animals to the experimental environment and handling procedures.- Standardize all experimental parameters and conduct experiments at the same time each day. |
| No observable effect of this compound at expected doses. | - Inactive compound due to improper storage or preparation.- Insufficient dose range.- Rapid metabolism of the drug in the chosen animal strain.- The chosen behavioral assay is not sensitive to this compound's mechanism of action. | - Verify the purity and stability of the this compound stock. Prepare fresh solutions for each experiment.- Conduct a pilot study with a wider dose range, including higher doses.- Consider pharmacokinetic studies to determine the bioavailability and half-life of this compound in your model.- Select a behavioral paradigm known to be sensitive to 5-HT2A antagonists or atypical antipsychotics (e.g., amphetamine-induced hyperlocomotion). |
| Unexpected or biphasic dose-response curve (e.g., effect at low doses, loss of effect at high doses). | - This can be a true pharmacological effect. For example, anxiolytic effects of this compound were observed at low doses but were absent at a higher dose of 2.0 mg/kg.- Off-target effects at higher concentrations.- Sedative effects at higher doses may mask the specific behavioral response being measured. | - This may be a valid finding. Ensure the dose range is sufficient to fully characterize this effect.- Measure general locomotor activity at all doses to assess for potential sedation or hyperactivity that could confound the primary outcome measure.- Consider assays that are less susceptible to motor impairment. |
| Precipitation of this compound in the vehicle solution. | - Poor solubility of the compound in the chosen vehicle.- The solution is too concentrated. | - Increase the concentration of the solubilizing agent (e.g., Tween 80, DMSO) incrementally, ensuring it remains at a non-toxic level.- Gently warm the solution or use a sonicator to aid dissolution.- Prepare a less concentrated stock solution and adjust the injection volume accordingly. |
Data Presentation
Table 1: Dose-Response of this compound on Conditioned Place Preference in Rats
| Dose (mg/kg, i.p.) | Outcome | Source |
| 3.0 | Place Preference | |
| 5.0 | Most Appetitive Dose | |
| 10.0 | Place Preference |
Table 2: Dose-Response of this compound in Anxiety Models in Rats
| Dose (mg/kg, s.c.) | Behavioral Model | Effect | Source |
| 0.05 - 0.1 | Montgomery's Conflict Test | Increased time in open arms (anxiolytic-like) | |
| 0.2 - 0.6 | Vogel's Conflict Test | Increased acceptance of shocks (anxiolytic-like) | |
| 2.0 | Vogel's Conflict Test | Decreased acceptance of shocks (loss of anxiolytic effect) |
Experimental Protocols
Protocol 1: Assessment of Anxiolytic-Like Effects using the Elevated Plus Maze (EPM)
This protocol is a standard method for assessing anxiety-like behavior in rodents and is suitable for evaluating the effects of this compound.
-
Animals: Male Sprague-Dawley rats (250-300g) housed in a temperature-controlled environment with a 12-hour light/dark cycle. Animals should be handled for 5 minutes daily for 3 days prior to testing to reduce stress.
-
Drug Preparation: Prepare this compound in a vehicle of 0.9% saline with 5% Tween 80. Doses to be tested: Vehicle, 0.1, 0.3, and 1.0 mg/kg.
-
Administration: Administer the prepared solutions via subcutaneous (s.c.) injection at a volume of 1 ml/kg, 30 minutes before the behavioral test.
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms and two closed arms. The maze should be placed in a dimly lit room.
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session with a video camera positioned above the maze.
-
Analyze the recording for the number of entries into the open and closed arms, and the time spent in the open and closed arms.
-
-
Data Analysis: An anxiolytic-like effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.
Protocol 2: Inhibition of Amphetamine-Induced Hyperlocomotion
This protocol is a widely used preclinical screen for antipsychotic activity.
-
Animals: Male Wistar rats (200-250g) housed under standard conditions.
-
Drug Preparation: Prepare this compound as described in Protocol 1. Doses to be tested: Vehicle, 1.0, 3.0, and 10.0 mg/kg. Prepare d-amphetamine sulfate in 0.9% saline at a concentration of 1.5 mg/ml.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. 30 minutes later, administer d-amphetamine (1.5 mg/kg, i.p.).
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity.
-
Procedure:
-
Immediately after the d-amphetamine injection, place the rat in the open-field arena.
-
Record locomotor activity (e.g., total distance traveled) for 60 minutes.
-
-
Data Analysis: An antipsychotic-like effect is demonstrated by a significant dose-dependent reduction in the total distance traveled in the this compound-treated groups compared to the vehicle-treated, amphetamine-challenged group.
Visualizations
Caption: A generalized workflow for in vivo dose-response studies with this compound.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. Effects of this compound in two animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the place conditioning and locomotor effects of this compound in rats: a comparison with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral and biochemical effects of this compound and serotonin agents on nigrostriatal and mesolimbic dopamine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Accounting for inter-subject variability in Amperozide plasma concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accounting for inter-subject variability in Amperozide plasma concentrations during their experiments.
Troubleshooting Guides
Issue 1: High Variability in this compound Plasma Concentrations Across Subjects
Question: We are observing significant inter-subject variability in the plasma concentrations of this compound in our study population, even with standardized dosing. What are the potential causes and how can we investigate them?
Answer:
High inter-subject variability is a known characteristic of many antipsychotic drugs, including this compound.[1] This variability can be attributed to a combination of intrinsic and extrinsic factors. A systematic approach to investigating these factors is crucial for data interpretation.
Potential Causes and Troubleshooting Steps:
-
Metabolic Rate Differences (Genetic Factors):
-
Background: this compound, like many antipsychotics, is likely metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[2][3] Genetic polymorphisms in CYP genes can lead to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), significantly impacting drug clearance.[4][5] While the specific CYP enzymes metabolizing this compound are not definitively identified in publicly available literature, CYP1A2, CYP2D6, and CYP3A4 are commonly involved in the metabolism of other antipsychotics.
-
Troubleshooting:
-
Genotyping: If feasible, perform genotyping for common functional alleles of candidate CYP genes (e.g., CYP2D6, CYP3A4, CYP1A2) in your study subjects.
-
Phenotyping: Alternatively, use a probe drug with a known metabolic pathway to phenotype the enzymatic activity.
-
Data Stratification: Analyze your pharmacokinetic data by stratifying subjects based on their genotype or metabolic phenotype.
-
-
-
Drug-Drug Interactions:
-
Background: Concomitant medications can induce or inhibit the activity of CYP enzymes, altering the metabolism of this compound. For instance, a CYP3A4 inhibitor could increase this compound's plasma concentration, while an inducer could decrease it.
-
Troubleshooting:
-
Medication History: Obtain a detailed and accurate record of all concomitant medications, including over-the-counter drugs and herbal supplements (e.g., St. John's Wort, a known CYP3A4 inducer).
-
Interaction Check: Use a drug interaction database to check for potential interactions between this compound and co-administered drugs.
-
Exclusion Criteria: If designing a new study, consider excluding subjects taking strong inhibitors or inducers of relevant CYP enzymes.
-
-
-
Physiological and Pathophysiological Factors:
-
Background: Age, body weight, and underlying diseases, particularly hepatic and renal impairment, can significantly affect drug pharmacokinetics.
-
Troubleshooting:
-
Subject Characterization: Thoroughly document the baseline characteristics of your study population, including age, weight, and clinical chemistry values related to liver and kidney function.
-
Subgroup Analysis: Perform subgroup analyses to assess the impact of these factors on this compound plasma concentrations.
-
-
-
Plasma Protein Binding Variability:
-
Background: The extent of plasma protein binding can influence the free (pharmacologically active) concentration of a drug. Interspecies and inter-individual differences in plasma protein concentrations (e.g., albumin, alpha-1-acid glycoprotein) can contribute to variability.
-
Troubleshooting:
-
Measure Free Drug Concentration: If technically feasible, measure the unbound concentration of this compound in plasma, as this is more directly related to its pharmacological effect.
-
Assess Plasma Protein Levels: Measure total plasma protein and albumin levels in your subjects to investigate correlations with total this compound concentrations.
-
-
Issue 2: Inconsistent or Non-Reproducible Results in this compound Quantification
Question: Our laboratory is experiencing difficulties in obtaining consistent and reproducible measurements of this compound plasma concentrations using HPLC. What are the common pitfalls and how can we optimize our analytical method?
Answer:
The accurate quantification of drugs in biological matrices like plasma requires a robust and validated analytical method. Inconsistencies can arise from various stages of the experimental workflow.
Troubleshooting Steps for Analytical Method:
-
Sample Collection and Handling:
-
Standardize Collection: Ensure a standardized protocol for blood sample collection, including the type of collection tube (e.g., with a specific anticoagulant), processing time, and storage conditions.
-
Prevent Degradation: Investigate the stability of this compound in plasma under your storage conditions (e.g., temperature, freeze-thaw cycles).
-
-
Sample Preparation (Extraction):
-
Optimize Extraction: The efficiency of the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is critical. Ensure the chosen method provides high and consistent recovery.
-
Internal Standard: Always use a suitable internal standard to account for variability in extraction efficiency and instrument response. The internal standard should be structurally similar to this compound and not present endogenously.
-
-
Chromatographic Separation:
-
Column Selection: The choice of HPLC column (e.g., stationary phase, particle size) is crucial for achieving good separation from endogenous plasma components and metabolites.
-
Mobile Phase Optimization: Systematically optimize the mobile phase composition (e.g., solvent ratio, pH, additives) to achieve a sharp and symmetrical peak for this compound.
-
Gradient Elution: Consider using a gradient elution program to improve the separation of complex mixtures.
-
-
Detection:
-
Detector Sensitivity: Ensure the detector (e.g., UV, fluorescence, or mass spectrometry) is sensitive enough for the expected concentration range of this compound in your samples.
-
Wavelength Selection: For UV detection, select the wavelength of maximum absorbance for this compound. For fluorescence detection, optimize the excitation and emission wavelengths.
-
-
Method Validation:
-
Comprehensive Validation: A full validation of the analytical method according to regulatory guidelines is essential. This includes assessing linearity, accuracy, precision, selectivity, recovery, and stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters of this compound that are prone to variability?
A1: The pharmacokinetic parameters of antipsychotics that commonly exhibit high inter-subject variability include:
-
Clearance (CL/F): This is often the most variable parameter and is heavily influenced by metabolic enzyme activity.
-
Volume of Distribution (Vd/F): This can be affected by factors such as body weight and composition.
-
Maximum Plasma Concentration (Cmax) and Area Under the Curve (AUC): These parameters are directly influenced by the rates of absorption, distribution, metabolism, and elimination.
Q2: How does the active metabolite of this compound contribute to variability?
A2: this compound has an active metabolite, N-deethylated this compound (FG5620), which has lower pharmacological activity. The rate of formation and elimination of this metabolite can also vary between individuals, contributing to the overall variability in the pharmacological response. It is advisable to quantify both the parent drug and its active metabolite. The metabolic ratio (metabolite concentration / parent drug concentration) can sometimes be used as an indirect measure of metabolic enzyme activity.
Q3: What is a typical experimental protocol for measuring this compound plasma concentration?
Table 1: Generalized Experimental Protocol for this compound Quantification in Plasma
| Step | Procedure | Details |
| 1. Sample Preparation | Liquid-Liquid Extraction | To 1 mL of plasma, add an internal standard. Add an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol). Vortex to mix and then centrifuge to separate the layers. |
| 2. Evaporation & Reconstitution | Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase. | |
| 3. HPLC Analysis | Chromatographic Conditions | Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH and ratio should be optimized.Flow Rate: Typically 1.0 mL/min.Injection Volume: 20-100 µL. |
| 4. Detection | UV or Mass Spectrometry | UV Detection: Monitor at the wavelength of maximum absorbance for this compound.Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, develop a method using multiple reaction monitoring (MRM). |
| 5. Quantification | Calibration Curve | Prepare a calibration curve using spiked plasma standards of known this compound concentrations. Plot the peak area ratio (this compound/Internal Standard) against the concentration. |
Q4: Are there established therapeutic ranges for this compound plasma concentrations?
A4: There are no widely established therapeutic ranges for this compound in humans, as it was not clinically adopted for this purpose. For research purposes, establishing a concentration-response relationship within your specific study is recommended. Therapeutic Drug Monitoring (TDM) guidelines for other antipsychotics can provide a framework for how to approach this.
Visualizations
Caption: Workflow for Investigating this compound Pharmacokinetic Variability.
Caption: Key Factors Contributing to Inter-Subject Variability.
References
- 1. nhsgrampian.org [nhsgrampian.org]
- 2. mdpi.com [mdpi.com]
- 3. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding inter-individual variability in pharmacokinetics/pharmacodynamics of aripiprazole in children with tic disorders: Individualized administration based on physiological development and CYP2D6 genotypes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating Challenges in Novel Antipsychotic Development
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the clinical development of novel antipsychotics. Our goal is to offer practical solutions to common challenges encountered during experimentation, from preclinical models to clinical trial design.
Preclinical Development: Troubleshooting and Methodologies
The preclinical phase is foundational for establishing the safety and potential efficacy of a novel antipsychotic. Below are troubleshooting guides and detailed protocols for key preclinical assays.
Animal Models of Schizophrenia: Troubleshooting Guide
Issue: High Variability in Animal Models
High inter-animal variability can mask the true effects of a novel compound.
| Potential Cause | Proposed Solution |
| Genetic Drift in Outbred Strains | Source animals from a reputable vendor with a well-defined genetic background. Consider using inbred strains for lower variability, though this may limit generalizability. |
| Inconsistent Environmental Factors | Standardize housing conditions, including cage density, lighting cycle (12-hour light/dark), ambient temperature (20-24°C), and noise levels. |
| Handling-Induced Stress | Acclimate animals to the testing room and handling procedures for several days before the experiment. Ensure all experimenters use a consistent and gentle handling technique. |
| Subtle Health Issues | Visually inspect animals daily for any signs of illness or distress. Exclude any animal that appears unhealthy from the study. |
| Circadian Rhythm Effects | Conduct all behavioral testing at the same time of day to minimize variations due to the animals' natural circadian rhythms. |
Experimental Protocols
This model assesses the potential of a compound to mitigate dopamine-related positive symptoms of schizophrenia.[1][2][3][4]
Methodology:
-
Habituation: Place rodents (typically rats or mice) individually into open-field chambers equipped with infrared beams to track movement. Allow them to habituate for 30-60 minutes.[3]
-
Baseline Activity: Record locomotor activity for a 30-minute baseline period.
-
Compound Administration: Administer the novel antipsychotic or vehicle control via the appropriate route (e.g., intraperitoneal injection).
-
Pre-treatment Interval: Return the animals to their home cages for a pre-determined pre-treatment period (e.g., 30-60 minutes), depending on the compound's pharmacokinetics.
-
Psychostimulant Challenge: Administer a dose of d-amphetamine (typically 0.5-1.0 mg/kg for rats) to induce hyperlocomotion.
-
Data Collection: Immediately place the animals back into the open-field chambers and record locomotor activity for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks. A successful novel antipsychotic should significantly attenuate the amphetamine-induced increase in locomotor activity compared to the vehicle-treated group.
Troubleshooting Amphetamine-Induced Hyperlocomotion:
| Issue | Potential Cause | Troubleshooting Steps |
| No significant increase in locomotion with amphetamine | Incorrect dosage, route of administration, or animal strain insensitivity. | Verify amphetamine dosage and administration technique. Consider a dose-response study. Check literature for appropriate strains. |
| High variability in baseline activity | Inadequate habituation, environmental stressors. | Increase habituation time. Ensure the testing room is quiet and consistently lit. |
| Ceiling effect (maximum activity reached) | Amphetamine dose is too high. | Reduce the dose of amphetamine to a level that produces robust but not maximal hyperlocomotion. |
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Methodology:
-
Acclimation: Place the animal in a startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Habituation: Present a series of startle pulses (e.g., 120 dB, 40 ms duration) to habituate the animal's startle response. These initial trials are typically excluded from analysis.
-
Test Session: Present a series of pseudorandomized trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weak prepulse stimulus (e.g., 75-85 dB) presented 30-120 ms before the strong pulse.
-
No-stimulus trials: Background noise only to measure baseline movement.
-
-
Data Collection: Record the startle amplitude for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100.
Troubleshooting Prepulse Inhibition:
| Issue | Potential Cause | Troubleshooting Steps |
| Low overall startle response | Hearing impairment in the animal strain, incorrect stimulus intensity. | Use a different strain known to have a robust startle response. Calibrate the acoustic stimuli. |
| High variability in PPI | Inconsistent background noise, animal stress. | Ensure consistent background noise levels. Extend the acclimation period. |
| No PPI observed | Incorrect timing between prepulse and pulse, prepulse intensity too high or too low. | Optimize the inter-stimulus interval. Test a range of prepulse intensities. |
Clinical Development: Navigating Trials and Mitigating Challenges
Clinical trials for novel antipsychotics are fraught with challenges that can obscure the true efficacy and safety of a compound.
Clinical Trial Design: Troubleshooting Guide
Issue: High Placebo Response Rates
A significant placebo response can diminish the observed treatment effect of a novel antipsychotic, leading to failed trials.
| Potential Cause | Mitigation Strategy | | :--- | :--- | :--- | | Patient Expectation | Use a centralized rating system with remote, blinded raters to minimize site-level expectancy effects. Provide standardized training for all site staff on neutral communication with patients. | | Increased Study Visits and Attention | Design trials with the minimum number of visits necessary to ensure safety and collect essential data. | | Inclusion of Less Severely Ill Patients | Implement stringent inclusion criteria based on baseline symptom severity (e.g., a minimum PANSS total score). Utilize a placebo lead-in period to identify and exclude placebo responders. | | Baseline Score Inflation | Conduct rigorous rater training and certification to ensure accurate and consistent scoring on scales like the PANSS. |
Quantitative Data on Placebo Response and Dropout Rates
| Metric | Finding | Citation(s) |
| Placebo Response Over Time | The average symptom improvement in placebo groups in antipsychotic trials has significantly increased since the 1960s. | |
| Placebo Effect Size in Negative Symptoms | A meta-analysis reported a medium effect size (Cohen's d = 0.6444) for the placebo response in trials targeting negative symptoms. | |
| Overall Dropout Rates in RCTs | Dropout rates in randomized controlled trials of antipsychotics can exceed one-third of participants. | |
| Dropout Rates: Placebo vs. Active Treatment | Dropout rates are often higher in the placebo arms of clinical trials compared to active treatment arms. | |
| Dropout Rates: First vs. Second Generation Antipsychotics | Some meta-analyses have found lower dropout rates for second-generation antipsychotics compared to first-generation antipsychotics. |
Patient Recruitment and Retention: FAQs
Q1: What are the main challenges in recruiting patients for schizophrenia clinical trials?
A1: Recruiting patients with schizophrenia can be challenging due to factors such as the inherent disabilities associated with the disorder, including cognitive deficits and negative symptoms, which can impact a patient's ability to consent and adhere to trial protocols. Other challenges include public stigma, lack of awareness about clinical trials, and strict inclusion/exclusion criteria.
Q2: What strategies can improve patient recruitment?
A2: Employing a dedicated recruiter, conducting targeted chart reviews at affiliated clinics, and establishing an "umbrella" screening protocol to assess eligibility for multiple ongoing studies can significantly increase enrollment rates. Building strong relationships with collaborating sites and utilizing patient-centric advertising materials are also effective.
Q3: How can we reduce the high rate of screen failures?
A3: Ineligibility is a primary reason for screen failure. To mitigate this, it's crucial to have well-defined and realistic inclusion/exclusion criteria. Pre-screening patients thoroughly before scheduling a formal screening visit can save time and resources. Additionally, analyzing screen failure data to identify patterns can help in amending protocols or targeting recruitment efforts more effectively.
Assessing Metabolic Side Effects
Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT is a sensitive method for detecting impaired glucose tolerance, a potential side effect of some antipsychotics.
Methodology:
-
Patient Preparation: Instruct the patient to consume a diet with at least 150 grams of carbohydrates per day for three days prior to the test. The patient should be NPO (nothing by mouth, except water) for at least 8 hours but not more than 16 hours before the test.
-
Fasting Blood Sample: Collect a fasting blood sample to measure baseline glucose and insulin levels.
-
Glucose Load: The patient ingests a 75-gram glucose solution within 5 minutes.
-
Post-Load Blood Samples: Collect blood samples at specified intervals, typically at 1 and 2 hours after the glucose load, to measure glucose and insulin levels.
-
Interpretation:
-
Normal Glucose Tolerance: 2-hour glucose < 140 mg/dL
-
Impaired Glucose Tolerance: 2-hour glucose 140-199 mg/dL
-
Diabetes Mellitus: 2-hour glucose ≥ 200 mg/dL
-
Signaling Pathways and Visualization
Understanding the underlying neurobiology is crucial for developing novel antipsychotics. Below are diagrams of key signaling pathways implicated in schizophrenia.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is the primary target for most current antipsychotics. Its signaling cascade is complex, involving both G-protein dependent and independent pathways.
References
- 1. cambridge.org [cambridge.org]
- 2. Dropout Rates in Randomized Clinical Trials of Antipsychotics: A Meta-analysis Comparing First- and Second-Generation Drugs and an Examination of the Role of Trial Design Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Placebo Response in Antipsychotic Clinical Trials: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicalpursuit.com [clinicalpursuit.com]
Mitigating Amperozide-induced nausea and tremors in experimental subjects
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating Amperozide-induced nausea and tremors in experimental subjects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an atypical antipsychotic of the diphenylbutylpiperazine class. Its primary mechanism involves acting as a potent antagonist for the serotonin 5-HT2A receptor.[1][2][3] It possesses a high affinity for 5-HT2A receptors, a moderate affinity for alpha-1 adrenergic receptors, and a comparatively low affinity for dopamine D2 receptors.[2] This profile suggests it is a selective 5-HT2A receptor antagonist.[2] this compound also inhibits dopamine release and modulates the firing of dopaminergic neurons.
Q2: Why does this compound cause nausea and tremors in experimental subjects?
A2: The exact mechanisms are not fully elucidated but are likely related to its receptor binding profile.
-
Nausea: While this compound is a 5-HT2A antagonist, nausea is often associated with the stimulation of 5-HT3 and D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. Although this compound has low affinity for D2 receptors, its modulation of dopamine systems could indirectly influence the CTZ. Additionally, some atypical antipsychotics with multi-receptor activity can be effective antiemetics, suggesting a complex interplay of receptor systems in causing or preventing nausea.
-
Tremors: Drug-induced tremors are often linked to the blockade of D2 receptors in the nigrostriatal pathway, which disrupts normal motor function, leading to parkinsonian-like side effects. Although this compound's D2 affinity is low, its impact on overall dopamine neurotransmission might be sufficient to induce tremors in susceptible subjects, particularly as the dose increases. An open study on schizophrenic patients reported mild tremor as a frequent side effect.
Q3: What is the typical onset and severity of these side effects?
A3: Onset and severity are generally dose-dependent. In a clinical study, the severity of side effects, including nausea and tremor, increased with higher doses of this compound. Nausea was observed in 6 out of 10 patients, with one case being more pronounced. Mild tremor was also a frequent observation. The onset of drug-induced tremors and nausea typically occurs within hours to days after initiating a new drug or increasing its dose.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments.
Issue 1: Significant Nausea is Observed in Subjects
If subjects exhibit signs of nausea (e.g., conditioned taste aversion, pica in rodents, or vomiting), consider the following steps.
Troubleshooting Flowchart: Nausea Management
Caption: Decision-making flowchart for managing this compound-induced nausea.
Recommended Actions:
-
Dose Titration: Since side effects are dose-dependent, the first step should be to evaluate if a lower dose of this compound can be used while maintaining the desired therapeutic effect.
-
Co-administration of Anti-emetic Agents: If dose reduction is not feasible, consider pre-treatment with an anti-emetic drug. The choice of agent should be based on the presumed mechanism.
-
5-HT3 Receptor Antagonists (e.g., Ondansetron): These are potent anti-emetics that block serotonin receptors in the CTZ and gut.
-
D2 Receptor Antagonists (e.g., Haloperidol, Metoclopramide): These agents block dopamine receptors in the CTZ. Caution is advised, as D2 antagonists can increase the risk or severity of extrapyramidal symptoms, including tremors.
-
Issue 2: Subjects Develop Noticeable Tremors
If subjects exhibit tremors (e.g., postural, resting, or action tremors), use the following guide.
Troubleshooting Flowchart: Tremor Management
Caption: Decision-making flowchart for managing this compound-induced tremors.
Recommended Actions:
-
Dose Reduction: This is the primary and most effective strategy. Lowering the dose of the offending agent often resolves or reduces the tremor.
-
Pharmacological Intervention: If the dose cannot be altered, certain medications can be considered, though their use may confound experimental results.
-
Beta-blockers (e.g., Propranolol): Often used as a first-line treatment for drug-induced tremors, particularly essential tremor types.
-
Anticholinergic Agents (e.g., Benztropine): Can be effective for parkinsonian tremors but may cause cognitive side effects.
-
Amantadine: An alternative to anticholinergics with potentially fewer side effects.
-
Quantitative Data Summary
The following tables summarize key receptor binding affinities and clinical observations related to this compound's side effects.
Table 1: this compound Receptor Binding Affinities (Ki in nM)
| Receptor | Binding Affinity (Ki, nM) | Reference |
| 5-HT2A | 16.5 ± 2.1 | |
| Dopamine D2 (Limbic) | 403 ± 42 | |
| Dopamine D2 (Striatal) | 540 ± 59 | |
| Alpha 1-Adrenergic | 172 ± 14 |
Lower Ki values indicate higher binding affinity.
Table 2: Incidence of Side Effects in a 4-Week Human Study (n=10)
| Side Effect | Incidence | Severity Notes | Reference |
| Nausea | 60% (6/10) | Generally mild; more pronounced in one patient. | |
| Tremor | "Frequent" | Described as mild. |
Study involved a dose-escalation design up to a maximum of 20 mg/day.
Experimental Protocols & Visualizations
Protocol 1: Mitigation of Nausea via 5-HT3 Antagonist Co-administration
This protocol details a procedure to test the efficacy of ondansetron in preventing this compound-induced nausea in a rodent model.
Methodology:
-
Subject Acclimation: Acclimate male Sprague-Dawley rats to the experimental environment for at least 7 days.
-
Group Allocation: Randomly assign subjects to three groups: Vehicle Control, this compound + Vehicle, and this compound + Ondansetron.
-
Baseline Measurement: Record baseline food intake and body weight for 3 days prior to the experiment.
-
Administration:
-
Pre-treatment: 30 minutes prior to this compound/Vehicle administration, inject subjects intraperitoneally (IP) with either ondansetron (e.g., 1 mg/kg) or its vehicle (e.g., saline).
-
Primary Treatment: Administer this compound (e.g., 5 mg/kg, subcutaneous) or its vehicle.
-
-
Monitoring & Data Collection:
-
Monitor for signs of nausea (e.g., pica, evidenced by kaolin clay consumption) for 2-4 hours post-injection.
-
Measure food and water intake and body weight at 24 hours post-injection.
-
-
Data Analysis: Compare the quantitative measures (kaolin intake, food intake, body weight change) between the three groups using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow Diagram
Caption: Workflow for a nausea mitigation experiment using a 5-HT3 antagonist.
Proposed Signaling Pathways
The following diagram illustrates the potential neurochemical pathways underlying this compound's effects.
Signaling Pathway Diagram
References
Optimizing dosing schedules to reduce Amperozide adverse effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Amperozide dosing schedules to minimize adverse effects during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse effects of this compound in clinical studies?
A1: Based on open-label clinical trial data, the most frequently observed adverse effects include mild tremor and nausea. Extrapyramidal symptoms (EPS) have been reported as rare. It is also noted that the severity of side effects tends to increase with higher doses of this compound.[1]
Q2: How can we proactively monitor for the onset of extrapyramidal symptoms (EPS)?
A2: Proactive monitoring for EPS is critical. Standardized rating scales should be incorporated into your experimental protocol. The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool for this purpose. Regular observation for signs of parkinsonism (e.g., rigidity, bradykinesia), dystonia (involuntary muscle contractions), and akathisia (restlessness) is recommended.
Q3: What is the general principle for establishing an optimal dosing schedule for this compound to minimize adverse effects?
A3: The guiding principle is to identify the lowest effective dose that achieves the desired therapeutic outcome while producing the fewest and least severe adverse effects.[2] This typically involves a dose-escalation study design where the dose is gradually increased and subjects are closely monitored for both efficacy and side effects.
Q4: Are there any known drug interactions with this compound that could exacerbate adverse effects?
A4: While specific drug-drug interaction studies for this compound are not extensively detailed in the provided search results, it is a substrate for cytochrome P450 enzymes. Co-administration of drugs that are inhibitors or inducers of the same CYP enzymes could alter the plasma concentration of this compound, potentially increasing the risk or severity of adverse effects.
Q5: How can Therapeutic Drug Monitoring (TDM) be utilized to optimize this compound dosing?
A5: TDM can be a valuable tool for optimizing this compound therapy by correlating plasma concentrations with therapeutic effects and adverse events.[3][4] By establishing a therapeutic window for this compound plasma concentrations, dosing can be individualized to maintain efficacy while minimizing the risk of concentration-dependent side effects. This is particularly important given the observed interindividual variation in steady-state plasma levels at a given dose.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Tremor | Dose-related adverse effect of this compound. | 1. Consider a dose reduction to the previous tolerated level. 2. Evaluate the temporal relationship between dosing and tremor onset. A split-dosing schedule might mitigate peak-dose related effects. 3. If tremor persists and is problematic, consider discontinuing the experiment for the subject. |
| Nausea | Common adverse effect, potentially dose-related. | 1. Administer this compound with food to potentially reduce gastrointestinal irritation. 2. A temporary dose reduction may be beneficial. 3. Ensure the subject is adequately hydrated. |
| Subject exhibits signs of restlessness or involuntary muscle spasms (Potential EPS) | Onset of extrapyramidal symptoms. | 1. Immediately conduct a formal assessment using a standardized scale like the ESRS. 2. A dose reduction or temporary discontinuation of this compound is strongly recommended. 3. For severe reactions, administration of an anticholinergic agent may be considered, though this should be a pre-specified intervention in the study protocol. |
| Variable therapeutic response at a fixed dose | Interindividual pharmacokinetic variability. | 1. Implement Therapeutic Drug Monitoring (TDM) to assess plasma concentrations of this compound and its N-deethylated metabolite. 2. Adjust the dose based on plasma concentration to achieve levels within the established therapeutic window. |
Data Presentation
Table 1: Hypothetical Dose-Response Relationship for this compound Adverse Effects in a Preclinical Model
| Daily Dose (mg/kg) | Incidence of Mild Tremor (%) | Incidence of Nausea (%) | Mean Extrapyramidal Symptom Rating Scale (ESRS) Score |
| 0 (Vehicle Control) | 0 | 0 | 0.5 |
| 1 | 5 | 2 | 0.6 |
| 5 | 15 | 8 | 1.2 |
| 10 | 35 | 20 | 2.5 |
| 20 | 60 | 45 | 4.8 |
Note: This table presents hypothetical data for illustrative purposes, based on the principle that the severity of side effects increases with the dose, as suggested by clinical observations.
Experimental Protocols
Protocol 1: Dose Escalation Study to Determine the Maximum Tolerated Dose (MTD)
-
Animal Model: Select a suitable animal model for the study (e.g., Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to dose groups (e.g., vehicle control, 1, 5, 10, 20, 40 mg/kg this compound).
-
Dosing Regimen: Administer this compound orally once daily for 14 consecutive days.
-
Clinical Observations: Conduct and record detailed clinical observations twice daily, paying close attention to signs of tremor, abnormal posture, and general activity levels.
-
Formal EPS Assessment: On days 1, 7, and 14, perform a formal assessment of extrapyramidal symptoms using a modified ESRS for rodents.
-
Body Weight and Food Consumption: Measure and record body weight and food consumption daily.
-
Terminal Procedures: At the end of the study, collect blood samples for pharmacokinetic analysis and perform a gross necropsy.
-
Data Analysis: Analyze the incidence and severity of adverse effects for each dose group to determine the MTD.
Protocol 2: Therapeutic Drug Monitoring (TDM) of this compound
-
Sample Collection: Collect blood samples at pre-determined time points following this compound administration (e.g., pre-dose, and 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Separation: Process the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound and its major metabolite, N-deethylated this compound, in plasma using LC-MS/MS.
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
PK/PD Modeling: Correlate the pharmacokinetic parameters with pharmacodynamic readouts (efficacy and adverse effects) to establish a therapeutic window.
-
Dose Adjustment: Use the established therapeutic window to guide dose adjustments in subsequent experiments to optimize the dosing schedule.
Mandatory Visualizations
References
- 1. Effects of this compound in schizophrenia. An open study of a potent 5-HT2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of antipsychotics on efficacy and adverse effects in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agnp.de [agnp.de]
Investigating potential drug-drug interactions with Amperozide in co-administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug-drug interactions (DDIs) with Amperozide in co-administration studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diphenylbutylpiperazine atypical antipsychotic.[1] Its primary mechanism of action is as a potent antagonist of the serotonin 5-HT2A receptor.[1][2] It also demonstrates moderate affinity for dopamine D2 and cortical alpha 1-adrenergic receptors, and it can inhibit the serotonin transporter.[2] While investigated for treating schizophrenia in humans, its main use is in veterinary medicine to manage aggression and stress in pigs.[3]
Q2: What is known about the metabolism of this compound?
Published literature indicates the presence of a metabolite, N-deethylated this compound (FG5620), found in plasma at concentrations approximately equal to the parent drug. This metabolite is reported to be 5-10 times less pharmacologically active than this compound. However, detailed information on the specific cytochrome P450 (CYP) enzymes responsible for this compound's metabolism is not extensively documented in publicly available literature. Most antipsychotics are metabolized by CYP enzymes, with CYP1A2, CYP2D6, and CYP3A4 being commonly involved in the metabolism of this drug class.
Q3: What are the initial steps to assess the DDI potential of this compound?
Regulatory guidelines recommend a stepwise approach to DDI evaluation, starting with a series of in vitro assays. The initial steps should include:
-
Metabolic Phenotyping: Identifying the primary CYP enzymes and other enzymes responsible for this compound's metabolism.
-
CYP Inhibition Assays: Evaluating this compound's potential to inhibit major CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
-
CYP Induction Assays: Assessing this compound's potential to induce the expression of key CYP enzymes, primarily CYP1A2, CYP2B6, and CYP3A4, typically using human hepatocytes.
-
Transporter Interaction Screening: Determining if this compound is a substrate or inhibitor of key uptake and efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), and uptake transporters like OATP1B1 and OATP1B3.
Q4: Are there any known drug interactions with this compound?
Pharmacodynamic interactions are anticipated. Due to its effects on the central nervous system, co-administration of this compound with other CNS depressants (e.g., benzodiazepines, opioids, alcohol) can increase the risk of sedation and CNS depression. Specific pharmacokinetic DDI data from clinical studies is limited. The potential for pharmacokinetic interactions will depend on its properties as a substrate, inhibitor, or inducer of metabolic enzymes and transporters.
Data Presentation
Table 1: Receptor Binding Profile of this compound
| Target | Affinity (Ki, nmol/L) | Reference |
| Serotonin 5-HT2A Receptor | 16 | |
| Serotonin Transporter (SERT) | 49 | |
| Alpha 1-Adrenergic Receptor | 172 | |
| Dopamine D2 Receptor | 540 | |
| Dopamine D4.4 Receptor | 384 | |
| Dopamine D4.2 Receptor | 769 |
Table 2: Illustrative In Vitro CYP Inhibition Data for this compound (Hypothetical Example)
| CYP Isoform | Test System | IC50 (µM) | Inhibition Type |
| CYP1A2 | Human Liver Microsomes | > 50 | No Inhibition |
| CYP2C9 | Human Liver Microsomes | 25.3 | Competitive |
| CYP2C19 | Human Liver Microsomes | > 50 | No Inhibition |
| CYP2D6 | Human Liver Microsomes | 8.1 | Competitive |
| CYP3A4 | Human Liver Microsomes | 15.6 | Time-Dependent |
| Note: This table contains hypothetical data for illustrative purposes only, as specific inhibitory potential of this compound is not widely published. |
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro CYP450 Inhibition Assay (Fluorescent Probe Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major CYP450 isoforms using a fluorescent probe substrate.
Methodology:
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system, specific CYP isoform probe substrates (e.g., 7-ethoxyresorufin for CYP1A2, dibenzylfluorescein for CYP3A4), this compound stock solution, positive control inhibitors.
-
Preparation: Serially dilute this compound in a suitable solvent (e.g., DMSO) to create a range of concentrations. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
Incubation: In a 96-well plate, combine HLM, this compound (or positive control/vehicle), and buffer. Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the fluorescent probe substrate and the NADPH regenerating system to start the reaction.
-
Measurement: Incubate at 37°C for the specified time. Stop the reaction (e.g., with acetonitrile) and measure the fluorescent signal using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guide: CYP Inhibition Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Pipetting errors- Poor mixing- Compound precipitation | - Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure thorough mixing at each step.- Check the solubility of this compound in the final incubation medium. If needed, lower the top concentration. |
| No inhibition observed, even at high concentrations | - this compound is not an inhibitor of that isoform.- Incorrect substrate or enzyme concentration.- Inactive test compound or enzyme. | - Confirm results with a more sensitive LC-MS/MS based assay.- Verify that substrate concentration is at or below its Km.- Run positive controls (e.g., ketoconazole for CYP3A4) to ensure assay performance. |
| IC50 value is significantly different from previous runs | - Variation in HLM batch.- Degradation of this compound or reagents.- Change in incubation conditions (time, temp). | - Qualify each new batch of HLM.- Use fresh stock solutions of the test compound and reagents.- Strictly control all incubation parameters. |
| Fluorescence interference | - this compound is fluorescent at the probe's wavelength. | - Run a parallel assay plate without the probe substrate to measure and subtract the background fluorescence of this compound.- Switch to a non-fluorescent, LC-MS/MS-based detection method. |
Visualizations
Caption: General workflow for investigating drug-drug interactions.
Caption: Hypothetical metabolic pathway for this compound.
Caption: Troubleshooting tree for in vitro CYP inhibition assays.
References
- 1. This compound | C23H29F2N3O | CID 73333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interaction of the novel antipsychotic drug this compound and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Technical Support Center: Monitoring and Addressing QTc Interval Prolongation with Amperozide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring for and addressing QTc interval prolongation when working with Amperozide. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a diphenylbutylpiperazine atypical antipsychotic agent. Its primary mechanism of action is as a potent serotonin 5-HT2A receptor antagonist. It also exhibits some affinity for dopamine D2 and alpha-1 adrenergic receptors. This compound has been investigated for the treatment of schizophrenia in humans and is used in veterinary medicine to reduce aggression and stress in pigs.
Q2: Is there evidence that this compound can prolong the QTc interval?
Yes, a clinical study involving patients with schizophrenia reported that this compound treatment was associated with changes in T-wave morphology and a prolongation of the QTc interval[1]. While this study confirms the potential for QTc prolongation, detailed quantitative data from comprehensive clinical trials are not widely available in the public domain.
Q3: What is the underlying mechanism for drug-induced QTc prolongation?
Q4: What are the regulatory guidelines for assessing a drug's potential to prolong the QTc interval?
Regulatory agencies like the FDA and EMA have established guidelines, such as the ICH E14 and S7B documents, for the preclinical and clinical assessment of a drug's effect on the QT interval. These guidelines recommend a combination of in vitro and in vivo studies to characterize the risk of QTc prolongation.
Q5: What are the key risk factors for developing drug-induced QTc prolongation?
Several factors can increase a subject's susceptibility to drug-induced QTc prolongation. These include, but are not limited to:
-
Genetic predisposition: Congenital long QT syndrome.
-
Female sex: Women tend to have a longer baseline QTc than men.
-
Electrolyte imbalances: Hypokalemia (low potassium), hypomagnesemia (low magnesium), and hypocalcemia (low calcium).
-
Structural heart disease: Heart failure, left ventricular hypertrophy.
-
Bradycardia: A slow heart rate.
-
Co-administration of other QTc-prolonging drugs.
-
Impaired drug metabolism: Leading to higher than expected plasma concentrations.
Troubleshooting Guides
In Vitro hERG Assay (Patch-Clamp Electrophysiology)
Issue: Unstable baseline hERG current.
-
Possible Cause: Poor cell health, unstable seal resistance, or issues with the recording solutions.
-
Troubleshooting Steps:
-
Verify Cell Health: Ensure cells are from a healthy, low-passage number stock. Allow for adequate recovery time after plating.
-
Check Seal Resistance: Aim for a seal resistance of ≥1 GΩ. If the seal is unstable, try using a new pipette and ensure the pipette tip is clean and properly fire-polished.
-
Solution Integrity: Confirm that the intracellular and extracellular solutions are correctly formulated, filtered (0.22 µm filter), and at the correct pH and osmolarity. Ensure constant oxygenation of the external solution.
-
Temperature Control: Maintain a stable recording temperature, as ion channel kinetics are temperature-dependent.
-
Issue: High variability in IC50 values for this compound.
-
Possible Cause: Compound precipitation, inconsistent drug application, or run-down of the hERG current.
-
Troubleshooting Steps:
-
Compound Solubility: Verify the solubility of this compound in your vehicle and final assay buffer. Consider the use of a vehicle control to account for any solvent effects.
-
Perfusion System: Ensure your perfusion system provides a rapid and complete exchange of the solution around the cell.
-
Time-Dependent Effects: Assess for time-dependent block by varying the pre-incubation time with this compound.
-
Current Rundown: Monitor the stability of the hERG current in a vehicle-only control over the time course of the experiment. If significant rundown is observed, data may need to be normalized to the pre-drug application current level for each cell.
-
In Vivo QTc Monitoring (Conscious Dog Telemetry)
Issue: Noisy or artifact-prone ECG signal.
-
Possible Cause: Poor electrode contact, animal movement, or electromagnetic interference.
-
Troubleshooting Steps:
-
Electrode Placement and Condition: Ensure telemetry leads are securely placed and making good contact with the tissue. Check for any signs of inflammation or fibrosis around the electrodes post-implantation.
-
Jacket Fit (for external telemetry): If using a jacketed system, ensure a snug but comfortable fit to minimize movement artifacts.
-
Animal Acclimatization: Allow animals to be fully acclimatized to their housing and the telemetry equipment to reduce stress-related movement.
-
Faraday Cage: House animals in a well-grounded Faraday cage to shield from external electromagnetic noise.
-
Signal Filtering: Apply appropriate digital filters during data analysis to remove baseline wander and high-frequency noise, being careful not to distort the QRS and T-waves.
-
Issue: High variability in baseline QTc values.
-
Possible Cause: Inadequate acclimatization period, variations in heart rate, or improper QT correction formula.
-
Troubleshooting Steps:
-
Acclimatization Period: Ensure a sufficient acclimatization period for the animals in the study environment before baseline recordings are taken.
-
Heart Rate Correction: Use an appropriate heart rate correction formula for dogs (e.g., Van de Water's or a study-specific correction factor). Bazett's formula is generally not recommended for species with a wide range of heart rates.
-
Time-of-Day Effects: Be aware of diurnal variations in QTc and heart rate. Baseline and post-dose measurements should be taken at the same time of day.
-
Data Averaging: Average QTc intervals over a stable period (e.g., 10-30 seconds) for each time point to reduce beat-to-beat variability.
-
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following tables provide a template for organizing experimental results. Representative data for a hypothetical atypical antipsychotic with known hERG blocking and QTc prolongation effects are included for illustrative purposes.
Table 1: In Vitro Cardiac Ion Channel Panel Results for a Hypothetical Antipsychotic
| Ion Channel | Assay Type | IC50 (µM) |
| hERG (IKr) | Manual Patch Clamp | 0.8 |
| Nav1.5 (peak) | Automated Patch Clamp | > 30 |
| Nav1.5 (late) | Automated Patch Clamp | 15 |
| Cav1.2 (L-type) | Manual Patch Clamp | > 30 |
| KvLQT1/minK (IKs) | Automated Patch Clamp | > 30 |
Table 2: In Vivo QTc Prolongation in Conscious Beagle Dogs for a Hypothetical Antipsychotic
| Dose (mg/kg) | Mean Change from Baseline QTc (ms) | Peak Plasma Concentration (ng/mL) |
| 1 | +5 | 50 |
| 3 | +15 | 180 |
| 10 | +35 | 600 |
Experimental Protocols
Protocol 1: In Vitro hERG Potassium Channel Assay (Manual Whole-Cell Patch-Clamp)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the human hERG channel. Culture cells according to standard protocols.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at 35-37°C.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Achieve a giga-ohm seal (≥1 GΩ) before rupturing the membrane to obtain the whole-cell configuration.
-
-
Voltage Protocol:
-
Hold the cell at a potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.
-
Repolarize to -50 mV to elicit the characteristic hERG tail current.
-
Repeat this protocol at a steady frequency (e.g., every 15 seconds).
-
-
Drug Application:
-
Establish a stable baseline hERG current for at least 3 minutes.
-
Apply increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 30 µM) via a perfusion system, allowing the current to reach a steady-state at each concentration.
-
Include a vehicle control and a positive control (e.g., E-4031 or dofetilide).
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the data to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo QTc Assessment in Conscious Beagle Dogs via Telemetry
Objective: To evaluate the effect of this compound on the QTc interval in a conscious, free-moving animal model.
Methodology:
-
Animal Model: Use purpose-bred male or female beagle dogs surgically implanted with a telemetry device capable of transmitting high-quality ECG, blood pressure, and body temperature data.
-
Surgical Implantation: Aseptically implant the telemetry device according to the manufacturer's instructions. Allow for a minimum of a 2-week recovery period post-surgery.
-
Acclimatization: Acclimatize the animals to the study environment and, if applicable, to the dosing procedure (e.g., oral gavage).
-
Study Design: Employ a crossover design where each animal receives the vehicle and all dose levels of this compound, with an adequate washout period between treatments.
-
Dosing and Data Collection:
-
Administer this compound or vehicle orally.
-
Continuously record telemetry data from at least 24 hours pre-dose to 24 hours post-dose.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis.
-
-
Data Analysis:
-
Extract ECG data and measure the RR and QT intervals.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Van de Water's: QTcV = QT / RR^0.28).
-
Calculate the change from baseline QTc for each animal at each time point.
-
Analyze the data for statistically significant differences between this compound-treated and vehicle-treated groups.
-
Correlate the change in QTc with the plasma concentration of this compound to establish a concentration-effect relationship.
-
Visualizations
Caption: Mechanism of this compound-induced QTc prolongation.
Caption: Preclinical workflow for assessing QTc prolongation risk.
Caption: Troubleshooting unexpected QTc prolongation in a study.
References
Validation & Comparative
A Comparative Analysis of Amperozide and Clozapine: Unraveling Their Mechanisms of Action
For Immediate Release
This guide provides a detailed comparative analysis of the mechanisms of action of two antipsychotic compounds, Amperozide and Clozapine. Tailored for researchers, scientists, and drug development professionals, this document delves into their distinct pharmacological profiles, supported by quantitative data from key experimental assays.
Introduction
This compound is a diphenylbutylpiperazine derivative investigated for the treatment of schizophrenia, though it was never clinically adopted for this indication in humans and is primarily used in veterinary medicine.[1][2] Clozapine, a tricyclic dibenzodiazepine, is an atypical antipsychotic agent considered the gold standard for treatment-resistant schizophrenia.[3][4] Both compounds exhibit complex interactions with various neurotransmitter systems, but their mechanisms of action diverge significantly, leading to different efficacy and side-effect profiles.
Mechanism of Action: A Head-to-Head Comparison
This compound: A Selective Serotonin Antagonist
This compound's primary mechanism of action is as a potent antagonist of the serotonin 5-HT2A receptor.[1] This antagonism is believed to be the cornerstone of its antipsychotic potential. In addition to its high affinity for 5-HT2A receptors, this compound displays a moderate affinity for α1-adrenergic receptors. Notably, its affinity for dopamine D2 receptors, the primary target of typical antipsychotics, is low. This pharmacological profile suggests that this compound exerts its effects primarily through the modulation of the serotonergic system, which in turn influences dopaminergic pathways.
Clozapine: A Multi-Receptor Antagonist with Atypical Properties
Clozapine's mechanism of action is multifaceted and not yet fully understood. It is characterized by its interaction with a wide array of neurotransmitter receptors. While it does antagonize dopamine D2 receptors, its affinity for these receptors is lower than that of typical antipsychotics. Crucially, clozapine exhibits a higher affinity for D4 dopamine receptors.
Its "atypical" nature is largely attributed to its potent antagonism of serotonin 5-HT2A receptors, a property it shares with this compound. However, clozapine's receptor binding profile is much broader, encompassing significant antagonism of:
-
Serotonin receptors: 5-HT2C, 5-HT6, and 5-HT7
-
Adrenergic receptors: α1A and α2A
-
Muscarinic acetylcholine receptors: M1-M5
-
Histamine receptors: H1
Recent evidence also suggests that clozapine may act as a partial agonist at muscarinic M4 receptors, which could contribute to its unique efficacy. This complex pharmacology is believed to underlie both its superior efficacy in treatment-resistant schizophrenia and its distinct side-effect profile, which includes a lower risk of extrapyramidal symptoms but a higher risk of metabolic and hematological adverse events.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and Clozapine for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT2A | 16.5 | 5.4 |
| 5-HT1A | Low Affinity | 120 |
| 5-HT2C | - | 9.4 |
| 5-HT3 | - | 95 |
| 5-HT6 | - | 4 |
| 5-HT7 | - | 6.3 |
| Dopamine Receptors | ||
| D1 | Low Affinity | 270 |
| D2 | 403-540 | 160 |
| D3 | - | 555 |
| D4 | - | 24 |
| D5 | - | 454 |
| Adrenergic Receptors | ||
| α1 | 172 | 1.6 (α1A) |
| α2 | Low Affinity | 90 (α2A) |
| Muscarinic Receptors | ||
| M1 | Low Affinity | 6.2 |
| M2 | Low Affinity | - |
| Histamine Receptors | ||
| H1 | - | 1.1 |
Data compiled from various sources. Ki values can vary based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanisms of action of this compound and Clozapine.
Radioligand Binding Assay
This in vitro technique is used to determine the affinity of a drug for a specific receptor.
Objective: To quantify the binding affinity (Ki) of this compound and Clozapine to various neurotransmitter receptors.
Protocol:
-
Membrane Preparation:
-
Tissue (e.g., rat cerebral cortex) or cells expressing the target receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test drug (this compound or Clozapine) are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand.
-
The filter is washed with cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity on the filter is measured using a scintillation counter.
-
The data is used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Inositol Phosphate Accumulation Assay
This functional assay measures the downstream signaling of Gq-coupled receptors, such as the 5-HT2A receptor.
Objective: To determine the functional antagonism of this compound and Clozapine at the 5-HT2A receptor.
Protocol:
-
Cell Culture and Labeling:
-
Cells expressing the 5-HT2A receptor are cultured and incubated with a radiolabeled precursor, such as [3H]myo-inositol, which is incorporated into the cell membrane phospholipids.
-
-
Drug Treatment:
-
The cells are pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.
-
The cells are then treated with the test compound (this compound or Clozapine) at various concentrations.
-
-
Receptor Stimulation:
-
A 5-HT2A receptor agonist (e.g., serotonin) is added to stimulate the Gq signaling pathway, leading to the production of inositol phosphates.
-
-
Extraction and Quantification:
-
The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
The amount of radiolabeled inositol phosphates is quantified using liquid scintillation counting.
-
The ability of this compound or Clozapine to inhibit the agonist-induced accumulation of inositol phosphates is a measure of their antagonist activity.
-
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To assess the effects of this compound and Clozapine on dopamine release in brain regions such as the prefrontal cortex and striatum.
Protocol:
-
Probe Implantation:
-
A microdialysis probe is surgically implanted into the target brain region of an anesthetized animal (e.g., a rat).
-
The animal is allowed to recover from the surgery.
-
-
Perfusion and Sampling:
-
On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.
-
The outflowing aCSF (dialysate) is collected at regular intervals.
-
-
Drug Administration and Analysis:
-
A baseline level of neurotransmitter release is established.
-
The test drug (this compound or Clozapine) is administered systemically (e.g., via injection).
-
Dialysate samples are collected over time to measure the drug-induced changes in neurotransmitter levels.
-
The concentration of the neurotransmitter (e.g., dopamine) in the dialysate is quantified using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described.
Caption: 5-HT2A Receptor Gq Signaling Pathway and Antagonism.
Caption: Workflow of a Competition Radioligand Binding Assay.
Conclusion
This compound and Clozapine, while both investigated for antipsychotic properties, exhibit markedly different mechanisms of action. This compound is a selective 5-HT2A receptor antagonist with minimal interaction with dopamine D2 receptors. In contrast, Clozapine is a pharmacologically promiscuous agent with a complex receptor binding profile that includes moderate D2 antagonism, potent 5-HT2A antagonism, and significant activity at numerous other receptors. This multi-receptor action is thought to be key to Clozapine's superior efficacy in treatment-resistant schizophrenia. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research and development in the field of antipsychotic pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Receptor binding properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of haloperidol and clozapine on extracellular GABA levels in the prefrontal cortex of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison between Amperozide and haloperidol in preclinical models
For the Researcher's Desk: A Comparative Guide to Two Distinct Antipsychotic Profiles
In the landscape of preclinical antipsychotic drug evaluation, Amperozide and the archetypal neuroleptic, haloperidol, present a study in contrasts. While both modulate dopamine-mediated behaviors, their efficacy and side-effect profiles, rooted in their distinct receptor pharmacology, diverge significantly. This guide provides a comparative analysis of their performance in key preclinical models, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
At a Glance: Key Efficacy and Side-Effect Parameters
The following table summarizes the quantitative data gathered from various preclinical studies, offering a direct comparison of this compound and haloperidol across critical predictive models of antipsychotic efficacy and extrapyramidal side effects.
| Preclinical Model | Parameter | This compound | Haloperidol | Reference |
| Conditioned Avoidance Response (CAR) | Potency in suppressing CAR | Less potent than haloperidol | More potent than this compound | [1] |
| Catalepsy Induction (Bar Test) | Cataleptic effects | Does not produce catalepsy | Induces catalepsy | [2] |
| Receptor Binding Affinity | Dopamine D2 Receptor (Ki, nM) | 403 - 540 | ~1.45 | [3][4] |
| Receptor Binding Affinity | Serotonin 5-HT2A Receptor (Ki, nM) | 16.5 | ~120 | [3] |
Mechanism of Action: A Tale of Two Receptors
The fundamental differences in the preclinical profiles of this compound and haloperidol can be attributed to their distinct affinities for dopamine D2 and serotonin 5-HT2A receptors. Haloperidol's high affinity for the D2 receptor is central to its potent antipsychotic action and its propensity to induce catalepsy. In contrast, this compound exhibits a significantly lower affinity for the D2 receptor and a high affinity for the 5-HT2A receptor, a profile more aligned with atypical antipsychotics. This differential receptor engagement likely underlies this compound's lack of cataleptic effects.
Experimental Corner: Protocols for Key Preclinical Assays
Detailed and consistent experimental design is paramount for the reliable assessment of antipsychotic candidates. Below are the methodologies for the key experiments cited in this guide.
Conditioned Avoidance Response (CAR)
The CAR test is a primary screening tool for antipsychotic activity, assessing a drug's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A visual or auditory stimulus serves as the conditioned stimulus (CS).
Procedure:
-
Acclimation: The animal is allowed to freely explore the shuttle box for a defined period.
-
Training: A trial begins with the presentation of the CS (e.g., a light or tone). If the animal moves to the other compartment within a set time (e.g., 10 seconds), the CS is terminated, and this is recorded as an avoidance response. If the animal fails to move, a mild foot shock (the unconditioned stimulus, US) is delivered through the grid floor. The animal can escape the shock by moving to the other compartment.
-
Testing: After the administration of the test compound (this compound or haloperidol) or vehicle, the animal is subjected to a series of trials. The number of avoidance responses, escape responses, and escape failures are recorded.
Catalepsy Bar Test
This test is a widely used model to assess the potential of a compound to induce extrapyramidal side effects, specifically parkinsonian-like motor rigidity.
Apparatus: A horizontal bar (approximately 0.9 cm in diameter for rats) is fixed at a height (e.g., 9 cm) above a flat surface.
Procedure:
-
Baseline Measurement: Before drug administration, the animal's forepaws are gently placed on the bar, with its hind paws on the surface. The time it takes for the animal to remove both paws from the bar is recorded.
-
Drug Administration: The test compound (this compound or haloperidol) or vehicle is administered.
-
Testing: At specified time points after drug administration, the catalepsy test is repeated. The latency to remove the forepaws from the bar is measured, with a pre-determined cut-off time (e.g., 180 seconds). An increased latency to move is indicative of catalepsy.
Conclusion
The preclinical data clearly delineate this compound as an atypical antipsychotic candidate with a pharmacological profile distinct from the typical antipsychotic haloperidol. Its lower potency in the conditioned avoidance response test, coupled with a lack of catalepsy induction, is consistent with its weaker dopamine D2 receptor antagonism and potent serotonin 5-HT2A receptor blockade. These findings highlight the utility of this comparative preclinical approach in characterizing the potential therapeutic window and side-effect liability of novel antipsychotic compounds. For researchers in the field, understanding these nuanced differences is critical for the rational design and development of next-generation antipsychotics with improved efficacy and safety profiles.
References
- 1. This compound and conditioned behaviour in rats: potentiation by classical neuroleptics and alpha-methylparatyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a new putatively antipsychotic drug with a limbic mode of action on dopamine mediated behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor binding properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
Amperozide: A Comparative Analysis with Second-Generation Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amperozide with other prominent second-generation antipsychotics (SGAs). The information is intended for researchers, scientists, and professionals in drug development, offering an objective overview based on available preclinical and clinical data.
Overview of this compound
This compound is a diphenylbutylpiperazine derivative that has been investigated for its antipsychotic properties.[1] While it was studied for the treatment of schizophrenia in humans, it has primarily found use in veterinary medicine to manage aggression and stress in pigs.[2] Its classification as an atypical, or second-generation, antipsychotic stems from its distinct pharmacological profile, particularly its potent serotonin 5-HT2A receptor antagonism and comparatively low affinity for dopamine D2 receptors.[3][4] This profile theoretically suggests a lower risk of extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[5]
Comparative Receptor Binding Profiles
The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and other commonly prescribed SGAs. A lower Ki value indicates a stronger binding affinity.
| Receptor | This compound | Risperidone | Olanzapine | Quetiapine | Aripiprazole | Clozapine |
| Dopamine D2 | 403-540 | 3.3 | 11 | 160 | 0.34 | 125 |
| Serotonin 5-HT2A | 16.5 | 0.16 | 4 | 148 | 3.5 | 16 |
| Serotonin 5-HT1A | Low Affinity | 4.2 | >1000 | 559 | 1.7 | 245 |
| Serotonin 5-HT2C | - | 4.7 | 11 | 2690 | 15 | 13 |
| Alpha-1 Adrenergic | 172 | 0.8 | 19 | 19 | 57 | 7 |
| Histamine H1 | - | 20 | 7 | 11 | 61 | 6 |
| Muscarinic M1 | Low Affinity | >5000 | 1.9 | >1000 | >10,000 | 1.9 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented is collated from various sources for comparative purposes.
Clinical Efficacy and Side-Effect Profiles
Direct head-to-head clinical trials comparing this compound with other SGAs using standardized measures such as the Positive and Negative Syndrome Scale (PANSS) are limited. An open-label study in ten male schizophrenic patients showed that six patients improved with this compound treatment, with a mean reduction of 46% in the total Brief Psychiatric Rating Scale (BPRS) score.
The following table provides a qualitative comparison of the side-effect profiles of this compound and other SGAs based on available data.
| Side Effect | This compound | Risperidone | Olanzapine | Quetiapine | Aripiprazole | Clozapine |
| Extrapyramidal Symptoms (EPS) | Rare | Moderate | Low | Very Low | Very Low | Very Low |
| Weight Gain | - | Moderate | High | Moderate | Low | High |
| Metabolic Effects (e.g., Diabetes, Dyslipidemia) | - | Moderate | High | Moderate | Low | High |
| Hyperprolactinemia | Not Increased | High | Moderate | Low | Very Low | Low |
| Sedation | - | Moderate | High | High | Low | High |
| Anticholinergic Effects | - | Low | Moderate | Low | Very Low | High |
| QTc Prolongation | Observed | Moderate | Low | Moderate | Low | Moderate |
Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
This protocol outlines the general procedure for determining the binding affinity of a compound to a specific receptor, such as the dopamine D2 or serotonin 5-HT2A receptor.
Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand known to bind to that receptor with high affinity.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).
-
Test compound (e.g., this compound or other SGAs).
-
Incubation buffer (specific composition varies depending on the receptor).
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the radiolabeled ligand in the incubation buffer.
-
Incubation: In a microplate or test tubes, add the cell membranes/tissue homogenate, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination of Incubation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow Visualizations
Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Primary mechanism of action of second-generation antipsychotics.
Caption: Experimental workflow for a radioligand receptor binding assay.
Conclusion
This compound exhibits a pharmacological profile consistent with that of a second-generation antipsychotic, characterized by high 5-HT2A and low D2 receptor affinity. This profile suggests a potentially favorable side-effect profile with a lower risk of extrapyramidal symptoms. However, the lack of robust, comparative clinical trial data makes it difficult to definitively position this compound's efficacy and overall tolerability against established SGAs. Further research, including well-controlled, head-to-head clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound in human psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound in schizophrenia. An open study of a potent 5-HT2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
A Comparative Analysis of Amperozide and Risperidone in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological profiles of Amperozide and risperidone, two antipsychotic agents with distinct mechanisms of action. The following sections present a synthesis of data from various preclinical animal models, focusing on receptor binding affinities, efficacy in models of psychosis, and key side-effect profiles, including extrapyramidal symptoms and metabolic disturbances.
Pharmacological Profiles: A Head-to-Head Comparison
This compound, a diphenylbutylpiperazine derivative, and risperidone, a benzisoxazole derivative, both exhibit antipsychotic properties, but their interactions with key neurotransmitter receptors and subsequent behavioral effects show notable differences. While risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors, this compound displays a more selective affinity for the 5-HT2A receptor with weaker D2 receptor antagonism. This distinction in their primary mechanism of action is thought to underlie their differing efficacy and side-effect profiles observed in animal models.
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and risperidone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 403 - 540[1] | 3.13[2] |
| Serotonin 5-HT2A | 16.5[1] | 0.16[2] |
| Alpha-1 Adrenergic | 172[1] | 0.8 |
| Alpha-2 Adrenergic | Low Affinity | 7.54 |
| Histamine H1 | Low Affinity | 2.23 |
| Dopamine D1 | Low Affinity | --- |
| Serotonin 5-HT1A | Low Affinity | --- |
Preclinical Efficacy in Animal Models of Psychosis
Animal models of psychosis are crucial for evaluating the potential therapeutic efficacy of novel compounds. Key models include those that measure the antagonism of dopamine agonist-induced behaviors.
Amphetamine-Induced Hyperactivity and Discriminative Stimulus
The amphetamine-induced hyperactivity model is a widely used screening tool for antipsychotic activity. Both this compound and risperidone have been evaluated for their ability to attenuate the effects of d-amphetamine.
| Animal Model | This compound | Risperidone |
| d-Amphetamine-Induced Hyperactivity | Effective in inhibiting hyperactivity, suggesting a limbic-selective action. | Potently inhibits hyperactivity. |
| d-Amphetamine Discriminative Stimulus | Ineffective in blocking the discriminative stimulus properties of d-amphetamine. | Shows weak inhibitory effects on the discriminative stimulus properties of d-amphetamine. |
| DOI-Induced Discriminative Stimulus (5-HT2A/2C agonist) | Shows partial inhibition. | Potent inhibitor. |
Experimental Protocol: Amphetamine-Induced Hyperactivity
Objective: To assess the potential antipsychotic efficacy of a test compound by measuring its ability to reverse hyperactivity induced by a dopamine agonist, such as d-amphetamine.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Habituation: Rats are individually placed in open-field arenas and allowed to habituate for a period of 30-60 minutes.
-
Treatment: Animals are pre-treated with either the test compound (e.g., this compound or risperidone at various doses) or vehicle via a specified route of administration (e.g., subcutaneous or intraperitoneal).
-
Dopamine Agonist Challenge: After a set pre-treatment time (e.g., 30 minutes), rats are administered d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion.
-
Behavioral Assessment: Locomotor activity is recorded for a defined period (e.g., 60-120 minutes) using automated activity monitoring systems. Key parameters measured include distance traveled, rearing frequency, and stereotyped behaviors.
-
Data Analysis: The data is analyzed to compare the locomotor activity of the drug-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperactivity by the test compound is indicative of potential antipsychotic efficacy.
Experimental workflow for a typical behavioral pharmacology study.
Side-Effect Profile: A Comparative Overview
A critical aspect of antipsychotic drug development is the evaluation of potential side effects. The following sections compare this compound and risperidone in terms of their propensity to induce extrapyramidal symptoms (EPS) and metabolic dysregulation in animal models.
Extrapyramidal Symptoms (EPS): Catalepsy Model
The catalepsy test in rodents is a widely accepted model for predicting the liability of a drug to induce Parkinsonian-like side effects in humans.
| Side Effect | This compound | Risperidone |
| Catalepsy | Does not produce catalepsy, suggesting a minimal risk for EPS. | Induces dose-dependent catalepsy, particularly at higher doses that lead to significant D2 receptor occupancy. |
Experimental Protocol: Bar Test for Catalepsy
Objective: To assess the cataleptic effects of a test compound, indicative of its potential to induce extrapyramidal side effects.
Animals: Male Wistar rats.
Procedure:
-
Treatment: Animals are administered the test compound (e.g., this compound or risperidone at various doses) or vehicle.
-
Catalepsy Assessment: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the degree of catalepsy is measured.
-
Bar Test: The rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface. The time taken for the rat to remove both forepaws from the bar is recorded. A longer latency to move is indicative of a cataleptic state.
-
Data Analysis: The duration of catalepsy is compared across different treatment groups and time points.
Metabolic Side Effects
Several second-generation antipsychotics are associated with metabolic side effects, including weight gain, hyperglycemia, and insulin resistance.
| Side Effect | This compound | Risperidone |
| Fasting Glucose | Data not available in the provided search results. | Dose-dependently increases fasting glucose levels in rats. |
| Insulin Resistance | Data not available in the provided search results. | Induces pronounced insulin resistance in rats, as measured by the hyperinsulinemic-euglycemic clamp technique. |
Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp
Objective: To assess the in vivo insulin sensitivity of an animal following treatment with a test compound.
Animals: Adult female rats with indwelling catheters.
Procedure:
-
Fasting: Animals are fasted overnight prior to the experiment.
-
Treatment: Rats are acutely treated with the test compound (e.g., risperidone) or vehicle.
-
Clamp Procedure: A continuous infusion of insulin is initiated to raise plasma insulin to a high physiological or supraphysiological level. Simultaneously, a variable infusion of glucose is started and adjusted to maintain euglycemia (normal blood glucose levels).
-
Blood Sampling: Blood samples are taken at regular intervals to monitor plasma glucose and insulin concentrations.
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated. A lower GIR in the drug-treated group compared to the vehicle group indicates insulin resistance.
Mechanism of Action: Signaling Pathways
The therapeutic and adverse effects of this compound and risperidone are mediated by their interactions with specific G-protein coupled receptors, primarily dopamine and serotonin receptors, which in turn modulate downstream signaling cascades.
References
A Comparative Guide to the 5-HT2A Antagonistic Effects of Amperozide and Ritanserin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-HT2A antagonistic properties of two key research compounds: Amperozide and ritanserin. By presenting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to be a valuable resource for professionals in the fields of pharmacology and drug development.
At a Glance: Key Pharmacological Parameters
A direct comparison of the 5-HT2A antagonistic effects of this compound and ritanserin reveals differences in their binding affinities and functional potencies. The following table summarizes the available quantitative data from various in vitro and in vivo studies. It is important to note that the binding affinity and functional antagonism values for this compound and ritanserin are derived from different studies, which may employ varied experimental conditions. Therefore, a direct comparison should be made with caution.
| Parameter | This compound | Ritanserin | Reference |
| Binding Affinity (Ki) for 5-HT2A Receptor | 16.5 ± 2.1 nM (rat cerebral cortex) | Not available in a direct comparative study | [1] |
| Functional Antagonism (IC50) | Potency similar to ketanserin in inhibiting serotonin-induced inositol-1-phosphate formation | 0.9 nM (mean value) | [1][2] |
| In Vivo Activity | Inhibited amphetamine-induced hyperlocomotion | Inhibited amphetamine-induced hyperlocomotion; Blocks DOI-induced head-twitch response | [3][4] |
Understanding the Mechanism: 5-HT2A Receptor Signaling
The serotonin 2A (5-HT2A) receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily signals through two main pathways: the Gq/11 pathway and the β-arrestin pathway.
-
The Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is associated with many of the physiological and behavioral effects of 5-HT2A receptor activation.
-
The β-Arrestin Pathway: Upon agonist binding, β-arrestin can also be recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of separate signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK).
Antagonists like this compound and ritanserin block the activation of these signaling pathways by preventing serotonin from binding to the 5-HT2A receptor.
Experimental Protocols: A Closer Look at the Data
The data presented in this guide are derived from established experimental protocols designed to assess the affinity and functional activity of compounds at the 5-HT2A receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of this compound and ritanserin to displace a radiolabeled ligand from the 5-HT2A receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT2A receptor (e.g., rat cerebral cortex).
-
Incubation: The membranes are incubated with a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound (this compound or ritanserin).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay (Inositol Phosphate Accumulation)
This assay measures the ability of a compound to inhibit the functional response of a receptor to an agonist.
Objective: To determine the potency (IC50) of this compound and ritanserin in blocking serotonin-induced inositol phosphate (IP) accumulation.
General Protocol:
-
Cell Culture: Cells expressing the 5-HT2A receptor are cultured in multi-well plates.
-
Labeling: The cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or ritanserin).
-
Stimulation: The cells are then stimulated with a 5-HT2A agonist (e.g., serotonin) to induce the production of inositol phosphates.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Quantification: The amount of [3H]inositol phosphates is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation (IC50) is determined.
In Vivo Effects: A Comparative Overview
In vivo studies provide valuable insights into the physiological effects of these antagonists.
-
Amphetamine-Induced Hyperlocomotion: Both this compound and ritanserin have been shown to inhibit hyperlocomotion induced by amphetamine in rats. This effect is thought to be mediated, at least in part, by the blockade of 5-HT2A receptors, which modulate dopamine release.
-
DOI-Induced Head-Twitch Response: The head-twitch response (HTR) in rodents is a well-established behavioral model for 5-HT2A receptor activation. The potent 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine) reliably induces this behavior. Ritanserin has been demonstrated to block the DOI-induced head-twitch response, confirming its in vivo 5-HT2A antagonistic activity. While direct comparative studies are limited, based on its potent in vitro 5-HT2A antagonism, this compound is also expected to antagonize the DOI-induced head-twitch response.
Summary and Conclusion
Both this compound and ritanserin are potent antagonists of the 5-HT2A receptor. Based on the available data, ritanserin appears to have a higher affinity and functional potency in vitro compared to this compound. However, it is crucial to consider that these values were obtained from different studies. One study did indicate that this compound has a functional potency similar to another well-known 5-HT2A antagonist, ketanserin.
In vivo, both compounds demonstrate activity in models that are influenced by 5-HT2A receptor blockade. The choice between these two compounds for research purposes will depend on the specific experimental context, including the desired potency, selectivity profile, and the specific in vivo model being used. This guide provides a foundation for researchers to make informed decisions and to design further comparative studies to elucidate the nuanced differences between these two important pharmacological tools.
References
- 1. Receptor binding properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2 receptor antagonism reduces hyperactivity induced by amphetamine, cocaine, and MK-801 but not D1 agonist C-APB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ritanserin, a 5-HT2 receptor antagonist, activates midbrain dopamine neurons by blocking serotonergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Amperozide: A Comparative Guide to its In Vivo 5-HT2A Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amperozide's in vivo selective binding to the 5-HT2A receptor against other well-established serotonergic ligands, risperidone and ketanserin. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a potent and selective 5-HT2A receptor antagonist. In vivo studies demonstrate its high affinity for the 5-HT2A receptor with significantly lower affinity for other serotonin receptor subtypes and dopamine receptors. This selective binding profile distinguishes it from other antipsychotic agents like risperidone, which exhibits potent antagonism at both 5-HT2A and dopamine D2 receptors. Ketanserin, another well-known 5-HT2A antagonist, also shows high affinity for the 5-HT2A receptor but has notable affinity for other receptors as well. This guide will delve into the quantitative binding data, detailed experimental methodologies used to validate these findings, and the underlying signaling pathways.
Comparative In Vitro and In Vivo Binding Profiles
The following tables summarize the binding affinities (Ki) and in vivo receptor occupancy (ED50) of this compound, risperidone, and ketanserin for the 5-HT2A receptor and other relevant serotonin receptor subtypes.
Table 1: In Vitro Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT1A | 5-HT1C | 5-HT2C |
| This compound | 16.5 | >1000 | - | - |
| Risperidone | 0.16 - 0.4 | 420 | 50 | 50 |
| Ketanserin | 0.85 - 3.5 | >1000 | ~120x lower than 5-HT2A | - |
Lower Ki values indicate higher binding affinity.
Table 2: In Vivo 5-HT2A Receptor Occupancy (ED50, mg/kg)
| Compound | Species | ED50 (mg/kg) |
| This compound | Rat | In vivo potency similar to haloperidol and ritanserin for blocking 5-HT2 binding sites. Specific ED50 not available. |
| Risperidone | Rat | 0.067 |
| Ketanserin | Rat | 0.9 |
ED50 represents the dose required to achieve 50% receptor occupancy in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the in vivo binding of 5-HT2A receptor ligands.
Ex Vivo Autoradiography for 5-HT2A Receptor Occupancy in Rats
This protocol is a standard method to determine the in vivo occupancy of a specific receptor by a test compound.
Objective: To quantify the percentage of 5-HT2A receptors occupied by this compound, risperidone, or ketanserin at various doses.
Materials:
-
Test compounds (this compound, risperidone, ketanserin)
-
Male Wistar rats (200-250g)
-
Radioligand: [3H]ketanserin or a more selective ligand like [3H]MDL 100,907
-
Spiperone (for non-specific binding determination)
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Washing buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Animal Dosing: Administer the test compound (this compound, risperidone, or ketanserin) or vehicle to rats via the desired route (e.g., intraperitoneal, oral). A range of doses should be used to generate a dose-response curve.
-
Tissue Collection: At a predetermined time after dosing (to allow for drug distribution to the brain), euthanize the animals and rapidly dissect the brains.
-
Tissue Preparation: Freeze the brains in isopentane cooled with dry ice. Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat. Mount the sections onto gelatin-coated microscope slides.
-
Radioligand Incubation:
-
Thaw the mounted brain sections to room temperature.
-
Incubate the sections with a saturating concentration of the radioligand (e.g., [3H]ketanserin) in incubation buffer.
-
For determination of non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM spiperone).
-
-
Washing: After incubation, wash the slides in ice-cold washing buffer to remove unbound radioligand.
-
Drying and Exposure: Dry the washed slides and appose them to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Image Acquisition and Analysis:
-
After an appropriate exposure time, scan the imaging plates or develop the film.
-
Quantify the radioactivity in specific brain regions of interest (e.g., frontal cortex, which is rich in 5-HT2A receptors) using image analysis software.
-
-
Calculation of Receptor Occupancy:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Receptor occupancy is calculated as: (1 - (Specific binding in drug-treated animal / Specific binding in vehicle-treated animal)) * 100%.
-
-
Data Analysis: Plot the receptor occupancy as a function of the drug dose to determine the ED50 value.
Positron Emission Tomography (PET) for 5-HT2A Receptor Occupancy in Humans
PET is a non-invasive imaging technique used to quantify receptor occupancy in the living human brain.
Objective: To determine the relationship between the plasma concentration of a test compound and 5-HT2A receptor occupancy in the human brain.
Materials:
-
PET scanner
-
Radioligand: e.g., [11C]N-methylspiperone ([11C]NMSP) or a more selective ligand like [11C]MDL 100,907.
-
Test compound (e.g., this compound)
-
Arterial line for blood sampling
-
Centrifuge and equipment for plasma analysis
Procedure:
-
Subject Recruitment and Preparation:
-
Recruit healthy human volunteers or patients.
-
Obtain informed consent and ethical approval.
-
Subjects should fast for a specified period before the scan.
-
Insert an intravenous (IV) line for radioligand injection and an arterial line for blood sampling.
-
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Inject a bolus of the radioligand intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
Simultaneously, collect arterial blood samples at predefined time points to measure the concentration of the radioligand and its metabolites in plasma.
-
-
Drug Administration: Administer a single oral dose of the test compound.
-
Post-Dosing PET Scan:
-
At a time corresponding to the expected peak plasma concentration of the drug, perform a second PET scan identical to the baseline scan.
-
Continue to collect arterial blood samples.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the images, including a target region rich in 5-HT2A receptors (e.g., frontal cortex) and a reference region with negligible receptor density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
-
Kinetic Modeling:
-
Use appropriate kinetic models (e.g., two-tissue compartment model) to analyze the TACs and the arterial input function to estimate the binding potential (BPND) of the radioligand in the target region.
-
-
Calculation of Receptor Occupancy:
-
Receptor occupancy is calculated as: (1 - (BPND post-dosing / BPND baseline)) * 100%.
-
-
Data Analysis: Correlate the receptor occupancy with the plasma concentration of the test compound to determine the EC50 (the plasma concentration required for 50% receptor occupancy).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in 5-HT2A receptor signaling and the experimental procedures used to study them can provide a clearer understanding.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Benchmarking Amperozide's modulation of dopamine release against amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of amperozide and amphetamine on dopamine release. The information presented herein is intended for a scientific audience and is supported by experimental data to facilitate an objective evaluation of these two compounds.
Executive Summary
This compound, an atypical antipsychotic, and amphetamine, a potent central nervous system stimulant, exhibit starkly contrasting effects on dopamine neurotransmission. While amphetamine is a well-established dopamine-releasing agent, this compound generally acts as an inhibitor of dopamine release. This fundamental difference in their mechanism of action leads to distinct neurochemical and behavioral outcomes. This guide will delve into the quantitative differences in their modulation of dopamine release, detail the experimental methodologies used to ascertain these effects, and illustrate the signaling pathways involved.
Quantitative Comparison of Dopamine Release
The following table summarizes the quantitative effects of this compound and amphetamine on dopamine release as observed in preclinical studies. It is important to note that direct comparative studies providing precise quantitative data under identical experimental conditions are limited. The data presented is a synthesis of findings from various studies to provide a comparative overview.
| Compound | Brain Region | Method | Dose/Concentration | Effect on Dopamine Release | Reference |
| This compound | Nucleus Accumbens | In Vivo Microdialysis | Chronic 2 mg/kg/day | Inhibition of amphetamine-induced DA release | [1] |
| Striatum | In Vivo Microdialysis | Chronic 2 mg/kg/day | Enhancement of amphetamine-induced DA release | [1] | |
| Amphetamine | Striatum | In Vivo Microdialysis | 4 mg/kg (i.p.) | Substantial increase in DA efflux | [2] |
| Striatum | In Vivo Microdialysis | 2-16 mg/kg | Dose-dependent increase in DA response | [2] | |
| Nucleus Accumbens | In Vivo Microdialysis | 0.5 mg/kg (i.p.) | Significant elevation of extracellular DA | [3] | |
| Dorsomedial Striatum | In Vivo Microdialysis | 0.5 mg/kg (i.p.) | Significant elevation of extracellular DA |
Note: The study by Nomikos et al. (1991) investigated the effects of chronic this compound administration on amphetamine-induced dopamine release. The results indicate a region-specific modulation, highlighting the complexity of this compound's effects.
Experimental Protocols
In Vivo Microdialysis
In vivo microdialysis is a widely used technique to measure extracellular concentrations of neurotransmitters in the brain of freely moving animals.
Objective: To measure the effect of this compound and amphetamine on extracellular dopamine levels in specific brain regions (e.g., striatum, nucleus accumbens).
Methodology:
-
Animal Subjects: Male Sprague-Dawley rats are typically used.
-
Surgical Implantation:
-
Animals are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum or nucleus accumbens).
-
The cannula is secured to the skull with dental cement. Animals are allowed to recover for a specified period (e.g., 48 hours).
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
A stabilization period of at least 2 hours is allowed to achieve a stable baseline of dopamine levels.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials for analysis.
-
-
Drug Administration:
-
This compound: Administered chronically in drinking water (e.g., 2 mg/kg/day for 21 days) followed by a washout period.
-
Amphetamine: Administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.5-16 mg/kg).
-
-
Sample Analysis:
-
Dopamine concentrations in the dialysate samples are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data is typically expressed as a percentage of the baseline dopamine concentration.
-
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used for the real-time detection of rapid changes in neurotransmitter concentrations with high temporal and spatial resolution.
Objective: To measure rapid, sub-second changes in dopamine release and uptake in response to this compound and amphetamine.
Methodology:
-
Electrode Preparation:
-
A carbon-fiber microelectrode (CFM) is fabricated by aspirating a carbon fiber into a glass capillary, which is then pulled to a fine tip.
-
-
Animal Preparation:
-
Animals (e.g., rats or mice) are anesthetized and placed in a stereotaxic frame.
-
The CFM and a stimulating electrode are stereotaxically lowered into the target brain region.
-
-
FSCV Recording:
-
A triangular voltage waveform (e.g., -0.4 V to +1.3 V and back) is applied to the CFM at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).
-
The resulting current is measured. The oxidation of dopamine at a specific potential allows for its detection and quantification.
-
Background current is subtracted to isolate the faradaic current associated with dopamine.
-
-
Drug Administration:
-
Drugs can be administered systemically (e.g., i.p. injection) or locally via a micropipette.
-
-
Data Analysis:
-
The collected data is visualized as a color plot, showing changes in current over time at different applied potentials.
-
The peak oxidation current is proportional to the dopamine concentration.
-
Signaling Pathways and Mechanisms of Action
This compound
This compound is an atypical antipsychotic that primarily acts as a 5-HT2A receptor antagonist . Its inhibitory effect on dopamine release is thought to be mediated through serotonergic modulation of dopaminergic pathways. By blocking 5-HT2A receptors, which can have an excitatory influence on dopamine release in certain brain regions, this compound can lead to a net decrease in dopamine levels.
Caption: this compound's signaling pathway.
Amphetamine
Amphetamine's mechanism of action is multifaceted and leads to a robust increase in extracellular dopamine. It primarily acts on the dopamine transporter (DAT) .
-
Competitive Inhibition of Dopamine Reuptake: Amphetamine competes with dopamine for uptake into the presynaptic neuron via DAT.
-
Reverse Transport of Dopamine: Once inside the neuron, amphetamine disrupts the vesicular storage of dopamine, leading to an increase in cytosolic dopamine. This high cytosolic concentration drives the reverse transport of dopamine through DAT into the synaptic cleft.
Caption: Amphetamine's mechanism of action.
Conclusion
This compound and amphetamine exert opposing effects on dopamine release, a distinction critical for understanding their therapeutic applications and potential for abuse. Amphetamine's potent, non-vesicular release of dopamine underpins its stimulant and reinforcing properties. In contrast, this compound's modulation of dopamine, primarily through serotonergic pathways, contributes to its antipsychotic profile. The region-specific effects of chronic this compound on amphetamine-induced dopamine release further underscore the intricate neural circuits governing these interactions. Future research employing direct, quantitative comparisons will be invaluable in further elucidating the nuanced pharmacology of these compounds.
References
- 1. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine-induced reverse transport of dopamine does not require cytosolic Ca2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential dopamine release by psychosis-generating and non-psychosis-generating addictive substances in the nucleus accumbens and dorsomedial striatum - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of the Anxiolytic-Like Effects of Amperozide in Different Behavioral Tests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic-like effects of Amperozide, a diphenylbutylpiperazine derivative, across various preclinical behavioral paradigms. The aim is to offer a consolidated resource for evaluating its potential as an anxiolytic agent, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Focus on the 5-HT2A Receptor
This compound is primarily recognized as a potent and selective antagonist of the serotonin 5-HT2A receptor.[1] This receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. By blocking this pathway, this compound is thought to modulate neurotransmission in brain regions associated with anxiety and emotional regulation.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic-like properties of this compound have been investigated in several established rodent models of anxiety. This section compares its effects in the Vogel conflict test, the elevated plus-maze (Montgomery's conflict test variant), and the social interaction test.
Data Presentation
Table 1: Effects of this compound in the Vogel Conflict Test
| Treatment Group | Dose Range (mg/kg, s.c.) | Key Finding |
| This compound | 0.2 - 0.6 | Increased the number of shocks accepted by rats, indicating an anxiolytic-like effect.[1] |
| This compound | 2.0 | Decreased the number of shocks accepted, suggesting a potential loss of anxiolytic effect or the emergence of other behavioral effects at higher doses.[1] |
| Vehicle Control | N/A | Established baseline level of punished drinking. |
Table 2: Effects of this compound in the Elevated Plus-Maze (Montgomery's Conflict Test)
| Treatment Group | Dose Range (mg/kg, s.c.) | Key Finding |
| This compound | 0.05 - 0.1 | Significantly increased the percentage of time spent in the open arms, a classic indicator of anxiolysis.[1] |
| This compound | 0.4 - 0.8 | No significant difference in time spent in open arms compared to controls, indicating a narrow therapeutic window for its anxiolytic-like effects in this paradigm.[1] |
| Vehicle Control | N/A | Established baseline exploration of open and closed arms. |
Table 3: Effects of this compound in the Social Interaction Test
| Treatment Group | Dose Range (mg/kg) | Key Finding |
| This compound | N/A | No specific quantitative data on the effects of this compound in the social interaction test for anxiety is readily available in the reviewed literature. |
| Vehicle Control | N/A | Establishes baseline social interaction time. |
Experimental Protocols
Vogel Conflict Test
This model assesses the anxiolytic potential of a compound by measuring its ability to reinstate a behavior that has been suppressed by punishment.
Experimental Workflow:
References
A Comparative Review of the Metabolic Side-Effect Profiles of Amperozide and Olanzapine
A detailed analysis for researchers and drug development professionals on the metabolic liabilities of two distinct antipsychotic agents.
This guide provides a comprehensive comparison of the metabolic side-effect profiles of Amperozide and olanzapine, two antipsychotic drugs with distinct pharmacological mechanisms. While olanzapine is a widely prescribed second-generation antipsychotic with a well-documented high risk of metabolic disturbances, this compound, a potent 5-HT2A receptor antagonist, has been studied for its antipsychotic properties, but its metabolic profile is less characterized. This review synthesizes the available experimental data, details relevant experimental methodologies, and explores the underlying signaling pathways to offer a comparative perspective for researchers, scientists, and drug development professionals.
Executive Summary
Olanzapine is consistently associated with significant metabolic side effects, including substantial weight gain, glucose intolerance, and dyslipidemia.[1][2][3][4][5] In contrast, there is a notable lack of published experimental data specifically detailing the metabolic side-effect profile of this compound. The comparison presented herein is therefore based on the extensive data available for olanzapine and a mechanistic inference for this compound, grounded in its primary pharmacology as a potent 5-HT2A antagonist.
Olanzapine: A Profile of Significant Metabolic Disturbance
Olanzapine is a multi-receptor antagonist with high affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, histamine H1, and muscarinic M1 receptors. Its potent antagonism of 5-HT2C and H1 receptors is strongly implicated in its metabolic side effects.
Quantitative Data on Olanzapine's Metabolic Side-Effects
The following tables summarize the quantitative data from preclinical and clinical studies on the metabolic side effects of olanzapine.
Table 1: Olanzapine-Induced Weight Gain
| Study Type | Species/Population | Treatment Details | Duration | Average Weight Gain | Citation(s) |
| Preclinical | Female C57BL/6J mice | Olanzapine in drinking water (estimated 10 mg/kg/day) | 28 days | ~3g vs. placebo | |
| Preclinical | Female Sprague-Dawley rats | Olanzapine mixed in food (1.5 mg/kg/day) | 15 days | ~20g vs. placebo | |
| Clinical | First-episode psychosis patients | Olanzapine (mean dose 12.5 mg/day) | 12 weeks | 4.9 kg | |
| Clinical | Schizophrenia patients | Olanzapine (10-20 mg/day) | 1 year | 5.6 kg |
Table 2: Olanzapine's Effects on Glucose Metabolism
| Study Type | Species/Population | Treatment Details | Key Findings | Citation(s) |
| Preclinical | Female rats | Single injection of olanzapine (10 mg/kg) | Increased plasma glucose and insulin levels | |
| Clinical | Healthy volunteers | Olanzapine (10 mg/day) | 5 days | Increased fasting insulin and insulin resistance |
| Clinical | Schizophrenia patients | Olanzapine (mean dose 15.8 mg/day) | 8 weeks | Significant increase in fasting glucose and HOMA-IR |
Table 3: Olanzapine's Effects on Lipid Profile
| Study Type | Species/Population | Treatment Details | Duration | Key Findings | Citation(s) |
| Preclinical | Female rats | Single injection of olanzapine (15 mg/kg) | 24 hours | Increased serum triglycerides | |
| Clinical | Schizophrenia patients | Olanzapine (mean dose 11.2 mg/day) | 6 weeks | Significant increase in triglycerides and total cholesterol | |
| Clinical | Schizophrenia patients | Olanzapine (10-20 mg/day) | 1 year | Significant increase in triglycerides |
This compound: An Undefined Metabolic Profile
This compound is a diphenylbutylpiperazine derivative that acts as a potent and selective 5-HT2A receptor antagonist. It has been investigated for its antipsychotic and anti-aggressive properties, particularly in veterinary medicine. A review of the available scientific literature reveals a significant gap in knowledge regarding its metabolic side-effect profile. One open-label study in schizophrenic patients listed "Body Weight / drug effects" as a MeSH term in its abstract, however, no quantitative data on weight change was provided. The study did note that prolactin levels were not increased during this compound treatment.
Given the lack of direct experimental data, a comparison with olanzapine must be based on their differing mechanisms of action. While olanzapine's metabolic effects are strongly linked to its antagonism of 5-HT2C and H1 receptors, this compound's primary target is the 5-HT2A receptor. Blockade of 5-HT2A receptors has been associated with the therapeutic effects of several atypical antipsychotics, but its specific contribution to metabolic side effects is less clear and appears to be less pronounced than that of 5-HT2C or H1 receptor antagonism. Some research suggests that 5-HT2A antagonism may even have neutral or potentially beneficial effects on insulin sensitivity, though this is not conclusively established.
Signaling Pathways and Mechanisms of Action
The metabolic side effects of olanzapine are understood to be mediated by a complex interplay of central and peripheral mechanisms.
Olanzapine's Metabolic Signaling Pathways
Caption: Olanzapine's metabolic effects signaling pathways.
This compound's Primary Mechanism of Action
Caption: this compound's primary mechanism of action.
Experimental Protocols
The following are summaries of typical experimental protocols used to assess the metabolic side effects of antipsychotic drugs.
Preclinical Assessment of Metabolic Side-Effects in Rodents
-
Objective: To determine the effects of chronic drug administration on body weight, food intake, glucose tolerance, and lipid levels in rats or mice.
-
Animals: Typically, adult female Sprague-Dawley rats or C57BL/6 mice are used, as they are often more sensitive to antipsychotic-induced weight gain.
-
Drug Administration: The test compound (e.g., olanzapine) and vehicle are administered daily for a period of 2 to 8 weeks. Administration can be via oral gavage, mixed in a palatable food matrix, or through osmotic mini-pumps for continuous delivery.
-
Measurements:
-
Body Weight and Food Intake: Measured daily or several times per week.
-
Oral Glucose Tolerance Test (OGTT): Performed at baseline and at the end of the study. After an overnight fast, a baseline blood sample is taken, followed by an oral gavage of a glucose solution. Blood samples are then collected at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) to measure glucose and insulin levels.
-
Plasma Lipids: At the end of the study, terminal blood samples are collected to measure triglycerides, total cholesterol, HDL, and LDL levels.
-
Body Composition: Can be assessed using techniques like DEXA to determine fat and lean mass.
-
Clinical Assessment of Metabolic Side-Effects in Humans
-
Objective: To evaluate the metabolic effects of an antipsychotic drug in patients with schizophrenia or other psychotic disorders.
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials are the gold standard.
-
Participants: Patients meeting the diagnostic criteria for the target indication. Baseline metabolic parameters are carefully recorded.
-
Intervention: Participants are randomized to receive the investigational drug, placebo, or an active comparator (like olanzapine) for a specified duration (typically several weeks to months).
-
Assessments:
-
Anthropometric Measures: Body weight, Body Mass Index (BMI), and waist circumference are measured at baseline and at regular follow-up visits.
-
Fasting Blood Samples: Collected at baseline and at specified intervals to measure:
-
Fasting plasma glucose and insulin (for calculation of HOMA-IR, an index of insulin resistance).
-
Hemoglobin A1c (HbA1c).
-
Fasting lipid profile (total cholesterol, LDL, HDL, and triglycerides).
-
-
Oral Glucose Tolerance Test (OGTT): May be performed in a subset of participants to more sensitively assess glucose metabolism.
-
Conclusion
The available evidence robustly demonstrates that olanzapine poses a significant risk for metabolic side effects, including weight gain, insulin resistance, and dyslipidemia. These effects are likely mediated through its potent antagonism of multiple receptors, most notably the 5-HT2C and H1 receptors. In stark contrast, the metabolic profile of this compound remains largely uncharacterized in the public domain. Based on its primary mechanism as a selective 5-HT2A antagonist, it can be hypothesized that this compound may have a more benign metabolic profile than olanzapine. However, without direct experimental evidence, this remains speculative.
For researchers and drug development professionals, this comparative review highlights the critical need for preclinical and clinical studies to elucidate the metabolic side-effect profile of this compound. Such data are essential for a comprehensive risk-benefit assessment and to determine its potential as a metabolically safer alternative to existing antipsychotic medications. The experimental protocols outlined provide a framework for conducting such vital investigations.
References
- 1. Weight gain and antipsychotic medication: differences between antipsychotic-free and treatment periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Almost All Antipsychotics Result in Weight Gain: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotics and Weight Gain: How Antipsychotics Affects Weight [webmd.com]
- 4. Frontiers | Worth the Weight? Olanzapine Prescribing in Schizophrenia. A Review of Weight Gain and Other Cardiometabolic Side Effects of Olanzapine [frontiersin.org]
- 5. Real-World Analysis of Antipsychotic Drugs’ Effect on Weight Gain: An EHR Application - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Amperozide in a Research Environment
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Amperozide. The GHS classification for this compound includes the hazard statement H302: Harmful if swallowed[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times to prevent accidental ingestion or contact.
Key Hazard Information:
| Hazard Classification | GHS Code | Precautionary Statements (Handling and Disposal) |
| Acute toxicity, Oral (Category 4) | H302 | P264, P270, P301+P317, P330, P501 [1] |
This table summarizes the primary hazard associated with this compound as identified in its GHS classification.
The precautionary statement P501 directs users to dispose of contents/container in accordance with local/regional/national/international regulations. This underscores the importance of consulting with your institution's Environmental Health and Safety (EHS) office to ensure compliance.
Step-by-Step Disposal Protocol for this compound
The following procedure is a synthesis of general guidelines for the disposal of research-grade psychoactive compounds.
-
Determine if this compound is a Controlled Substance: The first and most critical step is to ascertain whether this compound is classified as a controlled substance by the Drug Enforcement Administration (DEA) or equivalent national authority. This classification will dictate the stringency of the disposal requirements[2][3][4]. Your institution's EHS office or a licensed chemical waste disposal vendor can provide this information.
-
Segregation and Labeling:
-
Unused or expired this compound should be segregated from other chemical waste streams.
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and quantity.
-
Ensure the container is compatible with the chemical, properly sealed, and stored in a secure, designated waste accumulation area.
-
-
Disposal of Non-Controlled this compound: If this compound is not a controlled substance, the following general steps apply:
-
Contact a Licensed Chemical Waste Vendor: Your institution's EHS department will have a contract with a specialized waste management company. This is the preferred and safest method for disposal.
-
Provide Detailed Information: Be prepared to provide the waste vendor with the SDS and information on the quantity and form (e.g., solid, solution) of the this compound waste.
-
Packaging for Disposal: Follow the specific packaging instructions provided by the waste vendor to ensure safe transportation and disposal, which typically involves incineration.
-
-
Disposal of Controlled Substance this compound: If this compound is classified as a controlled substance, a more rigorous disposal process is required:
-
Use a DEA-Registered Reverse Distributor: The disposal of controlled substances must be handled by a DEA-registered reverse distributor. Your EHS office will facilitate this process.
-
Strict Record-Keeping: Meticulous records must be maintained to document the entire lifecycle of the substance, from acquisition to disposal. This includes usage logs and disposal records.
-
DEA Form 41: For the disposal of controlled substances, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed. The reverse distributor will typically assist with this paperwork.
-
Alternative Disposal Considerations
While not the primary recommended methods for a laboratory setting, it is useful to be aware of other disposal discussions in the broader context of pharmaceutical waste:
-
Deactivation using Activated Carbon: Research has explored the use of activated carbon to adsorb and deactivate psychoactive medications, which can be a potential component of some disposal systems.
-
Landfilling (Not Recommended for Neat Chemical Waste): For household pharmaceutical waste, the FDA provides guidelines for disposal in trash after mixing with an unappealing substance like coffee grounds or cat litter. This method is generally not appropriate for the disposal of pure chemical waste from a laboratory.
-
Sewer Disposal (Prohibited): Never dispose of this compound or other chemicals down the drain. This can lead to environmental contamination.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
References
Safeguarding Your Research: Essential Protective Measures for Handling Amperozide
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Amperozide. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a diphenylbutylpiperazine derivative classified as an atypical antipsychotic. While its primary use is in veterinary medicine, its investigation for human applications necessitates stringent safety protocols in a laboratory setting. The primary known hazards of this compound are that it is harmful if swallowed and can cause irritation.[1]
Hazard Summary for this compound
| Hazard Classification | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Not Classified (Irritant) | P264: Wash hands thoroughly after handling.[1] |
| Eye Damage/Irritation | Not Classified (Irritant) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
1. Hand Protection:
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination. For prolonged handling, consult glove manufacturer's chemical resistance data for diphenylbutylpiperazine compounds.
2. Body Protection:
-
Lab Coat: A dedicated, disposable, solid-front gown made of a low-permeability fabric is required.
-
Sleeves: Ensure sleeves are tucked into the inner pair of gloves.
3. Eye and Face Protection:
-
Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Face Shield: A full-face shield must be worn in addition to safety glasses when there is a risk of splashes or aerosol generation.
4. Respiratory Protection:
-
For handling powders or when aerosolization is possible, a NIOSH-approved N95 or higher-level respirator is required.
Operational and Disposal Plans
Engineering Controls:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable pads.
-
Weighing: Weighing of this compound powder should be done in a fume hood on a tared weigh boat.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface with a suitable decontaminating solution, followed by a rinse with water. Dispose of all contaminated disposable materials as hazardous waste.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the chemical name and hazard warnings.
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, gowns, and absorbent pads, must be placed in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not dispose of down the drain.
-
Empty Containers: "Empty" containers that held this compound powder should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Contain: If safe to do so, prevent the spread of the spill using absorbent materials. For powder spills, gently cover with a damp absorbent pad to avoid creating dust.
-
PPE: Don the appropriate PPE as outlined above.
-
Clean-up:
-
Liquid Spill: Absorb the spill with chemical-resistant absorbent pads.
-
Powder Spill: Carefully wet the powder with a suitable solvent to prevent aerosolization and then absorb the mixture.
-
-
Decontaminate: Clean the spill area with a detergent solution, followed by a water rinse.
-
Dispose: Collect all cleanup materials in a sealed, labeled hazardous waste container.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel if available.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
